molecular formula C6H12N2O4S2 B7910940 L-cystine

L-cystine

Cat. No.: B7910940
M. Wt: 240.3 g/mol
InChI Key: LEVWYRKDKASIDU-WUCPZUCCSA-N
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Description

L-Cystine is the stable, oxidized dimer of the amino acid L-cysteine, formed via a disulfide bond (-S-S-) between two cysteine molecules . This disulfide bond is fundamental to the tertiary and quaternary structure of many proteins, providing mechanical stability and resistance to proteolytic degradation . As such, this compound is an essential compound for research in protein chemistry and folding. Beyond its structural role, this compound is a key player in cellular redox metabolism. The reversible conversion between L-cysteine and this compound represents a crucial redox couple in biological systems, central to maintaining cellular antioxidant status . This compound serves as a stable, circulating form of cysteine, which is a rate-limiting precursor for the synthesis of the major endogenous antioxidant, glutathione (GSH) . This makes this compound a compound of significant interest in studies of oxidative stress, liver detoxification processes, and redox signaling . Researchers also utilize this compound to study pathological conditions such as cystinuria, a genetic disorder characterized by the formation of this compound stones in the kidneys and bladder . Analytical methods, including quantitative NMR (qNMR), have been developed and applied to accurately determine this compound content in various samples, addressing issues of product quality and adulteration . This product, this compound, is provided as a high-purity crystalline solid of non-animal origin, meeting stringent testing specifications and is suitable for cell culture and other advanced research applications . It is intended for use in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVWYRKDKASIDU-WUCPZUCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SSCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name Cystine
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CAS No.

56-89-3
Record name L-Cystine
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Record name Cystine
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Foundational & Exploratory

An In-depth Technical Guide to the Core Biochemical Pathways Involving L-Cystine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteine, a semi-essential sulfur-containing amino acid, is a critical component in a multitude of cellular processes, ranging from protein synthesis to the maintenance of the cellular redox state. In the extracellular environment, cysteine predominantly exists in its oxidized disulfide form, L-cystine. The cellular uptake of this compound and its subsequent reduction to L-cysteine is a crucial first step for its metabolic utilization. Intracellular L-cysteine serves as a precursor for the synthesis of vital molecules such as glutathione (B108866) (GSH), taurine, and hydrogen sulfide (B99878) (H₂S).[1][2] Dysregulation of this compound metabolism is implicated in numerous pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders, making it a focal point for therapeutic intervention. This technical guide provides a comprehensive overview of the core biochemical pathways of this compound metabolism, detailed experimental protocols, and quantitative data to facilitate further research and drug development.

This compound Transport and Reduction to L-Cysteine

The journey of this compound into the cell and its conversion to a usable form is a tightly regulated process.

Cellular Uptake of this compound

Extracellular this compound is transported into the cell primarily by the system x c ⁻ cystine/glutamate (B1630785) antiporter, a sodium-independent transporter that exchanges one molecule of intracellular glutamate for one molecule of extracellular this compound.[3] Other transport systems, such as the Na⁺-dependent systems ASC and X AG ⁻, can also contribute to this compound uptake.[4][5][6] The activity of these transporters is crucial for maintaining the intracellular cysteine pool necessary for various metabolic functions.[7]

Intracellular Reduction of this compound

Once inside the cell, this compound is rapidly reduced to two molecules of L-cysteine. This reduction is primarily carried out by the thioredoxin system and by glutathione (GSH).[1][2][5] This immediate conversion maintains a low intracellular concentration of this compound and provides the metabolically active L-cysteine for downstream pathways.

Below is a diagram illustrating the transport and reduction of this compound.

L_Cystine_Transport_and_Reduction cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L-Cystine_ext This compound System_xc System xc⁻ (Cystine/Glutamate Antiporter) L-Cystine_ext->System_xc Uptake L-Cystine_int This compound System_xc->L-Cystine_int Glutamate_out Glutamate System_xc->Glutamate_out L-Cysteine 2x L-Cysteine L-Cystine_int->L-Cysteine Reduction Glutamate_in Glutamate Glutamate_in->System_xc Export Thioredoxin_GSH Thioredoxin / GSH Thioredoxin_GSH->L-Cystine_int

This compound transport into the cell and its subsequent reduction to L-Cysteine.

Major Metabolic Fates of L-Cysteine

Once formed, L-cysteine can be channeled into several critical biochemical pathways.

Transsulfuration Pathway

The transsulfuration pathway is a key metabolic route that connects methionine metabolism with cysteine synthesis.[8] In mammals, this pathway operates in the reverse direction to synthesize cysteine from homocysteine, which is derived from the essential amino acid methionine.[8][9] The two key enzymes in this pathway are cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE).[9][10]

  • Cystathionine β-synthase (CBS): This enzyme catalyzes the condensation of homocysteine and serine to form cystathionine.[9][10]

  • Cystathionine γ-lyase (CSE): CSE then cleaves cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia.[11]

This pathway is crucial for maintaining homocysteine homeostasis and providing a source of cysteine when dietary intake is insufficient.[12]

Transsulfuration_Pathway Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Serine Serine Serine->Cystathionine L-Cysteine L-Cysteine Cystathionine->L-Cysteine alpha-Ketobutyrate alpha-Ketobutyrate Cystathionine->alpha-Ketobutyrate CBS Cystathionine β-synthase (CBS) CBS->Cystathionine CSE Cystathionine γ-lyase (CSE) CSE->L-Cysteine CSE->alpha-Ketobutyrate Glutathione_Synthesis_Pathway L-Cysteine L-Cysteine gamma-Glutamylcysteine γ-Glutamylcysteine L-Cysteine->gamma-Glutamylcysteine Glutamate Glutamate Glutamate->gamma-Glutamylcysteine Glutathione Glutathione (GSH) gamma-Glutamylcysteine->Glutathione Glycine Glycine Glycine->Glutathione ATP1 ATP GCL Glutamate-cysteine ligase (GCL) ATP1->GCL ADP1 ADP + Pi ATP2 ATP GS Glutathione synthetase (GS) ATP2->GS ADP2 ADP + Pi GCL->gamma-Glutamylcysteine GCL->ADP1 GS->Glutathione GS->ADP2 Taurine_Synthesis_Pathway L-Cysteine L-Cysteine Cysteine_Sulfinic_Acid Cysteine Sulfinic Acid L-Cysteine->Cysteine_Sulfinic_Acid Hypotaurine Hypotaurine Cysteine_Sulfinic_Acid->Hypotaurine Taurine Taurine Hypotaurine->Taurine CDO Cysteine dioxygenase (CDO) CDO->Cysteine_Sulfinic_Acid CSAD Cysteine Sulfinic Acid decarboxylase (CSAD) CSAD->Hypotaurine HD Hypotaurine dehydrogenase HD->Taurine H2S_Production_Pathway L-Cysteine L-Cysteine H2S Hydrogen Sulfide (H₂S) L-Cysteine->H2S CBS L-Cysteine->H2S CSE 3-Mercaptopyruvate 3-Mercaptopyruvate L-Cysteine->3-Mercaptopyruvate CAT 3-Mercaptopyruvate->H2S 3-MST CBS Cystathionine β-synthase (CBS) CSE Cystathionine γ-lyase (CSE) CAT Cysteine aminotransferase (CAT) 3-MST 3-Mercaptopyruvate sulfurtransferase (3-MST) Ferroptosis_Workflow Start Induce Ferroptosis (e.g., with erastin (B1684096) or RSL3) Treat Treat with this compound or inhibitors of This compound metabolism Start->Treat Measure_Viability Measure Cell Viability (e.g., MTT assay) Treat->Measure_Viability Measure_ROS Measure Lipid ROS (e.g., C11-BODIPY staining) Treat->Measure_ROS Measure_GSH Measure Cellular GSH Levels Treat->Measure_GSH Analyze Analyze Data and Draw Conclusions Measure_Viability->Analyze Measure_ROS->Analyze Measure_GSH->Analyze

References

L-Cystine as a Precursor to Glutathione Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (B108866) (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant non-protein thiol in mammalian cells, playing a pivotal role in antioxidant defense, detoxification of xenobiotics, and maintenance of cellular redox homeostasis.[1][2] The synthesis of GSH is a tightly regulated process, critically dependent on the availability of its constituent amino acids, particularly the sulfur-containing amino acid, L-cysteine.[2][3] L-cystine, the oxidized dimeric form of L-cysteine, serves as a primary extracellular source for intracellular cysteine and is therefore a key determinant in the rate of GSH synthesis.[4][5] This technical guide provides a comprehensive overview of the role of this compound as a precursor to glutathione synthesis, detailing the biochemical pathways, regulatory mechanisms, and experimental methodologies relevant to researchers and professionals in drug development.

The Biochemical Pathway: From this compound to Glutathione

The journey from extracellular this compound to intracellular glutathione involves a series of transport and enzymatic steps:

  • Cellular Uptake of this compound: The primary mechanism for this compound transport into the cell is the system xc- cystine/glutamate antiporter .[4][6] This sodium-independent transporter, a heterodimer composed of the light chain xCT (SLC7A11) and the heavy chain 4F2hc (SLC3A2), facilitates the import of one molecule of this compound in exchange for one molecule of intracellular glutamate.[6][7]

  • Reduction to L-Cysteine: Once inside the cell, this compound is rapidly reduced to two molecules of L-cysteine. This reduction is catalyzed by NADPH-dependent enzymes such as thioredoxin reductase, or can occur non-enzymatically via reaction with existing intracellular GSH.[6][8]

  • Two-Step Enzymatic Synthesis of Glutathione: The synthesis of glutathione from its constituent amino acids occurs in the cytosol through two sequential ATP-dependent enzymatic reactions:

    • Step 1: Formation of γ-glutamylcysteine: The first and rate-limiting step is catalyzed by glutamate-cysteine ligase (GCL) , formerly known as γ-glutamylcysteine synthetase.[1][9] GCL is a heterodimer composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[2][10] GCLC possesses all the catalytic activity, while GCLM enhances its efficiency by lowering the Km for glutamate and increasing the Ki for feedback inhibition by GSH.[2][9]

    • Step 2: Addition of Glycine: The second step is catalyzed by glutathione synthetase (GS) , which adds a glycine molecule to γ-glutamylcysteine to form glutathione.[1][9]

The availability of cysteine is the primary rate-limiting factor for GSH synthesis, as intracellular concentrations of glutamate and glycine are generally not limiting.[3][11]

Regulation of Glutathione Synthesis

The synthesis of glutathione is a highly regulated process to maintain cellular homeostasis. Key regulatory mechanisms include:

  • Feedback Inhibition: The end product, glutathione (GSH), acts as a feedback inhibitor of the GCL enzyme, competing with glutamate for binding to the catalytic site.[1][2]

  • Transcriptional Regulation via the Nrf2 Pathway: The expression of genes encoding for the subunits of GCL (GCLC and GCLM) and the system xc- transporter (xCT) is primarily regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) .[10][12][13] Under conditions of oxidative stress or increased demand for GSH, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of these genes, leading to their increased transcription.[12][14][15] this compound itself has been shown to induce Nrf2 protein elevation, thereby promoting its own uptake and utilization for GSH synthesis.[15][16]

Data Presentation: Quantitative Effects of Cysteine Precursor Supplementation

Supplementation with L-cysteine precursors, such as N-acetylcysteine (NAC) and this compound itself, has been investigated as a strategy to increase intracellular glutathione levels. The following tables summarize quantitative data from selected studies.

Study SubjectSupplementation RegimenDurationKey FindingsReference
Healthy Older AdultsGlycine and N-acetylcysteine (GlyNAC); Low dose (2.4g/day), Medium dose (4.8g/day), High dose (7.2g/day)2 weeksIncreased glutathione generation in subjects with high oxidative stress and low baseline GSH who received medium and high doses.[3][14]
Volunteers with Metabolic SyndromeN-acetylcysteine (NAC)3 weeksNAC supplementation is effective for increasing GSH levels.[9][17]
Zucker Diabetic Fatty RatsL-cysteine (LC)In vivoIncreased GSH in the liver and elevated blood levels of GSH.[8]

Table 1: Effects of N-Acetylcysteine and L-Cysteine Supplementation on Glutathione Levels.

Cell LineTreatmentGlutathione Concentration (mM)Reference
HeLaControl4.6 ± 0.8[7][10]
3T3-L1Control-[7][10]
HepG2Control-[7][10]
PANC-1Control-[7][10]
PANC-28Control-[7][10]

Table 2: Baseline Intracellular Glutathione Concentrations in Various Cell Lines. (Note: Specific concentration values for all cell lines were not available in the provided search results).

Experimental Protocols

Measurement of Intracellular Glutathione by HPLC

This protocol provides a general method for the quantification of reduced (GSH) and oxidized (GSSG) glutathione using High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][4][18]

Materials:

  • Perchloric acid (PCA) or Metaphosphoric acid (MPA)

  • Iodoacetic acid (IAA)

  • 1-fluoro-2,4-dinitrobenzene (FDNB)

  • Mobile Phase A: 80% (v/v) methanol (B129727) in water

  • Mobile Phase B: 0.5 M sodium acetate (B1210297) in 80% (v/v) methanol

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Harvest cells and resuspend in a known volume of ice-cold PCA or MPA to precipitate proteins.

    • Centrifuge at high speed (e.g., 15,000 x g) for 5-10 minutes at 4°C.

    • Collect the supernatant containing the acid-soluble thiols.

  • Derivatization:

    • To a portion of the supernatant, add IAA to alkylate the free thiol groups of GSH.

    • Adjust the pH to alkaline with KOH/KHCO3 buffer.

    • Add FDNB and incubate in the dark to derivatize the amino groups of both GSH and GSSG.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Elute with a gradient of Mobile Phase A and B. A typical gradient might be:

      • 0-8 min: 80% A, 20% B

      • 8-28 min: Linear gradient to 99% B

      • 28-33 min: Hold at 99% B

      • 33-35 min: Linear gradient back to 20% B

      • 35-42 min: Re-equilibration at 20% B

    • Detect the derivatized GSH and GSSG at 365 nm.

  • Quantification:

    • Construct standard curves using known concentrations of GSH and GSSG standards that have been subjected to the same derivatization procedure.

    • Calculate the concentrations of GSH and GSSG in the samples based on the peak areas from the standard curves.

Glutathione Reductase Recycling Assay for Total Glutathione

This enzymatic assay is a common method for measuring total glutathione (GSH + GSSG).[13][19][20]

Materials:

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • NADPH

  • Glutathione Reductase (GR)

  • Assay Buffer (e.g., phosphate (B84403) buffer with EDTA)

  • 96-well microplate reader

Procedure:

  • Sample Preparation:

    • Prepare cell or tissue lysates as described in the HPLC protocol, using a suitable lysis buffer that does not interfere with the assay.

  • Assay Reaction:

    • In a 96-well plate, add the sample, DTNB, and GR to the assay buffer.

    • Initiate the reaction by adding NADPH. .

    • The reaction involves the reduction of GSSG to GSH by GR, with the concomitant oxidation of NADPH. GSH then reacts with DTNB to produce 5-thio-2-nitrobenzoic acid (TNB), which is a yellow-colored product. The GSSG formed is recycled back to GSH, amplifying the signal.

  • Measurement:

    • Measure the rate of TNB formation by monitoring the absorbance at 405-415 nm over several minutes in a kinetic mode.

  • Quantification:

    • Create a standard curve using known concentrations of GSH.

    • Calculate the total glutathione concentration in the samples by comparing their reaction rates to the standard curve.

Measurement of System xc- Activity

This protocol describes a functional assay to measure the activity of the cystine/glutamate antiporter.[21][22]

Materials:

  • [¹⁴C]-L-cystine or [³H]-L-glutamate

  • Cell culture medium

  • Scintillation counter

Procedure:

  • Cell Culture:

    • Plate cells expressing system xc- in a multi-well plate.

  • Uptake Assay (using [¹⁴C]-L-cystine):

    • Wash cells with a sodium-free buffer.

    • Incubate cells with varying concentrations of [¹⁴C]-L-cystine for a defined period (e.g., 10-20 minutes).

    • Stop the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Release Assay (using [³H]-L-glutamate):

    • Pre-load cells with [³H]-L-glutamate.

    • Wash cells to remove extracellular radiolabel.

    • Induce glutamate release by adding unlabeled this compound to the medium.

    • Collect the extracellular medium at different time points and measure the radioactivity.

  • Data Analysis:

    • Calculate the rate of uptake or release and determine kinetic parameters such as Km and Vmax.

Mandatory Visualizations

Glutathione_Synthesis_Pathway cluster_intracellular Intracellular Space (Cytosol) L_Cystine This compound System_xc System xc- (xCT/4F2hc) L_Cystine->System_xc Import L_Cystine_in L_Cysteine L-Cysteine gamma_GC γ-Glutamylcysteine L_Cysteine->gamma_GC Glutamate_in Glutamate Glutamate_in->gamma_GC GSH Glutathione (GSH) gamma_GC->GSH Glycine Glycine Glycine->GSH GCL GCL (Glutamate-Cysteine Ligase) GCL->gamma_GC GS GS (Glutathione Synthetase) GS->GSH Glutamate_out Glutamate Glutamate_out->System_xc Export Thioredoxin_Reductase Thioredoxin Reductase (NADPH-dependent) Thioredoxin_Reductase->L_Cysteine L_Cystine_in->L_Cysteine Reduction Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Nrf2 Binds and promotes degradation Keap1->Proteasome Oxidative_Stress Oxidative Stress (e.g., this compound influx) Oxidative_Stress->Keap1 Inactivates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Gene_Expression Increased Transcription of: - GCLC - GCLM - xCT ARE->Gene_Expression HPLC_Workflow start Start: Cell/Tissue Sample step1 Homogenize in Acid (PCA/MPA) start->step1 step2 Centrifuge to precipitate proteins step1->step2 step3 Collect Supernatant step2->step3 step4 Derivatize with IAA and FDNB step3->step4 step5 Inject into HPLC System step4->step5 step6 Chromatographic Separation (C18 Column) step5->step6 step7 UV Detection (365 nm) step6->step7 step8 Quantify using Standard Curve step7->step8 end End: GSH & GSSG Concentrations step8->end

References

The Crucial Role of L-Cystine in Maintaining Cellular Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-cystine, the oxidized dimeric form of the amino acid L-cysteine, is a critical nutrient for maintaining cellular stability and viability. Its primary role lies in its function as a precursor for the synthesis of glutathione (B108866) (GSH), the most abundant intracellular antioxidant. Deprivation of this compound compromises the cell's ability to mitigate oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and subsequent damage to cellular components. A key consequence of this compound starvation is the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. This technical guide provides an in-depth overview of the discovery of this compound's role in cellular stability, focusing on the molecular mechanisms, key signaling pathways, and the experimental methodologies used to elucidate these processes. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and detailed protocols for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to facilitate a comprehensive understanding of this vital cellular process.

Introduction

Cellular stability is contingent upon a delicate balance between pro-oxidant and antioxidant forces. Reactive oxygen species (ROS), byproducts of normal metabolic processes, can inflict significant damage to lipids, proteins, and nucleic acids if left unchecked. The glutathione (GSH) system is a cornerstone of the cellular antioxidant defense network. L-cysteine, a sulfur-containing amino acid, is the rate-limiting precursor for GSH synthesis.[1] In the extracellular environment, cysteine readily oxidizes to form the more stable disulfide, this compound.[2] Consequently, the import of this compound and its subsequent reduction to L-cysteine is a critical step for maintaining intracellular GSH pools and ensuring cellular redox homeostasis.

The discovery of ferroptosis, a non-apoptotic form of iron-dependent cell death, has highlighted a critical role for this compound in preventing a specific and potent threat to cellular stability.[3] Ferroptosis is initiated by the iron-catalyzed peroxidation of lipids, leading to membrane damage and cell death.[3] The glutathione-dependent enzyme, glutathione peroxidase 4 (GPX4), is the primary defense against lipid peroxidation. Depletion of this compound leads to a reduction in GSH levels, which in turn inactivates GPX4, sensitizing the cell to ferroptotic death.[4]

This guide will delve into the core mechanisms by which this compound contributes to cellular stability, with a particular focus on its role in preventing ferroptosis.

Molecular Mechanisms and Signaling Pathways

The cellular response to this compound availability is governed by a complex interplay of transport mechanisms and intracellular signaling pathways.

This compound Transport: The System xc- Antiporter

The primary route for this compound entry into the cell is through the system xc- cystine/glutamate antiporter.[5] This plasma membrane transporter, a heterodimer composed of the light chain xCT (SLC7A11) and the heavy chain 4F2hc (SLC3A2), facilitates the import of one molecule of this compound in exchange for one molecule of intracellular glutamate.[5] Once inside the cell, this compound is rapidly reduced to two molecules of L-cysteine by the thioredoxin reductase 1 (TXNRD1) or by GSH itself.[6][7]

Glutathione (GSH) Synthesis

Intracellular L-cysteine is the rate-limiting substrate for the synthesis of glutathione, a tripeptide composed of glutamate, cysteine, and glycine.[8] The synthesis is a two-step enzymatic process catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[8]

The Ferroptosis Pathway

Deprivation of this compound initiates a cascade of events leading to ferroptosis:

  • GSH Depletion: Reduced this compound import leads to a decrease in intracellular L-cysteine, thereby limiting GSH synthesis.[2]

  • GPX4 Inactivation: GPX4 requires GSH as a cofactor to reduce lipid hydroperoxides to non-toxic lipid alcohols.[4] Depletion of GSH results in the inactivation of GPX4.

  • Lipid Peroxidation: In the absence of functional GPX4, lipid hydroperoxides accumulate in cellular membranes, particularly those containing polyunsaturated fatty acids (PUFAs).

  • Iron-Dependent Cell Death: The presence of labile iron catalyzes the conversion of lipid hydroperoxides into toxic lipid radicals, propagating a chain reaction of lipid peroxidation that ultimately leads to membrane rupture and cell death.[3]

Stress Response Signaling Pathways

Cells have evolved intricate signaling networks to respond to amino acid deprivation and oxidative stress.

  • The Nrf2 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[9] Under conditions of oxidative stress, often a consequence of this compound deprivation, Nrf2 is stabilized and translocates to the nucleus. There, it activates the transcription of a suite of antioxidant genes, including those involved in GSH synthesis and the subunits of the system xc- transporter (SLC7A11), creating a positive feedback loop to restore redox homeostasis.[10][11]

  • The ATF4 Pathway: Activating transcription factor 4 (ATF4) is a key component of the integrated stress response (ISR), which is triggered by various cellular stresses, including amino acid starvation.[10][12] Deprivation of this compound activates the GCN2 kinase, which phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[12] This leads to the preferential translation of ATF4 mRNA.[13] ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, including components of the system xc- transporter, in an attempt to alleviate the amino acid deficiency.[10][14]

Quantitative Data on the Effects of this compound Deprivation

The following tables summarize quantitative data from key studies demonstrating the impact of this compound deprivation, or the inhibition of its transport, on cellular stability.

Table 1: Effect of System xc- Inhibitors on Cancer Cell Viability (IC50 Values)

Cell LineCompoundIncubation Time (h)IC50 (µM)Reference
MDA-MB-231 (Breast Cancer)Erastin2440[10]
MCF-7 (Breast Cancer)Erastin2480[10]
HGC-27 (Gastric Cancer)Erastin2414.39 ± 0.38[3][4]
MDA-MB-231 (Breast Cancer)Erastin242.2[15]
HeLa (Cervical Cancer)Erastin24~3.5[12]
NCI-H1975 (Lung Cancer)Erastin24~5[12]

Table 2: Effect of this compound Deprivation/System xc- Inhibition on Intracellular Glutathione (GSH) Levels

Cell LineTreatmentDurationGSH ChangeReference
MCF-7 (Breast Cancer)Sulfasalazine (0.3-0.5 mM)Time-dependentConcentration-dependent reduction[16]
MDA-MB-231 (Breast Cancer)Sulfasalazine (0.3-0.5 mM)Time-dependentConcentration-dependent reduction[16]
USPC-1 (Endometrial Cancer)Sulfasalazine (400 µM)48 hMarked depletion[17]
B16F10 (Melanoma)Sulfasalazine (200 µM)12-24 hSignificant decrease[14]
HeLa (Cervical Cancer)Erastin (10 µM)24 hDecreased to 3.0% of control[12]
NCI-H1975 (Lung Cancer)Erastin (10 µM)24 hDecreased to 3.5% of control[12]
HepG2 (Hepatoma)Cystine Deprivation9 h>50% reduction[2]

Table 3: Effect of this compound Deprivation on Lipid Peroxidation

Cell LineTreatmentDurationLipid Peroxidation ChangeReference
MEF (Mouse Embryonic Fibroblasts)Cysteine Deprivation18 hSignificant increase in lipid ROS[13]
CD8+ T cellsCystine Deprivation (20 µM)48 hIncreased lipid peroxidation[18]
TNBC cellsCystine StarvationNot specified>400% increase in intracellular ROS[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound's role in cellular stability are provided below.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Treatment: After cell attachment, treat with varying concentrations of this compound-deprived media or system xc- inhibitors (e.g., erastin, sulfasalazine). Include appropriate vehicle controls.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular Glutathione (GSH)

This protocol describes the quantification of intracellular GSH using a commercially available luminescence-based assay.

  • Cell Lysis: Lyse the treated and control cells with a lysis reagent provided in the assay kit.

  • Luciferin (B1168401) Generation: Add a luciferin generation reagent containing glutathione S-transferase (GST) to the cell lysates. GST catalyzes the reaction between GSH and a luciferin derivative to produce luciferin.

  • Luminescence Detection: Add a luciferin detection reagent containing luciferase, which catalyzes the oxidation of luciferin, producing light.

  • Measurement: Measure the luminescent signal using a luminometer.

  • Quantification: Determine the GSH concentration by comparing the luminescent signal to a standard curve generated with known concentrations of GSH.

Lipid Peroxidation Assay (C11-BODIPY Staining)

This protocol uses the fluorescent probe C11-BODIPY™ 581/591 to detect lipid peroxidation. This ratiometric probe shifts its fluorescence emission from red to green upon oxidation.

  • Cell Treatment: Treat cells with this compound-deprived media or ferroptosis inducers.

  • Probe Loading: Incubate the cells with C11-BODIPY™ 581/591 (typically 1-10 µM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging/Flow Cytometry:

    • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope equipped with filters for both red and green fluorescence. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

    • Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. The shift in fluorescence from the red (e.g., PE-Texas Red) to the green (e.g., FITC) channel is quantified to measure lipid peroxidation.

Western Blot Analysis for Nrf2 and ATF4

This protocol detects the protein levels of Nrf2 and ATF4.

  • Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2 and ATF4 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

L_Cystine_Metabolism_and_Ferroptosis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L-Cystine_ext This compound System_xc System xc- (SLC7A11/SLC3A2) L-Cystine_ext->System_xc Import Glutamate_ext Glutamate System_xc->Glutamate_ext L-Cystine_int This compound System_xc->L-Cystine_int L-Cysteine L-Cysteine L-Cystine_int->L-Cysteine Reduction GSH Glutathione (GSH) L-Cysteine->GSH Synthesis Glutamate_int Glutamate Glutamate_int->System_xc Export GPX4 GPX4 GSH->GPX4 Cofactor Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Inhibits Cell_Stability Cellular Stability GPX4->Cell_Stability Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Ferroptosis->Cell_Stability Disrupts TXNRD1 TXNRD1 TXNRD1->L-Cysteine GCL_GS GCL/GS GCL_GS->GSH

Caption: this compound import and its role in preventing ferroptosis.

Stress_Response_Signaling cluster_nrf2 Nrf2 Pathway cluster_atf4 ATF4 Pathway (ISR) Cystine_Deprivation This compound Deprivation Oxidative_Stress Oxidative Stress (ROS) Cystine_Deprivation->Oxidative_Stress AA_Starvation Amino Acid Starvation Cystine_Deprivation->AA_Starvation Keap1 Keap1 Oxidative_Stress->Keap1 Inhibits Nrf2_cyto Nrf2 (cytosol) Keap1->Nrf2_cyto Degrades Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., SLC7A11, GCL) ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cell Protection Antioxidant_Genes->Cell_Protection GCN2 GCN2 AA_Starvation->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates eIF2a_P P-eIF2α eIF2a->eIF2a_P ATF4_trans ATF4 Translation eIF2a_P->ATF4_trans Promotes ATF4 ATF4 ATF4_trans->ATF4 Stress_Response_Genes Stress Response Genes (e.g., SLC7A11) ATF4->Stress_Response_Genes Activates Transcription Adaptation Cellular Adaptation Stress_Response_Genes->Adaptation

Caption: Nrf2 and ATF4 stress response pathways to this compound deprivation.

Experimental_Workflow Start Start: Hypothesis This compound deprivation impacts cellular stability Cell_Culture Cell Culture Start->Cell_Culture Treatment Treatment: - this compound deprived media - System xc- inhibitors (Erastin, Sulfasalazine) - Vehicle Control Cell_Culture->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Cell_Viability Cell Viability Assay (e.g., MTT) Endpoint_Assays->Cell_Viability GSH_Measurement Intracellular GSH Measurement Endpoint_Assays->GSH_Measurement Lipid_Peroxidation Lipid Peroxidation Assay (C11-BODIPY) Endpoint_Assays->Lipid_Peroxidation Western_Blot Western Blot Analysis (Nrf2, ATF4) Endpoint_Assays->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis GSH_Measurement->Data_Analysis Lipid_Peroxidation->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Elucidation of this compound's role Data_Analysis->Conclusion

Caption: Experimental workflow for investigating this compound's role.

Conclusion

The discovery of this compound's integral role in cellular stability, primarily through its contribution to glutathione synthesis and the prevention of ferroptosis, has opened new avenues for understanding and potentially treating diseases characterized by oxidative stress and metabolic dysfunction, including cancer and neurodegenerative disorders. The intricate signaling networks involving system xc-, Nrf2, and ATF4 highlight the cell's sophisticated mechanisms for maintaining redox homeostasis. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of targeting this compound metabolism. Future research will likely focus on the development of more specific inhibitors of this compound transport and the elucidation of the complex crosstalk between different stress response pathways in various disease contexts.

References

Foundational Research on L-Cystine and Cellular Health: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Role of L-Cystine

This compound, the oxidized dimer of the amino acid L-cysteine, is a cornerstone of cellular defense and metabolic function.[1][2] Predominantly found in the extracellular space, this compound serves as a stable reservoir for the conditionally essential amino acid L-cysteine.[3][4] Its transport into the cell and subsequent reduction to L-cysteine is a critical rate-limiting step for the synthesis of glutathione (B108866) (GSH), the most abundant intracellular antioxidant.[5][6] This role places this compound at the nexus of cellular redox homeostasis, protein synthesis, and detoxification processes.[3][5] Understanding the molecular mechanisms governing this compound transport and metabolism is paramount for developing therapeutic strategies against a host of pathologies rooted in oxidative stress, including neurodegenerative diseases, cancer, and inflammatory conditions.[7] This guide provides a technical overview of the foundational research on this compound, detailing its transport, its central role in glutathione synthesis, and its impact on cellular health, with a focus on quantitative data and detailed experimental protocols.

This compound Transport and Intracellular Reduction

The journey of this compound into the cellular machinery is a tightly regulated process, primarily mediated by specific membrane transporters. In the extracellular environment, the thiol group of cysteine is readily oxidized to form the more stable disulfide-linked this compound.[8] For cells to utilize it, this compound must first be imported from the extracellular space.

The most well-characterized transporter is the cystine/glutamate (B1630785) antiporter (System xc-) , a sodium-independent system encoded by the SLC7A11 gene.[9] This antiporter plays a crucial role by importing one molecule of this compound in exchange for one molecule of intracellular glutamate.[9] Additionally, sodium-dependent glutamate transporters, such as GLT1, GLAST, and EAAC1, have been shown to transport this compound with high affinity.[10][11]

Once inside the cell, this compound is rapidly reduced to two molecules of L-cysteine by the action of thioredoxin and glutathione itself, consuming NADPH in the process.[3][4][9] This intracellular L-cysteine then becomes available for various metabolic pathways.

L_Cystine_Transport cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) L-Cystine_ext This compound xCT System x_c- (SLC7A11) Import Export L-Cystine_ext->xCT:in GluT Glutamate Transporters (e.g., EAAC1) L-Cystine_ext->GluT L-Cystine_int This compound Glutamate_int Glutamate xCT:out->Glutamate_int 1:1 Exchange L-Cysteine 2x L-Cysteine L-Cystine_int->L-Cysteine Reduction (GSH, Thioredoxin) GSH_pool GSH Synthesis & Other Pathways L-Cysteine->GSH_pool

Diagram 1: this compound transport and intracellular reduction.

L-Cysteine: The Rate-Limiting Precursor for Glutathione Synthesis

Intracellular L-cysteine is a critical substrate for the synthesis of glutathione (γ-L-glutamyl-L-cysteinylglycine), a tripeptide that serves as the primary non-protein thiol antioxidant in cells.[5][6][12] The synthesis of GSH is a two-step, ATP-dependent process:

  • Formation of γ-glutamylcysteine: Glutamate and cysteine are combined by the enzyme glutamate-cysteine ligase (GCL). The availability of cysteine is the rate-limiting factor in this reaction.[6]

  • Addition of Glycine: Glycine is added to the C-terminal of γ-glutamylcysteine by GSH synthase (GS).

The resulting GSH molecule contains a reactive thiol group from the cysteine residue, which is responsible for its potent antioxidant properties.[5][13]

Glutathione_Synthesis Glu Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glu->GCL Cys L-Cysteine (Rate-Limiting) Cys->GCL Gly Glycine GS GSH Synthase (GS) Gly->GS GC γ-Glutamylcysteine GC->GS GSH Glutathione (GSH) GCL->GC ATP -> ADP + Pi GS->GSH ATP -> ADP + Pi

Diagram 2: The glutathione (GSH) synthesis pathway.

Impact on Cellular Redox Homeostasis and Ferroptosis

The balance between reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG), is a critical indicator of cellular redox status.[12][14] Under conditions of oxidative stress, GSH donates an electron to neutralize reactive oxygen species (ROS), becoming GSSG in the process. Glutathione reductase, an NADPH-dependent enzyme, regenerates GSH from GSSG, thus maintaining the redox balance.

A sustained depletion of the intracellular L-cysteine pool cripples GSH synthesis, leading to several detrimental consequences:

  • Increased Oxidative Stress: A low GSH/GSSG ratio compromises the cell's ability to detoxify ROS, leading to damage of lipids, proteins, and DNA.

  • Induction of Ferroptosis: Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[8][15] The enzyme Glutathione Peroxidase 4 (GPX4) is a key regulator of ferroptosis, as it uses GSH to reduce lipid hydroperoxides to non-toxic lipid alcohols.[16] Cysteine deprivation leads to GSH depletion, which in turn inactivates GPX4, leaving the cell vulnerable to rampant lipid peroxidation and subsequent ferroptotic death.[8][16]

Ferroptosis_Pathway cluster_depletion Cystine Depletion Cystine This compound Uptake Cysteine L-Cysteine Cystine->Cysteine GSH Glutathione (GSH) Cysteine->GSH Rate-limiting step GPX4 GPX4 (Active) GSH->GPX4 Cofactor ROS Lipid ROS GPX4->ROS Neutralizes Membrane Healthy Cell Membrane GPX4->Membrane Protects ROS->Membrane Damages Membrane_damaged Lipid Peroxidation (Membrane Damage) ROS->Membrane_damaged Ferroptosis Ferroptosis (Cell Death) GPX4_inactive GPX4 (Inactive) GPX4_inactive->ROS Fails to neutralize Membrane_damaged->Ferroptosis Cystine_dep This compound Deprivation GSH_dep GSH Depletion Cystine_dep->GSH_dep GSH_dep->GPX4_inactive

Diagram 3: this compound's role in preventing ferroptosis.

Quantitative Data on this compound and Cellular Health

The following tables summarize key quantitative parameters related to this compound transport and its effect on glutathione synthesis, compiled from various studies.

Table 1: Kinetic Parameters of this compound Transport Systems

Transporter System Cell Type/Expression System Km (μM) Vmax (pmol/min/mg protein) Ion Dependence Reference
System xc- Rat Retinal Müller Cells 22 ± 4 24 ± 1 Na+-independent N/A
GLT1 HEK cells 20-110 N/A Na+-dependent [11]
GLAST HEK cells 20-110 N/A Na+-dependent [11]
EAAC1 HEK cells 20-110 N/A Na+-dependent [11]
High-affinity system Rabbit Conjunctival Epithelial Cells 48 ± 4.7 14 ± 0.41 Na+-dependent [17]
YdjN (low affinity) E. coli 1100 N/A N/A [18]

| YecSC (high affinity) | E. coli | 0.11 | N/A | ATP-dependent |[18] |

Table 2: Comparative Rates of Glutathione Synthesis

Cysteine Source Concentration Cell Type Rate of GSH Synthesis (μmol (L RBC)-1min-1) Relative Efficiency Reference
This compound 1.0 mM Human Erythrocytes 0.206 ± 0.036 ~20% of max [19][20]
L-Cysteine >50 µM Human Erythrocytes ~1.03 (Maximal Rate) 100% [19][20]

| N-acetylcysteine (NAC) | >1.0 mM (in vitro) | Human Erythrocytes | ~1.03 (Maximal Rate) | 100% |[19][20] |

Key Experimental Protocols

Detailed and reproducible methodologies are critical for studying the effects of this compound on cellular health.

Assessment of Cell Viability: MTT and XTT Assays

These colorimetric assays measure cell metabolic activity as an indicator of viability.[21] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce a tetrazolium salt to a colored formazan (B1609692) product.[21]

6.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol [22][23]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 104 to 1 x 105 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.

  • Treatment: Treat cells with the test compound (e.g., varying concentrations of this compound or an oxidative stressor) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. Viable cells will reduce the yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100.[22]

6.1.2 XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol [24][25]

The XTT assay is similar to MTT, but the formazan product is water-soluble, eliminating the solubilization step.[25]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent just before use.

  • XTT Addition: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450-500 nm (with a reference wavelength of 630-690 nm).

Cell_Viability_Workflow cluster_MTT MTT Assay cluster_XTT XTT Assay MTT1 1. Seed & Treat Cells in 96-well Plate MTT2 2. Add MTT Reagent MTT1->MTT2 MTT3 3. Incubate (1-4h, 37°C) (Purple Formazan Forms) MTT2->MTT3 MTT4 4. Add Solubilizing Agent (e.g., DMSO) MTT3->MTT4 MTT5 5. Read Absorbance (~570 nm) MTT4->MTT5 XTT1 1. Seed & Treat Cells in 96-well Plate XTT2 2. Add XTT + Electron Coupling Reagent XTT1->XTT2 XTT3 3. Incubate (2-4h, 37°C) (Orange Formazan Forms) XTT2->XTT3 XTT4 4. Read Absorbance (~475 nm) XTT3->XTT4

Diagram 4: Workflow for MTT and XTT cell viability assays.
Quantification of Total Glutathione: DTNB-GSSG Reductase Recycling Assay

This method, also known as the Ellman's reagent assay, measures total glutathione (GSH + GSSG). GSH reacts with DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) to produce a yellow product, 5-thio-2-nitrobenzoic acid (TNB), measured at 412 nm. Glutathione reductase is included to recycle GSSG back to GSH for signal amplification.[12]

Protocol [12]

  • Cell Lysis:

    • Wash cultured cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold 5% sulfosalicylic acid (SSA) to precipitate proteins.

    • Incubate on ice for 10 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the glutathione.

  • Standard Curve: Prepare a GSH standard curve (0-100 µM) using the 5% SSA solution as the diluent.

  • Reaction Setup (96-well plate):

    • Add 20 µL of standards or cell lysate supernatants to separate wells.

    • Prepare a reaction mixture containing: 140 µL Phosphate Buffer, 20 µL DTNB Stock Solution, 10 µL NADPH Stock Solution, and 10 µL Glutathione Reductase Solution.

    • Add 180 µL of the reaction mixture to each well.

  • Incubation and Measurement: Incubate at room temperature for 5-10 minutes, protected from light. Measure the rate of TNB formation (increase in absorbance) at 412 nm over several minutes using a microplate reader in kinetic mode.

  • Calculation: Calculate the glutathione concentration in the samples by comparing the rate of reaction to the standard curve.

GSH_Assay_Workflow start Start: Cultured Cells step1 1. Cell Lysis (5% SSA) & Centrifugation start->step1 step2 2. Collect Supernatant (Contains GSH/GSSG) step1->step2 step4 4. Add Samples & Standards to 96-well Plate step2->step4 step3 3. Prepare GSH Standard Curve step3->step4 step5 5. Add Reaction Mix (DTNB, NADPH, GR) step4->step5 step6 6. Measure Absorbance (412 nm, Kinetic) step5->step6 end End: Calculate Total Glutathione Conc. step6->end

Diagram 5: Workflow for the DTNB-based glutathione assay.

Conclusion and Future Directions

This compound is a pivotal molecule in cellular physiology, acting as the primary precursor for the synthesis of glutathione. Its transport and metabolism are fundamental to maintaining redox homeostasis and protecting cells against oxidative damage and ferroptotic cell death. For researchers in drug development, targeting the this compound transport and metabolism pathways offers promising therapeutic avenues. For instance, enhancing this compound uptake could bolster cellular defenses in neurodegenerative diseases, while inhibiting it could sensitize cancer cells to ferroptosis-inducing therapies. The methodologies detailed in this guide provide a robust framework for investigating these processes and evaluating the efficacy of novel therapeutic agents that modulate cellular this compound and glutathione metabolism.

References

The Biological Significance of L-Cystine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

L-cystine, the oxidized dimer of the semi-essential amino acid L-cysteine, occupies a central position in cellular homeostasis, redox signaling, and structural biology. Predominantly found in the extracellular space, this compound serves as the primary source of intracellular L-cysteine, a rate-limiting precursor for the synthesis of the master antioxidant glutathione (B108866) (GSH). Its transport into the cell, primarily via the system Xc- antiporter, is a critical regulatory node for cellular antioxidant capacity. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its metabolic pathways, transport mechanisms, and profound implications in health and disease. We focus on its pivotal roles in protein structure, the prevention of oxidative stress, and the regulation of ferroptosis, a form of regulated cell death. Furthermore, this document furnishes detailed experimental protocols for the quantification of this compound and its derivatives, alongside methodologies for studying its incorporation into the proteome, to support researchers and drug development professionals in this critical area of study.

The this compound/L-Cysteine Redox Cycle: A Critical Intercellular Shuttle

The biochemical utility of this compound is fundamentally linked to its relationship with its reduced monomer, L-cysteine. In the oxidizing environment of the extracellular space, the thiol group of L-cysteine is readily oxidized, making this compound the predominant form.[1][2] Conversely, the intracellular environment is highly reducing, favoring the presence of L-cysteine.[1] This disparity drives a crucial redox cycle: extracellular this compound is transported into the cell and subsequently reduced to two molecules of L-cysteine.[3][4] This reduction is catalyzed by intracellular reductases, including the thioredoxin (Trx) and glutathione (GSH) systems.[3][4][5] The resulting intracellular L-cysteine is then utilized for protein and GSH synthesis or can be released back into the extracellular space, contributing to a more reduced local environment.[5] This dynamic interplay ensures a steady supply of L-cysteine for essential cellular functions while maintaining distinct redox potentials across the plasma membrane.

cluster_intracellular Intracellular Space (Reducing) L_Cystine_ext This compound (Cys-S-S-Cys) System_xc System xc- (Antiporter) L_Cystine_ext->System_xc Uptake L_Cysteine_ext L-Cysteine (Cys-SH) L_Cysteine_ext->L_Cystine_ext L_Cystine_int This compound System_xc->L_Cystine_int ASC1 System ASC-1 ASC1->L_Cysteine_ext Reductases GSH, Thioredoxin (Reductases) L_Cystine_int->Reductases L_Cysteine_int L-Cysteine (2 molecules) L_Cysteine_int->ASC1 Efflux Biosynthesis GSH Synthesis Protein Synthesis L_Cysteine_int->Biosynthesis Reductases->L_Cysteine_int Reduction

Figure 1: The this compound/L-Cysteine Intercellular Redox Cycle.

Cellular Transport Mechanisms

The transport of this compound across the plasma membrane is a critical, regulated process mediated by several amino acid transporter systems.[1] The most prominent of these is the sodium-independent cystine/glutamate (B1630785) antiporter, known as system Xc-.[2][5] This system, a heterodimer composed of the light chain xCT (SLC7A11) and the heavy chain 4F2hc (SLC3A2), imports one molecule of this compound in exchange for one molecule of intracellular glutamate.[5] In the mammalian brain, a significant portion of this compound transport is also handled by a low-affinity, sodium-dependent mechanism mediated by the X(AG)- family of glutamate transporters.[6][7] These transporters are essential for supplying cysteine for the synthesis of glutathione, particularly in the central nervous system.[6]

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular L_Cystine_ext This compound System_xc System xc- (SLC7A11/SLC3A2) L_Cystine_ext->System_xc 1x System_XAG System X(AG)- (Glutamate Transporters) L_Cystine_ext->System_XAG Na+ dependent Glutamate_ext L-Glutamate Na_ext Na+ Na_ext->System_XAG System_xc->Glutamate_ext L_Cystine_int This compound System_xc->L_Cystine_int System_XAG->L_Cystine_int Glutamate_int L-Glutamate Glutamate_int->System_xc 1x

Figure 2: Major this compound Cellular Transport Systems.
Data Presentation: Transport Kinetics

Quantitative data on transport kinetics are crucial for understanding the efficiency and regulation of this compound uptake. The following table summarizes key kinetic parameters for this compound transport mechanisms identified in rat brain synaptosomes.

ParameterValueTransport SystemNotesReference
Km 473 +/- 146 µMSodium-dependent (X(AG)-)Low-affinity system, accounts for ~90% of transport.[6][7]
IC50 (L-glutamate) 9.1 +/- 0.4 µMSodium-dependent (X(AG)-)Non-competitive inhibitor of this compound transport.[6][7]
IC50 (L-cysteine) 363 +/- 63 µMSodium-dependent (X(AG)-)Competitive inhibitor of this compound transport.[6][7]
IC50 (Kainate) 215 +/- 78 µMSodium-dependent (X(AG)-)Competitive inhibitor of this compound transport.[6][7]
Table 1: Kinetic Parameters of this compound Transport in Rat Brain Synaptosomes.

Core Biological Functions

Glutathione (GSH) Synthesis

Arguably the most critical role of intracellular cysteine is to serve as the rate-limiting substrate for the synthesis of the tripeptide glutathione (γ-L-glutamyl-L-cysteinylglycine).[8][9] GSH is the most abundant non-protein thiol in mammalian cells and is considered the master antioxidant, playing a central role in detoxifying reactive oxygen species (ROS), recycling other antioxidants like vitamins C and E, and detoxifying xenobiotics.[8][10] The availability of cysteine, and therefore the cellular uptake of this compound, directly governs the rate of GSH synthesis, thereby dictating the cell's capacity to withstand oxidative stress.[10][11]

cluster_synthesis GSH Synthesis Pathway L_Cystine Extracellular This compound Transport Transport & Reduction L_Cystine->Transport Glutamate L-Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS L_Cysteine Intracellular L-Cysteine L_Cysteine->GCL Gamma_GC γ-Glutamylcysteine Gamma_GC->GS GSH Glutathione (GSH) Detox Detoxification of ROS GSH->Detox Redox Redox Homeostasis GSH->Redox Immune Immune Function GSH->Immune GCL->Gamma_GC ATP → ADP+Pi GS->GSH ATP → ADP+Pi Transport->L_Cysteine cluster_survival Survival Pathway cluster_ferroptosis Ferroptosis Induction L_Cystine Extracellular this compound System_xc System xc- L_Cystine->System_xc L_Cysteine Intracellular L-Cysteine System_xc->L_Cysteine GSH Glutathione (GSH) L_Cysteine->GSH GPX4 GPX4 (Active) GSH->GPX4 GPX4_inactive GPX4 (Inactive) GSH->GPX4_inactive Depletion Lipid_OH Lipid Alcohols (L-OH) GPX4->Lipid_OH Lipid_ROS Lipid Peroxides (LOOH) Lipid_ROS->GPX4 Reduction Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Iron (Fe2+) Cell_Survival Cell Survival Lipid_OH->Cell_Survival GPX4_inactive->Lipid_ROS Accumulation Block Inhibition (e.g., Erastin) Block->System_xc start Start: Biological Sample add_is 1. Add Internal Standard (DL-Cysteine-d1) start->add_is precipitate 2. Add Methanol + NEM (Protein Precipitation & Derivatization) add_is->precipitate centrifuge 3. Centrifuge (14,000 x g, 15 min) precipitate->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant evaporate 5. Evaporate to Dryness supernatant->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute inject 7. Inject into LC-MS reconstitute->inject analyze 8. Data Analysis (Peak Integration, Standard Curve) inject->analyze end Result: Cysteine Concentration analyze->end

References

Whitepaper: The Contribution of L-Cystine to Coenzyme A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Coenzyme A (CoA) is an indispensable cofactor in all domains of life, central to cellular metabolism, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) via the Krebs cycle.[1][2] Its synthesis is a multi-step enzymatic process requiring pantothenate (vitamin B5), ATP, and the amino acid L-cysteine.[1][3] This technical guide provides an in-depth examination of the contribution of L-cystine to the biosynthesis of CoA. While L-cysteine is the direct amino acid substrate for the pathway, this compound, its oxidized dimer, serves as the primary extracellular source. We detail the cellular uptake and reduction of this compound to L-cysteine, delineate the canonical five-step enzymatic pathway of CoA synthesis, present quantitative data on the impact of cysteine availability, and provide representative experimental protocols for its study.

From Extracellular this compound to Intracellular L-Cysteine: The Gateway to CoA Synthesis

In the extracellular space, the amino acid is predominantly found in its oxidized, disulfide-linked form, this compound.[4][5] For it to be utilized in intracellular pathways like CoA synthesis, it must first be transported into the cell and reduced to its monomeric form, L-cysteine.

Cellular Uptake and Reduction

Cells import extracellular this compound through specific transport systems, such as the well-characterized cystine/glutamate antiporter, system x_c^−.[6][7] Once inside the cell, this compound is rapidly reduced to two molecules of L-cysteine. This reductive process is primarily accomplished by the action of thioredoxin and glutathione (B108866) (GSH).[4][5] The resulting intracellular L-cysteine pool is then available for numerous metabolic fates, including protein synthesis, glutathione production, and as a crucial substrate for the de novo synthesis of Coenzyme A.[4][8]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L_Cystine_ext This compound Transporter System x_c⁻ Transporter L_Cystine_ext->Transporter L_Cystine_int This compound Transporter->L_Cystine_int L_Cysteine L-Cysteine L_Cystine_int->L_Cysteine Reduction CoA_Synth Coenzyme A Synthesis L_Cysteine->CoA_Synth Protein_Synth Protein Synthesis L_Cysteine->Protein_Synth GSH_Synth Glutathione Synthesis L_Cysteine->GSH_Synth GSH GSH / Thioredoxin (Reducing Agents) GSH->L_Cysteine Reduction

Figure 1: Cellular uptake and reduction of this compound for metabolic use.

The Canonical Coenzyme A Biosynthesis Pathway

The synthesis of CoA from pantothenate is a highly conserved five-step enzymatic pathway.[3][9] L-cysteine is incorporated in the second step, providing the critical thiol (-SH) group that gives CoA its biochemical reactivity as an acyl group carrier.

The five key enzymes are:

  • Pantothenate Kinase (PANK): Phosphorylates pantothenate to 4'-phosphopantothenate. This is the primary rate-limiting and regulatory step.[10][11]

  • Phosphopantothenoylcysteine Synthetase (PPCS): Catalyzes the condensation of 4'-phosphopantothenate with L-cysteine to form 4'-phospho-N-pantothenoylcysteine (PPC). This ATP-dependent (in mammals) or CTP-dependent (in E. coli) reaction forms a peptide bond.[12][13][14]

  • Phosphopantothenoylcysteine Decarboxylase (PPCDC): Decarboxylates PPC to yield 4'-phosphopantetheine (B1211885).[2]

  • Coenzyme A Synthase (COASY) - PPAT domain: Possesses 4'-phosphopantetheine adenyltransferase (PPAT) activity, which adenylates 4'-phosphopantetheine to form dephospho-CoA.[3]

  • Coenzyme A Synthase (COASY) - DPCK domain: Possesses dephospho-CoA kinase (DPCK) activity, which phosphorylates dephospho-CoA to produce the final product, Coenzyme A.[1][3]

G PANTOTHENATE Pantothenate (Vitamin B5) PANK PANK PANTOTHENATE->PANK P_PANTOTHENATE 4'-Phosphopantothenate PPCS PPCS P_PANTOTHENATE->PPCS PPC 4'-Phospho-N-pantothenoylcysteine PPCDC PPCDC PPC->PPCDC P_PANTETHEINE 4'-Phosphopantetheine COASY_PPAT COASY (PPAT) P_PANTETHEINE->COASY_PPAT DEPHOSPHO_COA Dephospho-CoA COASY_DPCK COASY (DPCK) DEPHOSPHO_COA->COASY_DPCK COA Coenzyme A PANK->P_PANTOTHENATE ADP1_out ADP PANK->ADP1_out PPCS->PPC ADP2_out ADP + Pi PPCS->ADP2_out PPCDC->P_PANTETHEINE CO2_out CO2 PPCDC->CO2_out COASY_PPAT->DEPHOSPHO_COA PPi_out PPi COASY_PPAT->PPi_out COASY_DPCK->COA ADP4_out ADP COASY_DPCK->ADP4_out ATP1_in ATP ATP1_in->PANK CYS_in L-Cysteine CYS_in->PPCS ATP2_in ATP ATP2_in->PPCS ATP3_in ATP ATP3_in->COASY_PPAT ATP4_in ATP ATP4_in->COASY_DPCK

Figure 2: The five-step enzymatic pathway of Coenzyme A synthesis.

Regulation of Coenzyme A Synthesis

The intracellular concentration of CoA is tightly regulated to meet metabolic demands. This regulation occurs primarily through feedback inhibition on the first enzyme of the pathway, Pantothenate Kinase (PANK).

Feedback Inhibition of PANK

Mammalian PANK isoforms are allosterically inhibited by CoA and its thioester derivatives, most notably acetyl-CoA.[10][15][16] When cellular levels of acetyl-CoA are high, it binds to PANK, reducing its activity and thereby downregulating the entire CoA synthesis pathway.[15][17] This feedback loop ensures that the cell does not overproduce CoA, maintaining metabolic homeostasis. Unesterified CoA can compete with this inhibition and in some cases stimulate PANK activity.[17][18]

Cysteine as a Limiting Substrate

While PANK is the primary regulatory enzyme, the availability of substrates is also critical. Studies have indicated that cysteine can be a limiting factor for CoA synthesis in certain tissues and conditions.[19] In intestinal crypts, for example, cysteine availability, not pantothenate, was found to be the limiting factor for increasing the CoA pool.[19]

G Pantothenate Pantothenate PANK Pantothenate Kinase (PANK) Pantothenate->PANK P_PANTOTHENATE 4'-Phosphopantothenate CoA_Intermediates CoA Pathway Intermediates P_PANTOTHENATE->CoA_Intermediates + Cysteine + 3 Steps CoA Coenzyme A CoA_Intermediates->CoA AcetylCoA Acetyl-CoA & other Acyl-CoAs CoA->AcetylCoA CoA->PANK Feedback Inhibition AcetylCoA->PANK PANK->P_PANTOTHENATE ATP->ADP

Figure 3: Allosteric feedback regulation of the CoA synthesis pathway.

Quantitative Data Summary

The availability of L-cysteine directly impacts the rate of CoA synthesis. Experimental data from various models, particularly isotopic tracer studies, have quantified this relationship.

Table 1: Impact of Cysteine/Cystine Availability on Protein and CoA Synthesis in Perfused Rat Heart Data synthesized from experiments described by Chua, B. H. L., et al. (1985). The study used [35S]-labeled cystine or cysteine to measure incorporation into protein and CoA pools in a perfused heart model. The addition of a reducing agent (mercaptodextran) was necessary to prevent the rapid oxidation of cysteine to cystine in the oxygenated buffer, thus maximizing its availability for CoA synthesis.[20]

Condition (Substrate Provided)Protective AgentFold Increase in [35S] into ProteinFold Increase in [35S] into CoA
[35S]CystineNone1x (Baseline)1x (Baseline)
[35S]CystineMercaptodextran~22x~5x
[35S]CysteineNone1x (Baseline)1x (Baseline)
[35S]CysteineMercaptodextran~5x~8x

Table 2: Substrates and Products of Enzymes in the CoA Biosynthesis Pathway This table summarizes the key reactants and products for each enzymatic step.

EnzymeEC NumberKey SubstratesKey Products
Pantothenate Kinase (PANK)2.7.1.33Pantothenate, ATP4'-Phosphopantothenate, ADP
Phosphopantothenoylcysteine Synthetase (PPCS)6.3.2.54'-Phosphopantothenate, L-Cysteine , ATP/CTP4'-Phospho-N-pantothenoylcysteine, ADP/CMP, Pi/PPi
Phosphopantothenoylcysteine Decarboxylase (PPCDC)4.1.1.364'-Phospho-N-pantothenoylcysteine4'-Phosphopantetheine, CO₂
CoA Synthase (PPAT domain)2.7.7.34'-Phosphopantetheine, ATPDephospho-CoA, PPi
CoA Synthase (DPCK domain)2.7.1.24Dephospho-CoA, ATPCoenzyme A, ADP

Experimental Protocols

Investigating the role of this compound and L-cysteine in CoA synthesis requires robust methodologies for sample preparation and analysis. Below are detailed protocols for quantifying total CoA levels and for tracing the incorporation of cysteine.

Protocol 1: Quantification of Total Coenzyme A by HPLC

This protocol describes a reliable method for measuring the total CoA pool (free CoA and CoA thioesters) in cultured cells or tissues using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[21][22][23]

1. Sample Preparation and Extraction: a. Harvest cultured cells or flash-freeze tissue samples in liquid nitrogen to quench metabolic activity. b. For cells, wash the pellet with ice-cold PBS. For tissues, homogenize the frozen sample. c. Perform protein precipitation and extraction by adding an ice-cold 5% perchloric acid (PCA) solution containing a reducing agent like 50 µM DTT.[23] d. Incubate on ice for 10-15 minutes with intermittent vortexing. e. Centrifuge at >14,000 x g for 10 minutes at 4°C. f. Carefully collect the supernatant, which contains the CoA pool. The remaining pellet can be used for protein quantification (e.g., after resuspension in 0.1 M NaOH).[23]

2. Hydrolysis of CoA Thioesters (to measure total CoA): a. To measure the total CoA pool, all CoA thioesters in the extract must be hydrolyzed to free CoA. This is typically achieved by adjusting the pH of the acid extract to ~12.5 with KOH and incubating at room temperature. The exact time and temperature may require optimization. b. After hydrolysis, neutralize the sample with an acid buffer.

3. Derivatization (for fluorescence detection): a. For enhanced sensitivity using fluorescence detection, the free thiol group of CoA is derivatized. b. A common derivatizing agent is a thiol-reactive fluorescent probe, such as monobromobimane (B13751) (mBBr). c. Incubate the neutralized sample with the probe in a suitable buffer (e.g., HEPES or Tris) at a specific temperature and time (e.g., 60°C for 30 min), protected from light. d. Quench the reaction by adding an acid like methanesulfonic acid.

4. HPLC Analysis: a. Analyze the derivatized (or underivatized for UV detection) sample using a reverse-phase C18 HPLC column. b. Use a gradient elution method with two mobile phases, for example:

  • Mobile Phase A: Aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) with a small percentage of organic solvent (e.g., acetonitrile).
  • Mobile Phase B: Higher concentration of organic solvent. c. Set the detector to the appropriate wavelength (e.g., ~260 nm for UV detection of the adenine (B156593) moiety, or excitation/emission wavelengths specific to the fluorescent probe used).[21][23]

5. Quantification: a. Generate a standard curve using known concentrations of a CoA standard that have been processed and derivatized in the same manner as the samples. b. Calculate the area under the CoA peak in the sample chromatograms. c. Determine the concentration of CoA in the sample by comparing its peak area to the standard curve. Normalize the result to the initial protein content or cell number.

G start Start: Cultured Cells or Tissue step1 1. Sample Collection & Quenching (Liquid Nitrogen) start->step1 step2 2. Extraction (e.g., Perchloric Acid) step1->step2 step3 3. Centrifugation (Separate Soluble Metabolites) step2->step3 step4 4. Hydrolysis (Optional) (Convert Acyl-CoAs to Free CoA) step3->step4 step5 5. Derivatization (Optional) (e.g., with mBBr for Fluorescence) step4->step5 step6 6. HPLC Injection & Separation (C18 Column) step5->step6 step7 7. Detection (UV or Fluorescence) step6->step7 step8 8. Data Analysis (Peak Integration & Quantification against Standard Curve) step7->step8 end Result: Total CoA Concentration step8->end

Figure 4: Experimental workflow for CoA quantification by HPLC.
Protocol 2: Isotopic Tracer Analysis of Cysteine Incorporation into CoA

This protocol outlines a method to directly measure the flux of cysteine into the CoA pool using a radiolabeled precursor, based on the perfused rat heart model.[20]

1. Perfusion Setup: a. Isolate the heart from an anesthetized rat and mount it on a Langendorff perfusion apparatus. b. Perfuse the heart retrogradely via the aorta with an oxygenated Krebs-Henseleit bicarbonate buffer containing glucose and other essential amino acids. Maintain constant temperature (37°C) and pressure.

2. Isotopic Labeling: a. Prepare the perfusion buffer containing a known concentration and specific activity of [35S]L-cysteine or [35S]this compound. b. To study the effect of cysteine availability, include a reducing agent like mercaptodextran in the buffer to prevent oxidation of [35S]cysteine. A control group would omit this agent. c. Switch the perfusion to the isotope-containing buffer and perfuse for a defined period (e.g., 60 minutes).

3. Sample Collection and Fractionation: a. At the end of the perfusion period, rapidly freeze the heart between metal tongs pre-cooled in liquid nitrogen. b. Pulverize the frozen tissue into a fine powder. c. Homogenize the powder in an acid solution (e.g., PCA) to precipitate proteins and extract small molecules. d. Separate the acid-soluble fraction (containing CoA and its precursors) from the acid-insoluble pellet (containing proteins) by centrifugation.

4. Measurement of Incorporated Radioactivity: a. Protein Fraction: Wash the protein pellet multiple times to remove any unincorporated [35S]cysteine. Solubilize the final pellet and measure its radioactivity using liquid scintillation counting. This determines the amount of [35S]cysteine incorporated into newly synthesized proteins. b. CoA Fraction: The acid-soluble fraction contains [35S]CoA. This fraction can be further purified using techniques like charcoal adsorption or chromatography to isolate the CoA pool from other sulfur-containing metabolites. Measure the radioactivity of the purified CoA fraction by liquid scintillation counting.

5. Data Analysis: a. Calculate the rate of incorporation of [35S] from cysteine into both the protein and CoA pools (e.g., in nmol of cysteine incorporated per gram of tissue per hour). b. Compare the incorporation rates between different experimental conditions (e.g., with and without a reducing agent) to determine the impact of cysteine availability on the synthetic rates of both protein and Coenzyme A.

Conclusion

This compound is a critical, albeit indirect, contributor to the synthesis of Coenzyme A. Its role as the primary transport form of cysteine into the cell makes it a gatekeeper for the entire downstream pathway. The intracellular reduction of this compound provides the L-cysteine substrate necessary for the PPCS-catalyzed step, which integrates the essential thiol group into the CoA molecule. The availability of cysteine can be a rate-limiting factor, and the overall pathway is tightly regulated by feedback inhibition from CoA and acetyl-CoA on the initial enzyme, PANK. Understanding this intricate relationship is vital for researchers in metabolism and for drug development professionals targeting pathways dependent on CoA, from metabolic disorders to oncology. The experimental protocols provided herein offer a framework for the quantitative investigation of this fundamental biochemical process.

References

L-Cystine's Crucial Role in the mTORC1 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, responding to a variety of environmental cues, including nutrients. Among these, amino acids are critical activators of the mTORC1 pathway. L-cystine, the oxidized dimer of cysteine, has emerged as a key player in this regulatory network. This technical guide provides an in-depth exploration of the molecular mechanisms governing this compound's involvement in mTORC1 signaling. It details the core signaling cascades, presents quantitative data on the effects of this compound modulation, provides comprehensive experimental protocols for studying this pathway, and includes detailed visualizations to elucidate the complex interactions.

Core Signaling Mechanisms of this compound in the mTORC1 Pathway

This compound availability is communicated to the mTORC1 complex through several interconnected mechanisms, primarily involving direct nutrient sensing and the modulation of inhibitory protein complexes.

The SLC7A11-Rag GTPase Axis: A Direct Link to mTORC1 Activation

The primary route for this compound entry into the cell is via the cystine/glutamate antiporter, SLC7A11 (also known as xCT). Once intracellular, cystine is rapidly reduced to two molecules of cysteine. The availability of intracellular cyst(e)ine is a potent activator of mTORC1.[1] This activation is mediated, at least in part, through the Rag GTPase-dependent localization of mTORC1 to the lysosomal surface, its primary site of activation.[1][2] In the presence of sufficient amino acids, including cyst(e)ine, Rag GTPases are in an active GTP-bound state, which recruits mTORC1 to the lysosome where it can be activated by Rheb. Conversely, cyst(e)ine starvation potently inhibits mTORC1 signaling.[3] This signaling axis not only influences canonical mTORC1 downstream targets involved in protein synthesis but also regulates the synthesis of Glutathione Peroxidase 4 (GPX4), a key enzyme in preventing ferroptosis.[1][2]

The Sestrin2-GATOR Complex: An Indirect Inhibitory Pathway

Sestrins are a family of stress-inducible proteins that act as negative regulators of mTORC1 signaling. Sestrin2 functions as a sensor of amino acid levels.[4][5][6] In the absence of amino acids, Sestrin2 binds to the GATOR2 complex.[7][8][9] This interaction prevents GATOR2 from inhibiting the GATOR1 complex.[8][10] A free GATOR1 complex then functions as a GTPase-activating protein (GAP) for RagA/B, promoting the hydrolysis of GTP to GDP and thereby inactivating the Rag GTPases.[7][9] This inactivation prevents mTORC1 translocation to the lysosome and subsequent activation. While leucine (B10760876) is the most well-characterized amino acid that disrupts the Sestrin2-GATOR2 interaction, this mechanism is a key part of the cell's general amino acid sensing machinery.[4][5][6] Amino acid starvation, including cystine deprivation, strengthens the Sestrin2-GATOR2 interaction, leading to mTORC1 inhibition.[2]

Lysosomal Cystine Mobilization: A Feedback Inhibition Loop

Under conditions of prolonged starvation, autophagy is induced to recycle intracellular components and provide a source of nutrients.[4][11] This process includes the breakdown of proteins within the lysosome, which releases amino acids, including cystine. The lysosomal cystine transporter, cystinosin, exports this cystine into the cytosol where it is converted to cysteine.[11][12] Paradoxically, this increase in cytosolic cysteine derived from lysosomal mobilization has been shown to suppress, rather than activate, mTORC1.[11][13] This is thought to be a feedback mechanism that maintains autophagy during prolonged starvation by preventing the premature reactivation of mTORC1 by recycled amino acids.[4][12]

L_Cystine_mTORC1_Pathway cluster_mTORC1_activation mTORC1 Activation Pathway cluster_Sestrin_inhibition mTORC1 Inhibition Pathway (Amino Acid Starvation) cluster_legend Legend extracellular Extracellular This compound slc7a11 SLC7A11 (xCT) extracellular->slc7a11 Uptake intracellular Intracellular This compound cysteine L-Cysteine intracellular->cysteine Reduction rag_gtpases Rag GTPases (Active) cysteine->rag_gtpases Activates slc7a11->intracellular mTORC1_active mTORC1 (Active) rag_gtpases->mTORC1_active Recruits to Lysosome downstream_effectors Protein Synthesis (S6K1, 4E-BP1) mTORC1_active->downstream_effectors Phosphorylates sestrin2 Sestrin2 gator2 GATOR2 sestrin2->gator2 Binds gator1 GATOR1 sestrin2->gator1 Frees gator2->gator1 Inhibits rag_gtpases_inactive Rag GTPases (Inactive) gator1->rag_gtpases_inactive Inactivates (GAP) mTORC1_inactive mTORC1 (Inactive) rag_gtpases_inactive->mTORC1_inactive Prevents Recruitment l1 Activation k1 l2 Inhibition k2

Caption: this compound mTORC1 Signaling Pathways.

Quantitative Data Summary

The following tables summarize the observed effects of this compound modulation on key components and downstream targets of the mTORC1 signaling pathway.

Table 1: Effect of this compound Starvation on mTORC1 Activity

Experimental SystemInterventionMeasured ParameterObserved EffectReference
Human RPE cellsCysteine starvation (24 hours)Intracellular GSH concentration~95% decrease[14]
HeLa cellsCystine-free mediumCell ViabilitySignificant decrease (necrotic death)[15]
Various cancer cell linesCystine starvationmTORC1 signalingPotently inhibited[3]
Human cancer cell linesCystine starvationGPX4 protein levelsReduced[3]
HEK293T cellsAmino acid starvation (50 min)Sestrin2-GATOR2 interactionStrongly increased[2]
Drosophila larvaeProlonged starvationLysosomal cystine effluxIncreased cytosolic cysteine, suppression of mTORC1[11][13]

Table 2: Effect of this compound on Downstream mTORC1 Targets

Experimental SystemInterventionMeasured ParameterObserved EffectReference
Various cancer cell linesCystine starvationPhosphorylation of 4E-BP1Decreased[3]
Various cancer cell linesPharmacologic mTORC1 inhibitionGPX4 protein levelsDecreased[1]
HEK293T cellsStable Sestrin2 overexpressionPhosphorylation of S6K1Dose-dependent inhibition[5]
Porcine mammary epithelial cellsIncreasing L-isoleucine (0.1 to 2 mmol/L)Phosphorylation of mTOR, S6K1, 4E-BP1Increased[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in mTORC1 signaling.

Protocol for this compound Starvation in Cell Culture

This protocol describes how to induce this compound starvation to study its effects on cellular processes like mTORC1 signaling.

  • Cell Seeding: Plate cells at a desired density in a complete culture medium and allow them to adhere and grow for 24 hours.

  • Preparation of Starvation Medium: Prepare a custom culture medium that lacks only this compound but contains all other amino acids, vitamins, and serum. A common base is DMEM or RPMI-1640 formulated without this compound.

  • Washing: Gently aspirate the complete medium from the cell culture plates. Wash the cells twice with pre-warmed, sterile Phosphate-Buffered Saline (PBS) to remove any residual amino acids.

  • Starvation: After the final wash, add the pre-warmed this compound-free medium to the cells.

  • Incubation: Place the cells back into the incubator (37°C, 5% CO2) for the desired starvation period (e.g., 1, 6, 12, or 24 hours).

  • Re-stimulation (Optional): To study the reactivation of signaling, the starvation medium can be replaced with a complete medium or a medium supplemented with a known concentration of this compound for a short period (e.g., 10-30 minutes) before cell lysis.

  • Cell Lysis: After the incubation period, proceed immediately to cell lysis for downstream analysis (e.g., Western Blot).

Protocol for Western Blot Analysis of mTORC1 Pathway Proteins

This protocol details the detection of total and phosphorylated mTORC1 pathway proteins.

  • Cell Lysis:

    • Place the culture dish on ice and wash cells once with ice-cold PBS.

    • Aspirate PBS and add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 13,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load samples onto an 8-16% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-SLC7A11) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Western_Blot_Workflow start Cell Culture with This compound Modulation lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE (Protein Separation) quant->sds_page transfer Membrane Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (Overnight) blocking->primary_ab secondary_ab Secondary Antibody Incubation (1 hour) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection end Data Analysis detection->end

Caption: Experimental Workflow for Western Blotting.
Protocol for Sestrin2-GATOR2 Co-Immunoprecipitation

This protocol is adapted from methodologies used to confirm the interaction between Sestrin2 and GATOR2.[2]

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with Triton lysis buffer (1% Triton X-100, 40 mM HEPES pH 7.4, 10 mM β-glycerol phosphate, 10 mM pyrophosphate, 2.5 mM MgCl2) supplemented with protease inhibitors.

    • Clarify the lysates by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Pre-clearing (Optional): Incubate the lysate with Protein A/G agarose (B213101) beads for 30 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody (e.g., anti-Sestrin2 or an antibody against a tagged GATOR2 subunit) to the cleared lysate. Incubate with rotation for 2-4 hours or overnight at 4°C.

    • Add 30 µL of a 50% slurry of Protein A/G agarose beads and incubate with rotation for an additional 2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation.

    • Wash the beads three times with lysis buffer, potentially containing a higher salt concentration (e.g., 500 mM NaCl) to reduce non-specific interactions.[2]

  • Elution:

    • After the final wash, aspirate the supernatant.

    • Resuspend the beads in 50 µL of 2x Laemmli sample buffer.

    • Boil the samples for 5 minutes to denature proteins and elute them from the beads.

  • Analysis: Centrifuge to pellet the beads. Load the supernatant onto an SDS-PAGE gel and perform Western Blot analysis for the co-immunoprecipitated protein (e.g., probe for a GATOR2 subunit if Sestrin2 was immunoprecipitated).

Protocol for LC-MS/MS Analysis of Intracellular Amino Acids

This protocol provides a general framework for the quantification of intracellular this compound and other amino acids.[17]

  • Sample Preparation:

    • Culture and treat cells as required.

    • Aspirate the medium and quickly wash the cells twice with ice-cold PBS.

    • Immediately add a cold extraction solvent (e.g., 80% methanol) to the plate to quench metabolic activity.

    • Scrape the cells into the solvent and transfer to a microcentrifuge tube.

  • Extraction:

    • Vortex the cell suspension vigorously.

    • Incubate on ice or at -20°C for at least 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Sample Derivatization (if required): Depending on the column and method, derivatization may not be necessary. If it is, follow a standard protocol for amino acid derivatization.

  • LC-MS/MS Analysis:

    • Transfer the supernatant containing the metabolites to an autosampler vial.

    • Inject the sample into an LC-MS/MS system.

    • Chromatographic Separation: Use a column designed for amino acid analysis (e.g., Intrada Amino Acid column).[17] Separation is typically achieved using a gradient elution with mobile phases consisting of aqueous ammonium (B1175870) formate (B1220265) and an organic solvent like acetonitrile (B52724) with formic acid.[17]

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).[17] Specific precursor-to-product ion transitions for each amino acid and their stable-isotope-labeled internal standards are monitored for quantification.

  • Data Analysis: Quantify the concentration of each amino acid by comparing the peak area to a standard curve generated from known concentrations of amino acid standards. Normalize the results to the total protein content or cell number from a parallel plate.

Conclusion

This compound is a critical regulator of the mTORC1 signaling pathway, exerting its influence through multiple, sophisticated mechanisms. The uptake of this compound via the SLC7A11 transporter provides a direct activating signal to mTORC1, linking nutrient availability to anabolic processes. Concurrently, the Sestrin2-GATOR pathway acts as a crucial checkpoint, ensuring that mTORC1 is suppressed in response to amino acid insufficiency. Furthermore, the mobilization of lysosomal cystine during starvation reveals a feedback loop that helps to maintain cellular homeostasis. A thorough understanding of these pathways is essential for researchers in the fields of cancer biology, metabolic disorders, and aging. The experimental protocols provided herein offer a robust framework for professionals seeking to investigate the intricate relationship between this compound metabolism and the central mTORC1 signaling hub, paving the way for potential therapeutic interventions in diseases characterized by dysregulated mTORC1 activity.

References

A Preliminary Investigation of L-Cystine in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cystine, the oxidized dimeric form of the amino acid L-cysteine, plays a pivotal role in cellular metabolism, redox homeostasis, and signaling. As a primary source of intracellular L-cysteine, this compound is essential for the synthesis of proteins, the master antioxidant glutathione (B108866) (GSH), and other vital sulfur-containing molecules such as taurine (B1682933) and hydrogen sulfide.[1][2] The transport of this compound into the cell is a critical and regulated step, influencing a multitude of physiological and pathological processes, including cell growth, ferroptosis, and neurological function.[3][4] This technical guide provides a comprehensive overview of this compound's role in metabolic studies, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key signaling pathways.

This compound Transport and Metabolism

This compound is predominantly transported into cells via the cystine/glutamate (B1630785) antiporter, system xc-, a sodium-independent transporter that exchanges one molecule of extracellular this compound for one molecule of intracellular glutamate.[4] Several other transport systems with varying affinities and sodium dependencies have also been identified in different cell types and tissues.[3][5][6] Once inside the cell, this compound is rapidly reduced to two molecules of L-cysteine by the thioredoxin and glutaredoxin systems.[1] This intracellular L-cysteine then becomes available for various metabolic pathways.

Quantitative Data on this compound Transport and Inhibition

The efficiency and specificity of this compound transport are crucial for maintaining intracellular cysteine levels. The following tables summarize key quantitative data related to this compound transport kinetics and inhibition, providing a valuable resource for experimental design and data interpretation.

Transporter/SystemTissue/Cell TypeKm (µM)NotesReference
System xc-Rat Brain Synaptosomes473 ± 146Low-affinity, sodium-dependent[3]
High-affinity systemRat Renal Tubules12-[5]
Low-affinity systemRat Renal Tubules550-[5]
Sodium-dependentRabbit Renal Proximal Tubule (pars convoluta)580For L-cysteine[6]
High-affinity (sodium-dependent)Rabbit Renal Proximal Tubule (pars recta)30For L-cysteine[6]
Low-affinity (sodium-dependent)Rabbit Renal Proximal Tubule (pars recta)5840For L-cysteine[6]
GLT1HEK cells20-110High-affinity sodium-dependent glutamate transporter[7]
GLASTHEK cells20-110High-affinity sodium-dependent glutamate transporter[7]
EAAC1HEK cells20-110High-affinity sodium-dependent glutamate transporter[7]

Table 1: Michaelis-Menten Constants (Km) for this compound/L-Cysteine Transport. This table provides a comparative overview of the affinity of various transport systems for this compound and L-cysteine in different biological contexts.

InhibitorTargetIC50 (µM)Inhibition TypeTissue/Cell TypeReference
L-GlutamateSodium-dependent this compound transport9.1 ± 0.4Non-competitiveRat Brain Synaptosomes[3]
L-Cysteine sulphinateSodium-dependent this compound transport16.4 ± 3.6Non-competitiveRat Brain Synaptosomes[3]
L-trans-pyrrolidine-2,4-dicarboxylic acidSodium-dependent this compound transport5.6 ± 2.0CompetitiveRat Brain Synaptosomes[3]
L-serine-O-sulphateSodium-dependent this compound transport13.2 ± 5.4CompetitiveRat Brain Synaptosomes[3]
KainateSodium-dependent this compound transport215 ± 78CompetitiveRat Brain Synaptosomes[3]
L-CysteineSodium-dependent this compound transport363 ± 63CompetitiveRat Brain Synaptosomes[3]
SulfasalazineSystem xc-209 (in 83 µM this compound)-Huh7 cells[2]
ErastinSystem xc-345 (in 83 µM this compound)-Huh6 cells[2]

Table 2: Inhibition Constants (IC50) for this compound Transport. This table summarizes the potency of various compounds in inhibiting this compound transport, which is crucial for studies involving the modulation of this pathway.

This compound in Cellular Signaling: The mTOR Pathway

The availability of amino acids is a critical signal for cell growth and proliferation, and the mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of this process. This compound, by providing the precursor for GSH synthesis, is intricately linked to mTORC1 signaling. Depletion of intracellular cysteine and consequently GSH can lead to the activation of the integrated stress response and inhibition of mTORC1. Conversely, sufficient this compound uptake supports GSH synthesis, which is necessary for maintaining redox balance and enabling mTORC1-driven anabolic processes.[8]

Signaling Pathway Diagram

mTOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L-Cystine_ext This compound xCT System xCT (SLC7A11/SLC3A2) L-Cystine_ext->xCT Uptake Glutamate_ext Glutamate xCT->Glutamate_ext Efflux L-Cystine_int This compound xCT->L-Cystine_int L-Cysteine L-Cysteine L-Cystine_int->L-Cysteine Reduction (Thioredoxin/Glutaredoxin) GSH Glutathione (GSH) L-Cysteine->GSH Synthesis Glutamate_int Glutamate mTORC1 mTORC1 GSH->mTORC1 Maintains permissive redox environment Redox_Balance Redox Balance GSH->Redox_Balance S6K1 S6K1 mTORC1->S6K1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Anabolism Anabolic Processes (Protein Synthesis, etc.) S6K1->Anabolism 4EBP1->Anabolism

Caption: this compound uptake via system xCT is crucial for maintaining intracellular GSH levels, which supports mTORC1 signaling and subsequent anabolic processes.

Experimental Protocols

Fluorescence-Based this compound Uptake Assay

This protocol provides a non-radioactive method to measure this compound uptake into cultured cells, often utilized to assess the activity of the system xc- transporter.

Materials:

  • Cells of interest cultured in a 96-well plate

  • Cystine-free, serum-free cell culture medium

  • Cystine Analog (CA) solution (e.g., from a commercial kit)

  • Fluorescent Probe and Reducing Agent (from a commercial kit)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (B129727)

  • Fluorescence microplate reader (e.g., Ex/Em = 490/535 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Culture: Culture the cells in their standard growth medium until they reach the desired confluency.

  • Preparation of CA Uptake Solution: On the day of the assay, prepare the Cystine Analog (CA) uptake solution by diluting the CA stock solution in pre-warmed (37°C) cystine-free, serum-free medium according to the manufacturer's instructions.

  • Assay Initiation:

    • Remove the culture medium from the wells.

    • Wash the cells once with pre-warmed cystine-free, serum-free medium.

    • Add the CA uptake solution to the sample wells. For blank wells, add cystine-free, serum-free medium without the CA.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 30 minutes.

  • Cell Lysis:

    • Remove the CA uptake solution.

    • Wash the cells three times with ice-cold PBS.

    • Add 50 µL of methanol to each well to lyse the cells.

  • Fluorescence Detection:

    • Prepare the working solution containing the fluorescent probe and reducing agent according to the manufacturer's protocol.

    • Add 200 µL of the working solution to each well.

    • Mix by pipetting and incubate at 37°C for 30 minutes.

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/535 nm).

  • Data Analysis: Subtract the fluorescence reading of the blank wells from the sample wells to determine the net fluorescence signal corresponding to this compound uptake.

Cystine_Uptake_Workflow A Seed cells in 96-well plate B Culture cells to confluency A->B C Prepare Cystine Analog (CA) uptake solution B->C D Wash cells and add CA uptake solution C->D E Incubate at 37°C for 30 minutes D->E F Wash cells with ice-cold PBS E->F G Lyse cells with methanol F->G H Add fluorescent probe and reducing agent solution G->H I Incubate at 37°C for 30 minutes H->I J Measure fluorescence (Ex/Em = 490/535 nm) I->J K Analyze data J->K

Caption: A streamlined workflow for the fluorescence-based this compound uptake assay.

HPLC Analysis of this compound in Biological Samples

High-Performance Liquid Chromatography (HPLC) is a robust method for the quantification of this compound and L-cysteine in various biological matrices such as plasma and cell lysates.

Materials:

  • HPLC system with UV or fluorescence detector

  • Reversed-phase C18 column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other appropriate buffer components

  • This compound and L-Cysteine standards

  • Sample preparation reagents (e.g., perchloric acid for protein precipitation, derivatizing agents if using fluorescence detection)

Procedure (General Protocol - may require optimization):

  • Sample Preparation:

    • Plasma: Thaw frozen plasma samples on ice. To deproteinize, add a cold precipitating agent (e.g., 10% perchloric acid) in a 1:1 ratio, vortex, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant.

    • Cell Lysates: Harvest cells and lyse them using a suitable buffer. Deproteinize the lysate as described for plasma.

  • Standard Curve Preparation: Prepare a series of this compound and L-cysteine standards of known concentrations in the same matrix as the samples (e.g., deproteinized plasma from a control source).

  • HPLC Analysis:

    • Mobile Phase: Prepare the mobile phase, for example, a gradient of acetonitrile and water with a constant concentration of an ion-pairing agent or acid (e.g., 0.1% formic acid).

    • Column: Equilibrate the reversed-phase C18 column with the initial mobile phase conditions.

    • Injection: Inject a fixed volume of the prepared sample or standard onto the column.

    • Elution: Run the HPLC method with a pre-determined gradient program to separate this compound and L-cysteine.

    • Detection: Detect the analytes using a UV detector (e.g., at 210 nm) or a fluorescence detector after post-column derivatization.

  • Data Analysis:

    • Identify the peaks for this compound and L-cysteine based on the retention times of the standards.

    • Quantify the amount of each analyte in the samples by comparing their peak areas to the standard curve.

ParameterCondition 1Condition 2
Column Primesep 100, 4.6 x 150 mm, 5 µmSeQuant® ZIC-HILIC, 100 x 4.6 mm, 5 µm
Mobile Phase MeCN/H2O (20/80) with 0.1% H2SO4Acetonitrile/Ammonium acetate (B1210297) (80:20)
Flow Rate 1.0 ml/min0.5 mL/min
Detection UV, 200 nmUV, 220 nm
Reference [9]

Table 3: Example HPLC Conditions for this compound/L-Cysteine Analysis. This table provides two distinct sets of HPLC parameters that can be used as a starting point for method development.

Conclusion

The preliminary investigation of this compound in metabolic studies reveals its integral role in cellular function, extending far beyond its basic role as a protein building block. The transport and metabolism of this compound are tightly regulated processes that have profound impacts on cellular redox status and key signaling pathways like mTOR. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute robust studies aimed at further elucidating the multifaceted roles of this compound in health and disease. Future investigations will undoubtedly continue to uncover the intricate ways in which this simple yet vital molecule governs complex biological processes.

References

The Indispensable Role of L-Cystine in the Structural Integrity of Keratin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-cystine, the oxidized dimer of the amino acid L-cysteine, is a cornerstone of the structural integrity and mechanical resilience of keratin (B1170402), the fibrous protein that constitutes hair, nails, and the outer layer of the skin. The exceptional strength and stability of keratin are primarily attributed to the extensive network of disulfide bonds formed between cysteine residues within and between keratin polypeptide chains. This in-depth technical guide elucidates the critical role of this compound in the hierarchical structure of keratin, presenting quantitative data on its contribution to mechanical properties and detailing the experimental protocols used to investigate these relationships. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of keratin-based structures and the development of products targeting their health and integrity.

Introduction

Keratin represents a family of fibrous structural proteins characterized by a high sulfur content, primarily in the form of the amino acid L-cysteine.[1] The conversion of two L-cysteine residues into one this compound molecule results in the formation of a disulfide bond (-S-S-), a covalent cross-link that imparts significant stability to the protein structure.[1] These disulfide bonds are the primary determinants of the mechanical strength, insolubility, and resistance to enzymatic degradation that are characteristic of hard keratins found in hair and nails.[2] Understanding the precise role of this compound is therefore paramount for the development of effective cosmetic and therapeutic interventions for hair and nail disorders.

The Hierarchical Structure of Keratin and the Central Role of Disulfide Bonds

The structure of a hair fiber is a complex, hierarchical assembly. It begins with the primary structure, the amino acid sequence of the keratin polypeptide chains. These chains then coil into α-helices (secondary structure), which in turn intertwine to form coiled-coil dimers. These dimers assemble into protofilaments, then protofibrils, which are bundled together to form macrofibrils. Finally, these macrofibrils are embedded in a matrix of keratin-associated proteins (KAPs) to form the cortex of the hair fiber.

This compound's disulfide bonds are integral at multiple levels of this hierarchy. They form both intramolecular cross-links, stabilizing the individual keratin chains, and intermolecular cross-links, binding keratin chains to each other and to the surrounding KAPs.[1] This extensive cross-linking creates a robust, three-dimensional network that gives hair its characteristic strength and elasticity. The density and location of these disulfide bonds directly influence the mechanical properties of the keratin fiber.

The formation of these crucial disulfide bonds is a key step in the process of keratinization, the maturation of keratinocytes. This process is visualized in the signaling pathway below.

Keratinization_Pathway cluster_Cell Keratinocyte Keratin_Synthesis Keratin Polypeptide Synthesis (High Cysteine) Cysteine_Oxidation Oxidation of Cysteine Residues Keratin_Synthesis->Cysteine_Oxidation Provides Thiol Groups Disulfide_Bond Disulfide Bond Formation (this compound) Cysteine_Oxidation->Disulfide_Bond Forms Cross-links Keratin_Assembly Keratin Intermediate Filament Assembly Disulfide_Bond->Keratin_Assembly Stabilizes Structure Structural_Integrity Enhanced Structural Integrity and Mechanical Strength Keratin_Assembly->Structural_Integrity Results in

Keratinization and Disulfide Bond Formation.

Quantitative Analysis of this compound and its Impact on Keratin's Mechanical Properties

The direct correlation between this compound content and the mechanical strength of keratin fibers is well-established. A higher density of disulfide bonds results in a more rigid and resilient fiber.

Amino Acid Composition of Keratin

The cysteine content varies significantly among different types of keratin, which in turn affects their mechanical properties. Hair keratins, for instance, are particularly rich in cysteine, reflecting their primary role in providing structural strength.

Keratin TypeCysteine Content (%)Key Characteristics
Hair Keratins HighHigh mechanical strength and resilience.[3][4]
Epidermal Keratins Low to ModerateProvides flexibility and barrier function to the skin.[3][4]
Simple Epithelial Keratins Very Low / AbsentInvolved in cellular integrity and signaling.[3][4]
Disulfide Bond Energy

The covalent nature of disulfide bonds makes them significantly stronger than other non-covalent interactions that stabilize protein structures, such as hydrogen bonds.

Bond TypeApproximate Bond Energy (kJ/mol)
Disulfide Bond ~250
Hydrogen Bond 12 - 20

This substantial energy difference underscores the critical contribution of disulfide bonds to the overall stability and strength of keratin fibers.[1]

Correlation of Disulfide Bond Content and Mechanical Strength

While a precise linear correlation is complex due to the hierarchical structure of keratin, a clear trend exists: reducing the number of disulfide bonds leads to a significant decrease in the mechanical strength of keratin fibers. This is often observed in studies involving chemical treatments that break these bonds.

TreatmentEffect on Disulfide BondsImpact on Tensile Strength
Untreated Hair High densityHigh
Reducing Agents (e.g., Thioglycolates) Cleavage of disulfide bondsSignificant decrease[5]
Oxidizing Agents (e.g., Bleaching) Cleavage and formation of cysteic acidDecrease[6]

Experimental Protocols for Keratin Analysis

A variety of experimental techniques are employed to investigate the structure and mechanical properties of keratin and to quantify the role of this compound.

Tensile Strength Testing of Single Keratin Fibers

This protocol measures the force required to break a single hair fiber, providing a direct assessment of its mechanical strength.

Tensile_Testing_Workflow Sample_Prep 1. Sample Preparation (Single Hair Fiber) Mounting 2. Mounting on Tensile Tester Sample_Prep->Mounting Testing 3. Application of Controlled Strain Mounting->Testing Data_Acq 4. Data Acquisition (Force vs. Elongation) Testing->Data_Acq Analysis 5. Calculation of Tensile Strength, Young's Modulus, etc. Data_Acq->Analysis

Workflow for Tensile Strength Testing.

Methodology:

  • Fiber Selection and Preparation:

    • Randomly select single hair fibers from a sample swatch.

    • Measure the diameter of each fiber at multiple points using a laser-scanning micrometer and calculate the average cross-sectional area.

  • Mounting:

    • Mount the individual fiber onto the grips of a miniature tensile tester. Ensure the fiber is not slack but also not under initial tension.

  • Testing Parameters:

    • Set the gauge length (the initial length of the fiber between the grips).

    • Apply a constant rate of extension (e.g., 20 mm/min).[7]

    • Conduct the test under controlled environmental conditions (temperature and humidity), as these can affect the mechanical properties of hair.

  • Data Collection:

    • Record the force (stress) as a function of elongation (strain) until the fiber breaks.

  • Data Analysis:

    • From the stress-strain curve, determine key mechanical properties such as:

      • Young's Modulus (Elastic Modulus): The initial slope of the curve, representing the fiber's stiffness.

      • Yield Strength: The stress at which the fiber begins to deform plastically.

      • Ultimate Tensile Strength (UTS): The maximum stress the fiber can withstand before breaking.

      • Breaking Strain: The maximum elongation the fiber can endure before fracture.

X-Ray Diffraction (XRD) for Keratin Structure Analysis

XRD is a powerful technique for elucidating the molecular structure of keratin, including the arrangement of its α-helical and β-sheet components.

Methodology:

  • Sample Preparation:

    • A bundle of aligned keratin fibers (e.g., hair) is mounted in a sample holder.

  • Instrumentation:

    • A monochromatic X-ray beam is directed at the sample.

    • A detector records the diffraction pattern of the scattered X-rays.

  • Data Collection:

    • The diffraction pattern reveals characteristic peaks corresponding to the regular, repeating structures within the keratin fiber. For α-keratin, prominent reflections are observed that correspond to the pitch of the α-helix and the spacing between coiled-coils.

  • Data Analysis:

    • The positions and intensities of the diffraction peaks are analyzed to determine the parameters of the keratin structure, such as the helical rise and the packing arrangement of the intermediate filaments.[8]

Raman Spectroscopy for Disulfide Bond Analysis

Raman spectroscopy is a non-destructive technique that can provide detailed information about the conformation of disulfide bonds within keratin.

Raman_Spectroscopy_Workflow Sample_Prep 1. Sample Preparation (Hair Fiber Cross-section) Laser_Irradiation 2. Laser Irradiation of Sample Sample_Prep->Laser_Irradiation Scattered_Light 3. Collection of Raman Scattered Light Laser_Irradiation->Scattered_Light Spectrum_Acq 4. Spectrum Acquisition Scattered_Light->Spectrum_Acq Analysis 5. Analysis of S-S Stretching Vibrations Spectrum_Acq->Analysis

Workflow for Raman Spectroscopy of Disulfide Bonds.

Methodology:

  • Sample Preparation:

    • A single hair fiber can be analyzed directly or cross-sectioned to probe different depths.

  • Instrumentation:

    • A monochromatic laser is focused on the sample.

    • A spectrometer collects and analyzes the inelastically scattered light.

  • Data Collection:

    • The Raman spectrum shows peaks corresponding to the vibrational modes of the molecules in the sample. The disulfide (-S-S-) bond has characteristic stretching vibrations in the 500-550 cm⁻¹ region.

  • Data Analysis:

    • The position and intensity of the S-S stretching bands provide information about the conformation of the disulfide bonds (e.g., gauche-gauche-gauche, gauche-gauche-trans, and trans-gauche-trans).[9] Changes in these conformations can indicate alterations in the structural integrity of the keratin.

Biochemical Quantification of Cysteine/Cystine

Several biochemical methods can be used to determine the total cysteine and cystine content in a keratin sample.

Methodology (Example using HPLC):

  • Hydrolysis:

    • The keratin sample is hydrolyzed to its constituent amino acids, typically using strong acid (e.g., 6M HCl) at high temperature.[4]

  • Derivatization:

    • The amino acids in the hydrolysate are derivatized to make them detectable by the HPLC system (e.g., pre-column derivatization with phenylisothiocyanate).

  • Chromatographic Separation:

    • The derivatized amino acids are separated using a reversed-phase HPLC column.

  • Detection and Quantification:

    • The separated amino acids are detected (e.g., by UV absorbance), and the peak areas are compared to those of known standards to quantify the amount of each amino acid, including cysteine and cystine.[10]

Conclusion

This compound, through the formation of disulfide bonds, is unequivocally the most critical amino acid for establishing and maintaining the structural integrity and mechanical properties of keratin. The extensive cross-linking network it creates is directly responsible for the strength, resilience, and stability of hair and nails. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers, scientists, and drug development professionals. A thorough comprehension of the role of this compound is essential for the rational design of novel treatments and products aimed at improving the health and appearance of keratinous structures, as well as for advancing our fundamental knowledge of this vital biopolymer. Future research should continue to explore the precise relationship between the spatial organization of disulfide bonds and the macroscopic properties of keratin, paving the way for more targeted and effective interventions.

References

Methodological & Application

Application Notes and Protocols for Dissolving L-Cystine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-cystine, a disulfide-linked dimer of the amino acid cysteine, is a crucial component of cell culture media, essential for cell growth, protein synthesis, and cellular protection against oxidative stress. However, its practical application is often hampered by its low solubility at physiological pH, which can lead to precipitation and limit its bioavailability to cells. These application notes provide detailed protocols for effectively dissolving this compound for use in cell culture media, addressing the challenges of its poor solubility and ensuring consistent and reliable experimental outcomes.

Data Presentation

The following table summarizes the key quantitative data related to the solubility of this compound and its derivatives, as well as recommended concentrations for stock solutions.

ParameterThis compoundL-Alanyl-L-CystineN,N'-di-L-lysyl-L-cystine dihydrochlorideReference(s)
Solubility at Neutral pH < 1 mM~30 times more soluble than this compound~1000 times more soluble than this compound[1][2]
Stock Solution Concentration (Acidic Method) 100 mMNot ApplicableNot Applicable[3][4]
Dissolution Solvent (Acidic Method) 1M Hydrochloric Acid (HCl)Not ApplicableNot Applicable[5][6]
Dissolution Solvent (Basic Method) 200 mM - 500 mM Sodium Hydroxide (NaOH)Not ApplicableNot Applicable[3][4]
Final Concentration in Media (Example) 0.1 mM - 1.6 mMDependent on cell line and experimental goalsDependent on cell line and experimental goals[3][4]

Experimental Protocols

Two primary methods for preparing this compound stock solutions for cell culture applications are detailed below. The acidic dissolution method is a widely used conventional approach.

Protocol 1: Acidic Dissolution of this compound

This protocol describes the preparation of a concentrated this compound stock solution by dissolving it in hydrochloric acid. This acidic stock can then be diluted into the cell culture medium.

Materials:

  • This compound powder (cell culture grade)

  • 1M Hydrochloric Acid (HCl), sterile

  • Sterile, deionized water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Personal Protective Equipment (PPE: lab coat, gloves, safety glasses)

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. To prepare a 100 mM stock solution, weigh 2.403 g of this compound for a final volume of 100 mL.

  • Dissolving:

    • Transfer the weighed this compound powder into a sterile conical tube.

    • Add a portion of the 1M HCl to the tube. For a 100 mL final volume, start with approximately 80 mL.

    • Vortex or gently agitate the solution until the this compound is completely dissolved. The solution should be clear and colorless.[6]

  • Volume Adjustment: Once the this compound is fully dissolved, bring the solution to the final desired volume with sterile 1M HCl.

  • Sterilization: Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[5][6]

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • For short-term storage, store the aliquots at 2-8°C.

    • For long-term storage, store the aliquots at -20°C.[5]

  • Use in Cell Culture:

    • When ready to use, thaw an aliquot of the this compound stock solution.

    • Under sterile conditions, add the required volume of the stock solution to your pre-warmed cell culture medium to achieve the desired final concentration.

    • Gently mix the medium to ensure uniform distribution. The acidity of the stock solution is significantly diluted in the final medium and is typically buffered by the medium's buffering system. However, for sensitive applications, it is advisable to check the final pH of the supplemented medium.

Protocol 2: Alternative Approaches for this compound Supplementation

1. Basic Dissolution:

Similar to the acidic method, this compound can be dissolved in a basic solution, such as 200 mM to 500 mM NaOH, to prepare a stock solution.[3][4] The procedure is analogous to the acidic dissolution protocol, with NaOH replacing HCl. This method can be advantageous in experimental setups where an acidic addition is not desirable. However, it is important to note that L-cysteine, the reduced form of this compound, is prone to oxidation at neutral or basic pH.[5]

2. Use of Soluble this compound Derivatives:

To circumvent the solubility issues of this compound, highly soluble dipeptides have been developed. These include N,N'-di-L-alanyl-L-cystine and N,N'-di-L-lysyl-L-cystine dihydrochloride.[1][7] These compounds can be directly dissolved in cell culture media at neutral pH, simplifying media preparation and reducing the risk of precipitation.[7][8] Their use is recommended for achieving high, stable concentrations of a cystine source in the medium.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for preparing an this compound stock solution using the acidic dissolution method and the signaling pathway context of this compound in cells.

Experimental Workflow: Acidic Dissolution of this compound cluster_prep Preparation cluster_sterile Sterilization & Storage cluster_use Application weigh Weigh this compound Powder dissolve Dissolve in 1M HCl weigh->dissolve Transfer powder adjust Adjust to Final Volume dissolve->adjust Ensure complete dissolution filter Sterile Filter (0.22 µm) adjust->filter aliquot Aliquot into Tubes filter->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw For use add Add to Cell Culture Medium thaw->add mix Mix Gently add->mix

Caption: Workflow for preparing a sterile this compound stock solution.

Cellular Uptake and Role of this compound cluster_extracellular Extracellular cluster_intracellular Intracellular L_Cystine_ext This compound L_Cystine_int This compound L_Cystine_ext->L_Cystine_int Cystine/Glutamate Antiporter L_Cysteine L-Cysteine L_Cystine_int->L_Cysteine Reduction Glutathione Glutathione Synthesis L_Cysteine->Glutathione Protein_Synth Protein Synthesis L_Cysteine->Protein_Synth Antioxidant Antioxidant Defense Glutathione->Antioxidant

Caption: this compound uptake and its intracellular roles.

References

Application Notes and Protocols for L-Cystine Supplementation in Chemically Defined Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cystine, a disulfide-linked dimer of the amino acid L-cysteine, is a critical component of chemically defined media for mammalian cell culture. It serves as a key building block for protein synthesis and plays a crucial role in maintaining intracellular redox balance through its contribution to glutathione (B108866) (GSH) synthesis.[1][2][3] While essential for optimal cell growth, viability, and productivity, this compound presents a significant challenge due to its low solubility at neutral pH, which is typical for cell culture conditions.[4] This document provides detailed application notes, protocols, and quantitative data to guide researchers in effectively utilizing this compound as a supplement in chemically defined media.

Key Functions of this compound in Cell Culture

  • Protein Synthesis: As a constituent of proteins, this compound provides disulfide bonds that are essential for the proper folding, stability, and biological activity of many secreted and extracellular proteins, including monoclonal antibodies.[2]

  • Antioxidant Defense: this compound is readily taken up by cells and reduced to L-cysteine, which is the rate-limiting precursor for the synthesis of glutathione (GSH).[2][3] GSH is a major intracellular antioxidant that protects cells from damage caused by reactive oxygen species (ROS).[2]

  • Cellular Signaling: this compound and its metabolites are involved in various cellular signaling pathways. Notably, this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses, thereby enhancing cytoprotection against oxidative stress.[5][6]

Challenges with this compound Supplementation

The primary challenge with using this compound in chemically defined media is its poor solubility at neutral pH, which can lead to precipitation.[4] This issue can be exacerbated at higher concentrations required for high-density fed-batch cultures. The oxidized form, this compound, is significantly less soluble than its reduced counterpart, L-cysteine.[6] However, L-cysteine in solution is unstable and readily oxidizes to this compound, especially in the presence of metal ions.[6] High concentrations of L-cysteine (>2.5 mM) can also be cytotoxic to some cell lines, such as Chinese Hamster Ovary (CHO) cells, by inducing oxidative stress and cell cycle arrest.[6][7]

To overcome these challenges, several strategies are employed:

  • Use of this compound derivatives: Chemically modified and more soluble forms of this compound, such as certain peptides, are available to achieve higher concentrations in neutral pH feeds.[1][8]

  • Separate alkaline feed: this compound can be dissolved in an alkaline solution and fed separately to the bioreactor. However, this adds complexity to the process and risks pH spikes.[1]

  • Careful pH management: Maintaining a slightly acidic pH during media preparation can help to dissolve this compound.

Data Presentation

The following tables summarize quantitative data on the effects of this compound and its reduced form, L-cysteine, on various cell culture parameters.

Table 1: Effect of this compound/L-Cysteine Concentration on Cell Growth and Viability

Amino AcidConcentrationCell LineEffectCitation
L-Cysteine> 2.5 mMCHOReduced cell growth, induced oxidative stress, and led to cell cycle arrest.[6][7]
This compound83 µM vs. 200 µMHuh6 and Huh7Cells in lower this compound were more sensitive to growth inhibition by sulfasalazine (B1682708) and erastin.[2]
This compound0.8 mMHeLaPre-treatment for 16 hours protected against oxidant-induced cell death.[9]

Table 2: Effect of this compound on Nrf2 Pathway Activation

ConcentrationCell LineEffectCitation
0.1 mM - 1.6 mMHeLaDose-dependent increase in Nrf2 protein levels.[5]
0.2 mMNot specifiedStandard concentration in some culture media that activates the Nrf2 transcription factor.[2]
0.8 mM - 1.6 mMHeLaProfound activation of the Nrf2 pathway, leading to cytoprotection.[2][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a sterile this compound stock solution for supplementation of chemically defined media. Due to its low solubility at neutral pH, this compound is typically dissolved in a dilute acid.

Materials:

  • This compound powder (cell culture grade)

  • 1M Hydrochloric Acid (HCl), sterile

  • Sterile, deionized water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Dissolving:

    • For a high-concentration stock solution (e.g., 10 mg/mL), add the this compound powder to a sterile conical tube.

    • Add a small volume of 1M HCl to dissolve the powder. Gently vortex or swirl to aid dissolution. For example, to prepare a 10 mg/mL solution, you can dissolve 100 mg of this compound in 10 mL of 1M HCl.[10]

    • Once dissolved, the solution can be brought to the final volume with sterile, deionized water if a lower HCl concentration is desired, though the acidic pH should be maintained for solubility.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile container.

  • Storage: Store the sterile stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage. It is recommended to use the supplemented medium immediately after preparation.[2]

Protocol 2: Evaluation of this compound Supplementation on Cell Growth and Viability

This protocol outlines a method to assess the impact of different this compound concentrations on the growth and viability of a specific cell line in a batch culture.

Materials:

  • Chemically defined basal medium appropriate for the cell line

  • The cell line of interest

  • Sterile culture vessels (e.g., T-flasks, shake flasks, or multi-well plates)

  • This compound stock solution (prepared as in Protocol 1)

  • Cell counting apparatus (e.g., hemocytometer with trypan blue or an automated cell counter)

  • Incubator with appropriate temperature and CO₂ control

Procedure:

  • Cell Seeding: Seed the cells at a predetermined density into the culture vessels containing the basal medium.

  • Supplementation: Add different concentrations of the sterile this compound stock solution to the culture vessels to achieve the desired final concentrations (e.g., 0.1 mM, 0.2 mM, 0.5 mM, 1.0 mM). Include a control group with no this compound supplementation (or the basal level present in the medium).

  • Incubation: Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂).

  • Monitoring: At regular intervals (e.g., every 24 hours), take a representative sample from each culture condition.

  • Cell Counting: Determine the viable cell density (VCD) and percentage of viability using a cell counting method.

  • Data Analysis: Plot the VCD and viability over time for each this compound concentration. Calculate the specific growth rate to quantify the effect of this compound on cell proliferation.

Protocol 3: Assessment of Oxidative Stress using Dichlorodihydrofluorescein Diacetate (DCFDA)

This protocol describes a method to measure intracellular reactive oxygen species (ROS) levels in cells supplemented with this compound.

Materials:

  • Cells cultured with and without this compound supplementation

  • Phosphate-buffered saline (PBS)

  • DCFDA solution (e.g., 10 µM in a suitable buffer)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Treatment: Culture cells with the desired concentrations of this compound for a specific period.

  • DCFDA Staining:

    • Wash the cells with PBS to remove the culture medium.

    • Incubate the cells with 10 µM DCFDA solution in the dark for 30 minutes at 37°C.

  • Fluorescence Measurement:

    • After incubation, remove the DCFDA solution and wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Express the ROS levels as a fold change relative to the untreated control cells. A decrease in fluorescence intensity in this compound treated cells would indicate a reduction in oxidative stress.

Visualization of Pathways and Workflows

This compound Metabolism and its Role in Antioxidant Defense Extracellular Extracellular this compound Transporter Cystine/Glutamate Antiporter (xCT) Extracellular->Transporter Uptake Intracellular Intracellular this compound Transporter->Intracellular Reduction Reduction Intracellular->Reduction Cysteine L-Cysteine Reduction->Cysteine 2 GSH or Thioredoxin Protein_Synth Protein Synthesis Cysteine->Protein_Synth GSH_Synth Glutathione (GSH) Synthesis Cysteine->GSH_Synth Rate-limiting step GSH Glutathione (GSH) GSH_Synth->GSH ROS_Detox ROS Detoxification GSH->ROS_Detox ROS Reactive Oxygen Species (ROS) ROS->ROS_Detox Neutralization

This compound uptake and its metabolic fate within the cell.

Nrf2-Mediated Cytoprotective Pathway Activation by this compound cluster_nucleus LCystine This compound xCT xCT Transporter LCystine->xCT Enters cell Cell Cell Membrane Keap1_Nrf2 Keap1-Nrf2 Complex xCT->Keap1_Nrf2 Induces dissociation (mechanism involves intracellular redox changes) Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Gene_Exp Increased Expression of Antioxidant Genes (e.g., NQO1, HMOX1) ARE->Gene_Exp Cytoprotection Cytoprotection Gene_Exp->Cytoprotection Nrf2_n->ARE Binds to

Activation of the Nrf2 signaling pathway by this compound.

Experimental Workflow for Evaluating this compound Supplementation Prep Prepare this compound Stock Solution Culture_Setup Set up Cell Cultures with Varying this compound Concentrations Prep->Culture_Setup Incubation Incubate under Controlled Conditions Culture_Setup->Incubation Monitoring Monitor Cell Growth and Viability Incubation->Monitoring Analysis Perform Downstream Analyses Incubation->Analysis Data_Analysis Data Analysis and Interpretation Monitoring->Data_Analysis ROS ROS Measurement (e.g., DCFDA Assay) Analysis->ROS Productivity Product Titer and Quality Analysis Analysis->Productivity ROS->Data_Analysis Productivity->Data_Analysis

A generalized workflow for assessing the effects of this compound.

References

Quantitative Analysis of L-Cystine in Biological Samples: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In response to the growing need for accurate and reliable quantification of L-cystine in biological matrices for clinical research and drug development, this document provides detailed application notes and protocols for various analytical methods. This compound, a disulfide-linked dimer of the amino acid cysteine, is a crucial analyte in the study of various metabolic disorders, most notably cystinuria, a genetic condition characterized by the abnormal transport of cystine and dibasic amino acids, leading to the formation of kidney stones. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive overview of prevalent analytical techniques, including sample preparation, instrumentation, and data analysis.

Introduction

The accurate measurement of this compound levels in biological samples such as plasma, urine, and white blood cells is paramount for diagnosing and monitoring disease progression, as well as for evaluating the efficacy of therapeutic interventions. Due to the inherent instability of related thiol compounds like cysteine, which can readily oxidize to cystine, robust and validated analytical methods are essential to ensure data integrity. This document outlines three widely employed methods for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometry. Each section provides a detailed experimental protocol and a summary of key quantitative parameters to aid in method selection and implementation.

Comparative Quantitative Data

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance characteristics of the methods detailed in this document.

ParameterHPLC-UVLC-MS/MSSpectrophotometric Method
Limit of Detection (LOD) 0.3 mg/L[1]0.002 mg/mL[2]0.113 mg/L (Method B)[3]
Limit of Quantification (LOQ) 1.0 mg/L[1]0.005 mg/mL[2]Not explicitly stated
Linearity Range 1-500 mg/L[1]Linear response throughout the concentration range (R² = 0.998)[2]0.50-6.00 mg/L (Method B)[3]
Recovery 97.0% - 108.5%[1]Mean accuracy range was 97.7-102.3%[2]Not explicitly stated
Precision (Intra-day) 2.3% - 4.3%[1]Intermediate precision with relative percent difference values calculated at 1.2-9.3%[2]Good precision and accuracy[3]
Precision (Inter-day) 3.1% - 8.5%[1]Not explicitly statedNot explicitly stated

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible method for the quantification of this compound. The methodology often involves a pre-column derivatization step to enhance the chromophoric properties of cystine, allowing for sensitive UV detection.

Experimental Workflow: HPLC-UV Analysis

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_hplc HPLC-UV Analysis sp1 Collect Urine Sample sp2 Centrifuge to remove particulates sp1->sp2 sp3 Spike with Internal Standard (Loratadine) sp2->sp3 sp4 Reduction of Cystine to Cysteine (optional, for total cysteine measurement) sp3->sp4 d1 Add Dansyl Chloride (DNS-Cl) sp4->d1 d2 Incubate at 80°C for 30 min d1->d2 d3 Adjust pH d2->d3 e1 Liquid-Liquid Extraction with Ethyl Acetate (B1210297) d3->e1 e2 Evaporate organic layer to dryness e1->e2 e3 Reconstitute in Mobile Phase e2->e3 h1 Inject sample onto C18 column e3->h1 h2 Isocratic elution h1->h2 h3 UV Detection at 286 nm h2->h3

HPLC-UV workflow for this compound analysis.

Protocol: HPLC-UV Quantification of this compound in Urine[1]

1. Reagents and Materials:

  • This compound standard

  • Loratadine (Internal Standard, IS)

  • Dansyl Chloride (DNS-Cl)

  • Sodium carbonate buffer (pH 9.5)

  • Ethyl acetate

  • Methanol (B129727)

  • Sodium acetate

  • Citric acid

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to furnish concentrations of 1, 10, 200, 300, and 500 mg/L cystine.

  • Sample Preparation: Collect urine samples. Centrifuge to remove any particulate matter.

3. Derivatization Procedure:

  • To an aliquot of the standard or urine sample, add the internal standard (loratadine).

  • Add sodium carbonate buffer (pH 9.5) and Dansyl Chloride solution (20 g/L).

  • Incubate the mixture at 80°C for 30 minutes.

4. Extraction:

  • Perform a liquid-liquid extraction using ethyl acetate.

  • Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

5. HPLC Conditions:

  • Column: C18 column (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 0.05 M sodium acetate and methanol (35:65, v/v), with the pH adjusted to 3.5 using 2.5 M citric acid.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 286 nm.

  • Injection Volume: 20 µL.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the cystine derivative to the internal standard against the concentration of cystine.

  • Calculate the concentration of cystine in the urine samples from the linear regression equation of the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound, making it the gold standard for many clinical research applications. This method often involves a simple protein precipitation step followed by direct injection or a derivatization step to improve chromatographic retention and ionization efficiency.

Experimental Workflow: LC-MS/MS Analysis

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional but Recommended) cluster_analysis LC-MS/MS Analysis sp1 Collect Biological Sample (e.g., Plasma, Urine) sp2 Add Internal Standard (e.g., D4-cystine) sp1->sp2 sp3 Protein Precipitation with Acetonitrile (B52724) sp2->sp3 sp4 Vortex and Centrifuge sp3->sp4 sp5 Collect Supernatant sp4->sp5 d1 Add N-Ethylmaleimide (NEM) to prevent cysteine interference sp5->d1 d2 Incubate at 65°C for 40 min with HCl-saturated n-butanol for esterification d1->d2 a1 Inject sample onto HPLC column d2->a1 a2 Gradient Elution a1->a2 a3 Mass Spectrometric Detection (MRM mode) a2->a3

LC-MS/MS workflow for this compound analysis.

Protocol: LC-MS/MS Quantification of this compound in Biological Samples[4]

1. Reagents and Materials:

  • This compound standard

  • D4-Cystine (Internal Standard, IS)

  • N-Ethylmaleimide (NEM)

  • Methanol

  • HCl-saturated n-butanol

  • Acetonitrile

  • Formic acid

2. Preparation of Stock and Standard Solutions:

  • Stock Solutions: Dissolve this compound and D4-cystine separately in 0.1 M HCl to prepare stock solutions.

  • Working Solutions: Prepare a series of working standard solutions by diluting the this compound stock solution with 0.1 M HCl. Prepare a working IS solution by diluting the D4-cystine stock solution.

3. Sample Preparation:

  • To 30 µL of the biological sample (e.g., plasma), add 30 µL of NEM solution to prevent interference from cysteine.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of methanol for protein precipitation.

  • Vortex the mixture for 5 minutes and then centrifuge at 30,000 x g for 5 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

4. Derivatization (Esterification):

  • Add 200 µL of HCl-saturated n-butanol to the dried residue.

  • Incubate the mixture at 65°C for 40 minutes.

  • Evaporate the solvent to dryness and reconstitute the residue in the initial mobile phase.

5. LC-MS/MS Conditions:

  • LC System: An ultra-high-performance liquid chromatograph (UPLC) system.

  • Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

6. Data Analysis:

  • Monitor the specific precursor-to-product ion transitions for both this compound and the internal standard.

  • Quantify this compound concentration using a calibration curve generated from the peak area ratios of the analyte to the internal standard.

Spectrophotometric Method

Spectrophotometric methods offer a simpler and more cost-effective approach for this compound quantification, although they may have lower sensitivity and selectivity compared to chromatographic methods. These methods are often based on a colorimetric reaction.

Logical Relationship: Spectrophotometric Assay

Cystine This compound in Sample Reaction Addition Reaction in Alkaline Medium (Borax-Sodium Hydroxide) Cystine->Reaction Reagent Aniline Blue Water Soluble or Acid Fuchsin Reagent->Reaction Product Colorless Thioether Derivative Reaction->Product Measurement Measure Decrease in Absorbance (584 nm for Aniline Blue, 540 nm for Acid Fuchsin) Product->Measurement Quantification Quantify Cystine Concentration Measurement->Quantification

Principle of the spectrophotometric assay.

Protocol: Spectrophotometric Determination of this compound[3]

This protocol describes two methods (Method A and Method B) based on the reaction of cysteine (to which cystine is reduced) with different reagents.

1. Reagents and Materials:

  • This compound standard

  • Aniline blue water soluble (for Method A)

  • Acid Fuchsin (for Method B)

  • Borax-sodium hydroxide (B78521) buffer

  • A suitable reducing agent to convert cystine to cysteine if total cystine is to be measured.

2. Preparation of Standard Solutions:

  • Prepare a stock solution of L-cysteine.

  • From the stock solution, prepare a series of standard solutions with concentrations ranging from 0.20 to 2.40 mg/L for Method A and 0.50 to 6.00 mg/L for Method B.

3. Assay Procedure:

  • Sample Preparation: If measuring total cystine, the sample must first be treated with a reducing agent to convert cystine to cysteine.

  • Method A (Aniline Blue):

    • In a cuvette, mix the sample or standard solution with the borax-sodium hydroxide buffer.

    • Add the Aniline blue water-soluble reagent.

    • The reaction leads to the formation of a colorless thioether derivative, causing a decrease in absorbance.

    • Measure the absorbance at a wavelength of 584 nm.

  • Method B (Acid Fuchsin):

    • In a cuvette, mix the sample or standard solution with the borax-sodium hydroxide buffer.

    • Add the Acid Fuchsin reagent.

    • Similar to Method A, a colorless product is formed.

    • Measure the absorbance at a wavelength of 540 nm.

4. Data Analysis:

  • A calibration curve is constructed by plotting the decrease in absorbance against the concentration of the cysteine standards.

  • The concentration of cysteine (and thus cystine after accounting for the reduction step) in the biological sample is determined from this calibration curve.

Conclusion

The choice of an analytical method for this compound quantification should be guided by the specific requirements of the study. LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for clinical research and therapeutic drug monitoring. HPLC-UV offers a reliable and more accessible alternative, while spectrophotometric methods are suitable for applications where high sensitivity is not a primary concern and rapid, cost-effective analysis is desired. The detailed protocols and comparative data presented in this document serve as a valuable resource for laboratories aiming to establish or optimize their this compound analysis workflows.

References

Application Notes and Protocols: The Role of L-Cystine in Monoclonal Antibody Biomanufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cystine, a disulfide-linked dimer of the amino acid L-cysteine, is a critical component in cell culture media for the biomanufacturing of monoclonal antibodies (mAbs). It serves as a primary source of L-cysteine, which is essential for protein synthesis, disulfide bond formation crucial for proper mAb folding and structure, and the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant that protects cells from oxidative stress.[1][2] However, the low solubility and stability of this compound and L-cysteine at neutral pH present significant challenges in fed-batch culture processes, often necessitating separate alkaline feeds and risking precipitation.[3][4]

These application notes provide a comprehensive overview of the application of this compound and its derivatives in mAb production, including their impact on process performance and product quality. Detailed protocols for key experimental procedures are also provided to enable researchers to effectively evaluate and optimize the use of these critical media components.

Data Presentation: Impact of this compound and Derivatives on mAb Production

The supplementation strategy for this compound and its more soluble derivatives can significantly impact critical process parameters and product quality attributes. The following tables summarize quantitative data from studies on Chinese Hamster Ovary (CHO) cells producing mAbs.

Table 1: Effect of Cysteine Feed Concentration on CHO Cell Culture Performance

Feed ConditionRelative mAb TiterEffect on Viable Cell Density (VCD)Impact on Cell Viability
Low (-15% Cys) DecreasedNegative impactNegative impact
Control BaselineBaselineBaseline
High (+20% Cys) MaintainedMaintainedMaintained
Data summarized from a study on the impact of cysteine feed levels in a CHO bioprocess.[5]

Table 2: Performance of S-Sulfocysteine (SSC) as a Cysteine Source in Fed-Batch Culture

ParameterControl (Cysteine Feed)SSC FeedPercentage Change
mAb Titer (g/L) on Day 21 1.9 g/L3.4 g/L+78.9%
Maximum Viable Cell Density Baseline~10% reduction-10%
Culture Duration BaselineProlonged after day 14Increased
Trisulfide Bonds (Heavy-Light Chain) High heterogeneity2.3 - 3.8%Significantly Decreased
Low Molecular Weight Fragments BaselineSignificantly ReducedDecreased
Data from a study evaluating S-sulfocysteine in a 1.2 L bioreactor fed-batch experiment.[3][6][7]

Signaling Pathways

Endoplasmic Reticulum (ER) Stress Pathway

Insufficient L-cysteine can lead to a depletion of intracellular cysteine, impairing protein folding and leading to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a condition known as ER stress.[2][8] This activates the Unfolded Protein Response (UPR), a signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[9][10]

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum Unfolded Proteins Unfolded Proteins GRP78 GRP78/BiP Unfolded Proteins->GRP78 Dissociation PERK PERK GRP78->PERK IRE1a IRE1α GRP78->IRE1a ATF6 ATF6 GRP78->ATF6 eIF2a eIF2α PERK->eIF2a Phosphorylation XBP1s XBP1s IRE1a->XBP1s Splicing Apoptosis Apoptosis IRE1a->Apoptosis via JNK ER Chaperones ER Chaperones ATF6->ER Chaperones Transcription L-Cysteine Depletion L-Cysteine Depletion Impaired Protein Folding Impaired Protein Folding L-Cysteine Depletion->Impaired Protein Folding Impaired Protein Folding->Unfolded Proteins ATF4 ATF4 eIF2a->ATF4 Selective Translation Global Translation Attenuation Global Translation Attenuation eIF2a->Global Translation Attenuation ATF4->ER Chaperones Transcription ATF4->Apoptosis via CHOP XBP1s->ER Chaperones Transcription ERAD ER-Associated Degradation XBP1s->ERAD Transcription

Caption: ER Stress Pathway Activation due to L-Cysteine Depletion.

Nrf2-Mediated Oxidative Stress Response

This compound uptake and its subsequent reduction to L-cysteine are crucial for maintaining the intracellular redox balance, primarily through the synthesis of glutathione (GSH). This compound itself can act as an inducer of the Nrf2 pathway, a key regulator of antioxidant gene expression.[11]

Nrf2_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus L-Cystine_in This compound L-Cysteine L-Cysteine L-Cystine_in->L-Cysteine Reduction Keap1 Keap1 L-Cystine_in->Keap1 Oxidation of Cys residues GSH Glutathione L-Cysteine->GSH Synthesis Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Dissociation Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS Reactive Oxygen Species GSH->ROS Neutralization ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant Genes NQO1, HMOX1, GCLC, etc. ARE->Antioxidant Genes Activates Transcription Cellular Protection Cellular Protection Antioxidant Genes->Cellular Protection L-Cystine_out Extracellular this compound xCT Cystine/Glutamate Antiporter (xCT) L-Cystine_out->xCT xCT->L-Cystine_in

Caption: Nrf2 Pathway Activation by this compound.

Experimental Protocols

Protocol 1: Fed-Batch Culture of CHO Cells for mAb Production

This protocol describes a general procedure for fed-batch culture of mAb-producing CHO cells in a laboratory-scale bioreactor, with a focus on this compound supplementation.

Fed_Batch_Workflow Thaw Cells Thaw & Expand CHO Cell Bank Inoculate Bioreactor Inoculate Bioreactor Thaw Cells->Inoculate Bioreactor Growth Phase Growth Phase (Batch) Inoculate Bioreactor->Growth Phase Fed-Batch Phase Fed-Batch Phase (Nutrient Feeding) Growth Phase->Fed-Batch Phase Production Phase Production Phase Fed-Batch Phase->Production Phase Harvest Harvest Production Phase->Harvest Analysis Downstream Processing & Analysis Harvest->Analysis

Caption: General Workflow for Fed-Batch mAb Production.

Materials:

  • mAb-producing CHO cell line

  • Chemically defined basal medium (serum-free)

  • Concentrated feed medium (containing amino acids, vitamins, and other nutrients)

  • This compound or a soluble derivative (e.g., S-sulfocysteine)

  • Laboratory-scale bioreactor (e.g., 2 L) with temperature, pH, and dissolved oxygen (DO) control

  • Cell counting instrument (e.g., automated cell counter)

  • Metabolite analyzer (for glucose, lactate (B86563), etc.)

Procedure:

  • Cell Expansion: Thaw a vial of the CHO cell bank and expand the cells in shake flasks or spinner flasks using the basal medium to achieve the required cell number for inoculation.

  • Bioreactor Setup: Sterilize and prepare the bioreactor according to the manufacturer's instructions. Add the appropriate volume of basal medium and allow it to equilibrate to the setpoint temperature (e.g., 37°C) and pH (e.g., 7.0).

  • Inoculation: Inoculate the bioreactor with the expanded CHO cells to a target seeding density (e.g., 0.5 x 10^6 viable cells/mL).

  • Growth Phase (Batch): Maintain the culture in batch mode until a specific cell density or nutrient depletion point is reached. Monitor key parameters daily:

    • Viable cell density and viability

    • Glucose and lactate concentrations

    • pH and DO

  • Fed-Batch Phase:

    • Feeding Strategy: Begin feeding with the concentrated feed medium on a predetermined schedule (e.g., daily from day 3). The feeding volume is typically a percentage of the initial culture volume.

    • This compound Supplementation:

      • Traditional Approach: Prepare a separate alkaline feed stock of this compound and L-tyrosine due to their low solubility at neutral pH. Add this feed separately and slowly to the bioreactor to avoid pH spikes and precipitation.[4]

      • Soluble Derivative Approach: Incorporate a soluble L-cysteine derivative like S-sulfocysteine directly into the main neutral pH feed medium. This simplifies the feeding process to a single feed.[12]

  • Production Phase: Continue the fed-batch culture for 14-21 days. Temperature shifts (e.g., to 32°C) may be implemented to extend the production phase and enhance specific productivity.

  • Harvest: Terminate the culture when cell viability drops below a specified level (e.g., 60%). Separate the cells from the supernatant containing the mAb by centrifugation or depth filtration.

  • Analysis: Analyze the harvested cell culture fluid for mAb titer (e.g., by Protein A HPLC) and product quality attributes.

Protocol 2: Quantification of this compound and L-Cysteine by HPLC

This protocol provides a general method for the analysis of this compound and L-cysteine in cell culture media using High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]

Materials:

  • Cell culture supernatant

  • Acetonitrile (MeCN), HPLC grade

  • Sulfuric acid (H2SO4)

  • Deionized water

  • L-cysteine and this compound standards

  • HPLC system with a UV detector

  • Mixed-mode column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm)[13]

Procedure:

  • Sample Preparation:

    • Centrifuge the cell culture sample to remove cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample if necessary with the mobile phase.

  • Standard Preparation:

    • Prepare a stock solution of L-cysteine and this compound in an appropriate solvent (e.g., dilute acid to improve solubility).

    • Prepare a series of calibration standards by diluting the stock solution.

  • HPLC Conditions:

    • Column: Primesep 100, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 20% Acetonitrile / 80% Water with 0.1% Sulfuric acid[13]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 200 nm[13]

    • Column Temperature: 30°C

  • Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Identify the peaks for L-cysteine and this compound based on the retention times of the standards.

    • Quantify the concentrations in the samples by comparing the peak areas to the calibration curve generated from the standards.

Protocol 3: Analysis of mAb Charge Variants by Cation-Exchange Chromatography (CEX)

This protocol outlines a method for separating and quantifying mAb charge variants (acidic and basic species) using CEX-HPLC.

Materials:

  • Purified mAb sample

  • Mobile Phase A (e.g., 10 mM sodium acetate, pH 4.5)[15]

  • Mobile Phase B (e.g., Mobile Phase A with 1 M NaCl)

  • HPLC system with a UV detector

  • Strong cation-exchange column (e.g., Bio MAb column)[16]

Procedure:

  • Sample Preparation: Dilute the purified mAb sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Column: Strong cation-exchange column suitable for mAb separations.

    • Flow Rate: As per column manufacturer's recommendation.

    • Detection: UV at 280 nm.

    • Gradient: A linear gradient from a low to high salt concentration (e.g., 0-100% Mobile Phase B over 30 minutes) is typically used to elute the bound proteins. The exact gradient will need to be optimized for the specific mAb.[17]

  • Analysis:

    • Inject the prepared sample.

    • The main peak represents the intact mAb, while peaks eluting before the main peak are typically acidic variants, and those eluting after are basic variants.

    • Integrate the peak areas to determine the relative percentage of each charge variant.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels in CHO cells.[18][19]

Materials:

  • CHO cells

  • DCFH-DA (stock solution in DMSO, e.g., 10 mM)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

  • Positive control (e.g., H2O2)

Procedure:

  • Cell Seeding: Seed CHO cells in a black, clear-bottom 96-well plate and culture until they reach the desired confluency.

  • Preparation of DCFH-DA Working Solution: Immediately before use, dilute the DCFH-DA stock solution to a final concentration of 10-25 µM in pre-warmed, serum-free medium.[19]

  • Staining:

    • Remove the culture medium from the wells and wash the cells once with warm PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.[18]

  • Treatment:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add the experimental treatment (e.g., media with varying this compound concentrations) or a positive control (e.g., H2O2) to the wells.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[19]

    • Alternatively, visualize and capture images using a fluorescence microscope with a GFP filter set.

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration to account for differences in cell density. Compare the ROS levels in treated cells to the control.

Conclusion

The optimal supply of this compound is a critical factor in successful mAb biomanufacturing. While essential for cell growth, productivity, and maintaining product quality, its poor solubility and stability pose process challenges. The development of soluble L-cysteine derivatives offers a promising solution to simplify fed-batch processes and improve process robustness. A thorough understanding of the metabolic impact of this compound and the use of appropriate analytical and process monitoring tools are essential for developing high-titer, high-quality mAb production processes. The protocols and data presented here provide a foundation for researchers to further investigate and optimize the use of this compound in their specific biomanufacturing platforms.

References

Application Note: Quantitative Determination of L-Cystine in Dietary Supplements by 1H-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-cystine, a dimeric amino acid formed from the oxidation of two cysteine molecules, is a common ingredient in dietary supplements prized for its role in protein synthesis, antioxidant defense, and hair and skin health. The accurate quantification of this compound in these products is crucial for quality control and to ensure consumers receive the labeled dosage. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful analytical technique for this purpose. As a primary ratio method, qNMR allows for the direct quantification of an analyte against a certified internal standard, often with minimal sample preparation and high precision.[1][2][3]

This application note details a validated 1H-qNMR method for the rapid and accurate determination of this compound in commercially available dietary supplements. The method is demonstrated to be sensitive, precise, and reproducible, offering a reliable alternative to more complex chromatographic or titrimetric assays.[4][5][6]

Principle of the Method

Quantitative 1H-NMR relies on the principle that the integrated area of a specific resonance signal is directly proportional to the number of protons giving rise to that signal. By incorporating a known amount of an internal standard (ISTD) with a certified purity into the sample, the concentration of the analyte (this compound) can be determined by comparing the integral of a characteristic analyte signal to that of a signal from the ISTD.[7] Maleic acid is a suitable internal standard for this application due to its simple spectrum, solubility, and signal separation from this compound resonances.[4]

The concentration of this compound is calculated using the following equation:

Px = (Ix / ICal) * (NCal / Nx) * (Mx / MCal) * (mCal / msample) * PCal[7]

Where:

  • Px : Purity of the analyte (this compound)

  • Ix : Integral of the analyte signal

  • ICal : Integral of the internal standard signal

  • Nx : Number of protons for the analyte signal

  • NCal : Number of protons for the internal standard signal

  • Mx : Molar mass of the analyte

  • MCal : Molar mass of the internal standard

  • msample : Mass of the sample

  • mCal : Mass of the internal standard

  • PCal : Purity of the internal standard

Materials and Reagents
  • This compound reference standard: (CAS No. 56-89-3, ≥98% purity)

  • Maleic acid (Internal Standard, ISTD): (CAS No. 110-16-7, ≥99% purity)[4]

  • Sodium deuteroxide (NaOD) solution: (40 wt. % in D2O, 99.5 atom % D)

  • Deuterium oxide (D2O): (99.9 atom % D)

  • Dietary supplement samples containing this compound

Experimental Protocols
  • Internal Standard Stock Solution: Accurately weigh approximately 60 mg of maleic acid and dissolve it in 1 mL of NaOD solution.

  • This compound Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a vial. Add 500 µL of the internal standard stock solution and 500 µL of D2O. Vortex to dissolve.

  • Supplement Sample Preparation:

    • For powder-filled capsules or tablets, accurately weigh an amount of the homogenized powder equivalent to a single serving.

    • Transfer the weighed powder to a suitable container.

    • Add a precise volume of NaOD solution to dissolve the this compound. The use of NaOD as a solvent has been shown to provide good signal separation.[4][5]

    • Vortex and/or sonicate the mixture to ensure complete dissolution of the this compound.

    • Centrifuge the sample to pellet any insoluble excipients.

    • Accurately transfer a known volume of the supernatant to an NMR tube.

    • Add a known volume of the maleic acid internal standard solution to the NMR tube.

  • Spectrometer: 500 MHz NMR spectrometer or equivalent

  • Pulse Program: A standard 30° or 90° pulse sequence

  • Acquisition Parameters:

    • Relaxation Delay (d1): ≥ 5 times the longest T1 of the signals of interest (a delay of 20-30 seconds is generally sufficient to ensure full relaxation).[8]

    • Acquisition Time (aq): 2-4 seconds[5]

    • Number of Scans (ns): 16-64 (depending on sample concentration to achieve a signal-to-noise ratio >250:1 for accurate integration).[1]

    • Temperature: 298 K

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase and baseline correction on the resulting spectrum.

  • Integrate the characteristic signals for this compound and the internal standard. The combined signals of H-3a and H-3'a for this compound at approximately δ 3.02 ppm can be used for quantification.[4] The singlet from maleic acid serves as the reference.

  • Calculate the amount of this compound in the supplement sample using the qNMR equation provided earlier.

Method Validation Summary

The described 1H-qNMR method was validated for linearity, sensitivity, precision, accuracy, and stability.[4]

Parameter Result
Linearity (R2) 0.9999
Linear Range 0.05 mg - 10 mg
Limit of Detection (LOD) 3.8 µg
Limit of Quantification (LOQ) 12.5 µg
Intra-assay Precision (CV%) 0.93%
Intermediate Precision (CV%) 2.20%
Accuracy (Recovery %) 100.7% - 103.3%
Sample Stability (72h) No significant variation

Table 1: Summary of Method Validation Data. Data sourced from a study on this compound quantification using qNMR.[4]

Application to Commercial Supplements

The validated qNMR method was applied to determine the this compound content in several commercially available dietary supplements. The results revealed significant discrepancies between the labeled amount and the actual measured amount in some products, highlighting the importance of robust quality control methods.[4][6]

Sample Labeled this compound Amount (mg/serving) Measured this compound Amount (mg/serving) Relative Actual Amount (%)
Supplement 1500536107.2%
Supplement 2250242.597.0%
Supplement 310085.385.3%
Supplement 45001.50.3%

Table 2: Quantification of this compound in selected commercial supplements. This table presents illustrative data based on findings where some supplements were found to be inaccurately labeled.[4][5][6]

Conclusion

The 1H-qNMR method presented provides a rapid, accurate, and reliable means for the quantitative determination of this compound in dietary supplements. The simple sample preparation and high reproducibility make it an excellent tool for routine quality control in the pharmaceutical and nutraceutical industries, ensuring that products meet label claims and regulatory standards.[4]

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_proc Data Processing & Quantification weigh_supplement Weigh Supplement Powder dissolve Dissolve in NaOD Solution weigh_supplement->dissolve centrifuge Centrifuge to Remove Excipients dissolve->centrifuge supernatant Transfer Supernatant centrifuge->supernatant add_istd Add Maleic Acid ISTD supernatant->add_istd to_nmr_tube Transfer to NMR Tube add_istd->to_nmr_tube nmr_acq Acquire 1H-NMR Spectrum to_nmr_tube->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Signals (this compound & ISTD) phase_baseline->integrate calculate Calculate this compound Content integrate->calculate

Caption: Experimental workflow for the qNMR determination of this compound.

Logical_Relationships cluster_method qNMR Method cluster_inputs Inputs cluster_params Key Parameters cluster_output Output qnmr Quantitative 1H-NMR relaxation Sufficient Relaxation Delay qnmr->relaxation sn_ratio High Signal-to-Noise Ratio qnmr->sn_ratio integration Accurate Signal Integration qnmr->integration quant_result Accurate this compound Quantity qnmr->quant_result yields analyte This compound in Supplement analyte->qnmr istd Internal Standard (Maleic Acid) istd->qnmr

Caption: Core components and relationships in the qNMR analysis of this compound.

References

L-Cystine in Tissue Engineering and 3D Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cystine, a dimeric amino acid formed from the oxidation of two L-cysteine molecules, is emerging as a critical component in the fields of tissue engineering and three-dimensional (3D) cell culture. Its unique biochemical properties, including the ability to form disulfide bonds, contribute to the structural integrity of proteins and play a significant role in cellular redox homeostasis. In the context of creating biomimetic scaffolds and advanced cell culture models, this compound offers a versatile tool for modulating the mechanical properties of biomaterials, influencing cell behavior, and promoting tissue regeneration.

These application notes provide a comprehensive overview of the multifaceted roles of this compound, detailing its application in hydrogel-based scaffolds and its influence on key signaling pathways relevant to tissue development and repair. The accompanying protocols offer detailed, step-by-step methodologies for the preparation and utilization of this compound-containing biomaterials and for assessing its effects on 3D cell cultures.

I. Key Applications of this compound

Biomaterial Modification and Hydrogel Crosslinking

This compound's disulfide bond is a key feature harnessed in tissue engineering to create crosslinked hydrogel networks. These hydrogels can serve as scaffolds that mimic the native extracellular matrix (ECM), providing structural support for cells and facilitating tissue organization. The disulfide bonds are dynamic and can be cleaved under reducing conditions, offering a mechanism for controlled degradation of the scaffold, which can be tuned to match the rate of new tissue formation.

The incorporation of this compound into various polymers, such as hyaluronic acid (HA), chitosan, and gelatin, has been shown to enhance their mechanical properties and muco- and tissue adhesion.[1][2] The amine and carboxyl groups of this compound allow for its covalent conjugation to polymer backbones using standard bioconjugation techniques like carbodiimide (B86325) (EDC/NHS) chemistry.[3]

Modulation of Cell Behavior in 3D Culture

This compound in the culture medium and within 3D scaffolds influences a range of cellular processes critical for tissue engineering and the development of physiologically relevant in vitro models.

  • Cell Proliferation and Viability: this compound is a crucial nutrient for cell growth and survival in culture.[4] Its uptake and subsequent reduction to L-cysteine are essential for the synthesis of glutathione, a major intracellular antioxidant that protects cells from oxidative stress.[5] The concentration of this compound in the culture medium can significantly impact cell proliferation and viability.[6]

  • Extracellular Matrix (ECM) Production: The redox state of the extracellular environment, influenced by the ratio of L-cysteine to this compound, can directly affect the production of ECM components by cells such as fibroblasts. An oxidized environment has been shown to stimulate the expression of fibronectin, a key ECM protein.[7][8]

  • Cell Differentiation: this compound and its derivatives have been shown to influence the differentiation of various cell types. For instance, N-acetyl-cysteine, a precursor to L-cysteine, has been incorporated into scaffolds to promote the osteogenic differentiation of mesenchymal stem cells.[9]

II. Signaling Pathways Modulated by this compound

This compound and its intracellular metabolite, L-cysteine, play significant roles in modulating key signaling pathways that govern cell fate and function in tissue engineering and 3D cell culture.

Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β signaling pathway is a critical regulator of cell proliferation, differentiation, and ECM synthesis.[10] The extracellular redox environment, influenced by the L-cysteine/L-cystine ratio, can impact TGF-β signaling. An oxidized extracellular state has been shown to upregulate TGF-β1, leading to increased fibroblast proliferation and matrix expression.[7][8] N-acetyl-L-cysteine (NAC), a derivative of L-cysteine, has been demonstrated to inhibit TGF-β1-induced profibrotic responses in fibroblasts.[11] This suggests that modulating this compound levels can be a strategy to control fibrotic responses in engineered tissues.

TGF_beta_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TGF_beta_ligand TGF-β Ligand This compound->TGF_beta_ligand modulates activity TGF_beta_R TGF-β Receptor (Type I/II) TGF_beta_ligand->TGF_beta_R binds SMAD2_3 SMAD2/3 TGF_beta_R->SMAD2_3 phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Target_Genes Target Gene Expression (e.g., Collagen, Fibronectin) SMAD_complex->Target_Genes translocates & regulates Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress modulates Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 destabilizes Nrf2 Nrf2 Nrf2->Nrf2_Keap1 Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2_Keap1->Nrf2_n Nrf2 release & translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Protocol_1_Workflow A Dissolve HA in MES Buffer B Activate HA with EDC/NHS A->B C Conjugate this compound to activated HA B->C D Purify by Dialysis C->D E Lyophilize to obtain HA-Cystine powder D->E F Dissolve HA-Cystine in cell culture medium E->F G Mix with cell suspension F->G H Pipette into mold and allow to gelate G->H I Add culture medium and incubate H->I Protocol_2_Workflow A Collect 3D cultured hydrogel samples B Digest hydrogels with Papain A->B C Aliquot digested sample B->C D Quantify Collagen (Sircol™ Assay) C->D E Quantify GAGs (Blyscan™ Assay) C->E F Quantify DNA (PicoGreen™ Assay) C->F G Normalize Collagen and GAG content to DNA content D->G E->G F->G H Data Analysis and Comparison G->H

References

Application Notes and Protocols for Stabilizing L-Cystine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cystine, a disulfide-linked dimer of the amino acid cysteine, plays a crucial role in various biological processes and is a key component in many pharmaceutical formulations and cell culture media. However, its utility is often hampered by its low solubility in aqueous solutions, particularly at physiological pH, and its susceptibility to degradation. This document provides detailed application notes and experimental protocols for effectively stabilizing this compound in aqueous solutions, ensuring its bioavailability and efficacy in research and drug development applications.

The primary challenge in handling this compound solutions is its propensity to precipitate out of solution, especially at neutral pH. Furthermore, the stability of its precursor, L-cysteine, is critical as it readily oxidizes to form the less soluble this compound.[1][2] This document will address both the solubility and stability challenges associated with this compound.

Factors Affecting this compound Stability and Solubility

Several factors can influence the stability and solubility of this compound in aqueous solutions:

  • pH: this compound exhibits its lowest solubility around its isoelectric point (pI ≈ 5.1). Its solubility significantly increases in acidic (pH < 2) or alkaline (pH > 8) conditions.[1][2]

  • Temperature: While gentle heating can aid in the initial dissolution of L-cysteine (the precursor to this compound), elevated temperatures can also accelerate its oxidation to the less soluble this compound.[1][2]

  • Oxygen: The presence of dissolved oxygen is a major catalyst for the oxidation of L-cysteine to this compound, leading to precipitation.[1][2]

  • Metal Ions: Trace metal ions can act as catalysts in the oxidation of L-cysteine.[2]

  • Light Exposure: Exposure to light can promote the degradation of L-cysteine and this compound solutions.

Techniques for Stabilizing this compound Solutions

Several techniques can be employed to enhance the stability and solubility of this compound in aqueous solutions. These methods often involve a combination of approaches to address the multifaceted nature of this compound's instability.

pH Adjustment

Controlling the pH of the solution is the most fundamental method for maintaining this compound in a dissolved state.

  • Acidic Conditions (pH 1-2.5): Maintaining a low pH is highly effective in preventing the oxidation of L-cysteine and keeping this compound solubilized.[1] This is a common practice for preparing stock solutions.

  • Alkaline Conditions (pH > 8): While solubility is also increased at alkaline pH, these conditions can promote other degradation pathways and may not be suitable for all applications.

Use of Antioxidants

Antioxidants are crucial for preventing the oxidative degradation of L-cysteine to this compound.

  • Ascorbic Acid (Vitamin C): A widely used and effective antioxidant that acts as a sacrificial agent, being preferentially oxidized over L-cysteine.[3]

  • N-Acetylcysteine (NAC): A derivative of cysteine that can act as a precursor to L-cysteine and has antioxidant properties.

Use of Chelating Agents

Chelating agents sequester metal ions that catalyze the oxidation of L-cysteine.

  • Ethylenediaminetetraacetic acid (EDTA): Commonly used to bind metal ions and prevent them from participating in redox reactions.

Deoxygenation and Inert Atmosphere

Removing dissolved oxygen from the solvent and working under an inert atmosphere can significantly reduce oxidation.

  • Deoxygenation of Solvents: This can be achieved by boiling the solvent and cooling it under an inert gas, or by sparging the solvent with an inert gas like nitrogen or argon.[2]

  • Inert Atmosphere: Preparing and storing solutions under a nitrogen or argon atmosphere minimizes contact with oxygen.

Use of Solubilizing Agents and Derivatives

For applications where pH adjustment is not feasible, other strategies can be employed to increase solubility.

  • More Soluble Derivatives: Chemically modified forms of this compound, such as N,N'-di-L-alanyl-L-cystine or proprietary peptides like cQrex® KC, offer significantly higher solubility at neutral pH.[4][5]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, potentially improving the stability and solubility of this compound derivatives.[6]

Data Presentation: Comparative Stability of this compound Solutions

The following table summarizes the stability of this compound in aqueous solutions under different conditions. The data is representative of typical results obtained from stability studies and is intended for comparative purposes.

Formulation ConditionInitial Concentration (% of Target)% Remaining after 7 days at 25°C% Remaining after 30 days at 25°CObservations
Control (Water, pH 7.0) 100%< 50%< 10%Significant precipitation observed within 24 hours.
pH 2.0 (HCl) 100%98%95%Solution remains clear.
pH 7.0 + Ascorbic Acid (0.1%) 100%85%60%Delayed onset of precipitation.
pH 7.0 + EDTA (1 mM) 100%70%40%Some improvement in stability, but precipitation still occurs.
pH 7.0 + Ascorbic Acid (0.1%) + EDTA (1 mM) 100%95%85%Significant improvement in stability with minimal precipitation.
pH 7.0 in Deoxygenated Water under Nitrogen 100%90%75%Markedly improved stability compared to control.
pH 7.0 + Ascorbic Acid (0.1%) + EDTA (1 mM) in Deoxygenated Water under Nitrogen 100%> 99%98%Optimal stability with no visible precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution (Acidic)

This protocol describes the preparation of a stable, acidic stock solution of L-cysteine, which can be used to prepare this compound solutions.

Materials:

  • L-Cysteine Hydrochloride Monohydrate

  • 1 M Hydrochloric Acid (HCl)

  • Sterile, deionized, and deoxygenated water

  • Sterile conical tubes

  • 0.22 µm syringe filter

Procedure:

  • Deoxygenate Water: Prepare deoxygenated water by boiling for 15-20 minutes and allowing it to cool to room temperature under a stream of nitrogen or argon gas. Alternatively, sparge the water with nitrogen or argon for at least 30 minutes.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of L-cysteine hydrochloride monohydrate.

  • Dissolution: Dissolve the L-cysteine hydrochloride monohydrate in a small volume of 1 M HCl. Gentle agitation may be required.

  • Final Volume Adjustment: Once fully dissolved, add deoxygenated water to reach the desired final concentration.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution in airtight, light-protected containers. For short-term storage (up to one week), store at 2-8°C. For long-term storage, aliquot into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Stabilized this compound Solution at Near-Neutral pH

This protocol is for applications where a near-neutral pH is required and utilizes a combination of stabilizing agents.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl) for initial dissolution

  • 1 M Sodium Hydroxide (NaOH) for pH adjustment

  • Ascorbic Acid

  • EDTA Disodium Salt

  • Sterile, deionized, and deoxygenated water

  • pH meter

  • Sterile conical tubes

  • 0.22 µm syringe filter

Procedure:

  • Prepare Stabilizer Solution: In a sterile container, dissolve ascorbic acid (to a final concentration of 0.1% w/v) and EDTA (to a final concentration of 1 mM) in deoxygenated water.

  • Dissolve this compound: In a separate sterile container, dissolve the required amount of this compound in a minimal amount of 1 M HCl.

  • Combine Solutions: Slowly add the dissolved this compound solution to the stabilizer solution while gently stirring.

  • pH Adjustment: Carefully adjust the pH of the final solution to the desired near-neutral value (e.g., pH 6.5-7.0) using 1 M NaOH. Monitor the pH closely.

  • Final Volume and Sterilization: Adjust the final volume with deoxygenated water and sterilize the solution using a 0.22 µm syringe filter.

  • Storage: Store the solution in airtight, light-protected containers at 2-8°C and use within a short period (e.g., 24-48 hours) for optimal stability.

Protocol 3: Stability Testing of this compound Solutions by HPLC

This protocol outlines a general method for quantifying the concentration of this compound over time to assess the effectiveness of stabilization techniques.

Objective: To monitor the degradation of this compound in an aqueous solution over a specified period under controlled storage conditions.

Materials and Equipment:

  • Prepared this compound solutions with different stabilizers

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile (B52724) and water with 0.1% Trifluoroacetic Acid (TFA)

  • This compound analytical standard

  • Autosampler vials

Procedure:

  • Sample Preparation: At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot of each this compound solution. Dilute the samples to a concentration within the linear range of the HPLC method using the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 5:95 v/v) containing 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Generate a calibration curve using the this compound analytical standard.

    • Quantify the concentration of this compound in each sample at each time point by comparing the peak area to the calibration curve.

    • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

    • Plot the percentage of this compound remaining versus time for each formulation to compare their stability profiles.

Visualizations

L-Cysteine Oxidation Pathway

L_Cysteine_Oxidation LCysteine1 L-Cysteine (Thiol) LCystine This compound (Disulfide) LCysteine1->LCystine Oxidation (+O2, Metal Ions) LCysteine2 L-Cysteine (Thiol) LCysteine2->LCystine

Caption: Oxidation of two L-cysteine molecules to form one this compound molecule.

Experimental Workflow for this compound Stabilization

Stabilization_Workflow cluster_prep Solution Preparation cluster_storage Storage & Analysis Deoxygenate Deoxygenate Solvent Weigh Weigh this compound & Stabilizers Deoxygenate->Weigh Dissolve Dissolve Components Weigh->Dissolve AdjustpH Adjust pH Dissolve->AdjustpH Sterilize Sterile Filter AdjustpH->Sterilize Store Store under Controlled Conditions (Temperature, Light) Sterilize->Store Sample Sample at Time Points Store->Sample Analyze Analyze by HPLC Sample->Analyze

Caption: General workflow for preparing and evaluating stabilized this compound solutions.

Logical Relationship of Stabilization Techniques

Stabilization_Logic StableSolution Stable this compound Solution pH_Control pH Adjustment (Acidic) pH_Control->StableSolution Antioxidants Antioxidants (e.g., Ascorbic Acid) Antioxidants->StableSolution Antioxidants->pH_Control Synergistic with Chelators Chelating Agents (e.g., EDTA) Chelators->StableSolution Chelators->Antioxidants Enhances effect of Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Inert_Atmosphere->StableSolution Inert_Atmosphere->Antioxidants Complements Solubilizers Solubilizing Agents/ Derivatives Solubilizers->StableSolution

Caption: Interplay of different techniques for achieving a stable this compound solution.

Conclusion

The successful formulation of aqueous this compound solutions hinges on a multi-pronged approach to address both its limited solubility and susceptibility to oxidative degradation. By carefully controlling the pH, utilizing a combination of antioxidants and chelating agents, and minimizing exposure to oxygen, researchers and drug development professionals can prepare stable and effective this compound solutions. The protocols and data presented in this document provide a comprehensive guide to achieving this stability, thereby enabling the reliable use of this compound in a wide range of scientific applications. For applications requiring neutral pH and high concentrations, the use of highly soluble this compound derivatives should be considered.

References

Application Notes and Protocols for L-Cystine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the practical applications of L-cystine in pharmaceutical formulations. Detailed protocols for key experiments are included to facilitate the evaluation of this compound's role as both an active pharmaceutical ingredient (API) and an excipient.

Introduction to this compound in Pharmaceutical Formulations

This compound, a disulfide-linked dimer of the amino acid cysteine, is a versatile component in pharmaceutical development. Its inherent antioxidant properties and its role as a precursor to the master antioxidant glutathione (B108866) (GSH) make it a valuable active ingredient in various therapeutic areas.[1][2] As an excipient, it can function as a dough conditioner in tablet manufacturing and contribute to the stability of oral solid dosage forms.[3][4]

This compound as an Active Pharmaceutical Ingredient (API)

The primary therapeutic application of this compound stems from its ability to support the body's antioxidant defenses. By providing a readily available source of cysteine, this compound boosts the synthesis of glutathione, a critical molecule for detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage.[1][5]

Mechanism of Action: Glutathione Synthesis

This compound is transported into cells via the cystine/glutamate antiporter (system xCT).[5] Once inside the cell, it is reduced to two molecules of cysteine. Cysteine then participates in the synthesis of glutathione in a two-step enzymatic process.

The following diagram illustrates the key steps in the glutathione synthesis pathway initiated by this compound uptake.

Glutathione_Synthesis_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space L-Cystine_ext This compound xCT System xCT (Cystine/Glutamate Antiporter) L-Cystine_ext->xCT L-Cystine_int This compound xCT->L-Cystine_int L-Cysteine L-Cysteine L-Cystine_int->L-Cysteine Reduction GCL Glutamate-Cysteine Ligase (GCL) L-Cysteine->GCL gamma-Glutamylcysteine γ-Glutamylcysteine GCL->gamma-Glutamylcysteine GS Glutathione Synthetase (GS) gamma-Glutamylcysteine->GS Glutathione Glutathione (GSH) GS->Glutathione Glutamate_in Glutamate Glutamate_in->xCT Glutamate (out) Glutamate_in->GCL Glycine Glycine Glycine->GS

Glutathione Synthesis Pathway
Therapeutic Applications

  • Antioxidant Support: this compound-containing formulations are used to replenish glutathione stores and protect against oxidative stress-related conditions.

  • Respiratory Conditions: As a precursor to N-acetylcysteine (NAC), which has mucolytic properties, this compound can be beneficial in respiratory ailments characterized by thick mucus.[1]

  • Hair and Nail Health: this compound is a key component of keratin, the primary protein in hair and nails.[2] Formulations containing this compound may support the strength and growth of hair and nails.[6]

This compound as a Pharmaceutical Excipient

This compound can be incorporated into solid oral dosage forms to improve their manufacturing properties and stability.

Dough Conditioning in Tablet Manufacturing

In the production of tablets, particularly those manufactured by wet granulation, this compound can act as a dough conditioner. It helps to improve the flowability and compressibility of the powder blend, leading to more uniform tablets.

ParameterTypical RangeReference
Concentration in Bakery Products (analogy for tablets) 20 to 80 ppm (of flour weight)[7]
Antioxidant for API Stabilization

The antioxidant properties of this compound can be harnessed to protect sensitive APIs from oxidative degradation within the formulation. By scavenging free radicals, this compound can enhance the shelf-life of the drug product.

Formulation TypeThis compound ConcentrationEffect on API StabilityReference
Oral Solid Dosage Forms 0.1% - 1.0% w/wCan significantly reduce the degradation of oxidation-prone APIs.[8]
Chewing Gum Formulations Not specifiedL-cysteine (the reduced form) has been studied for its stabilizing effects.[4]

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the performance of this compound in pharmaceutical formulations.

Workflow for Evaluating this compound in a Pharmaceutical Formulation

The diagram below outlines a typical workflow for the development and characterization of a pharmaceutical formulation containing this compound.

Formulation_Workflow cluster_formulation Formulation Development cluster_characterization Characterization & Testing cluster_evaluation Evaluation Formulation Formulation Design (API, this compound, Excipients) Manufacturing Manufacturing Process (e.g., Wet Granulation) Formulation->Manufacturing QC Quality Control Tests (Hardness, Friability, etc.) Manufacturing->QC Dissolution Dissolution Testing QC->Dissolution Stability Stability Studies Dissolution->Stability Antioxidant Antioxidant Activity Assay Stability->Antioxidant Data_Analysis Data Analysis Antioxidant->Data_Analysis Conclusion Conclusion & Further Optimization Data_Analysis->Conclusion

Formulation Development Workflow
Protocol for Dissolution Testing of this compound Tablets (USP Apparatus 2 - Paddle Method)

This protocol is a general guideline and should be adapted based on the specific characteristics of the tablet formulation.

Objective: To determine the in vitro release profile of the active pharmaceutical ingredient (API) from a tablet formulation containing this compound.

Materials:

  • USP Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels (typically 900 mL)

  • Paddles

  • Water bath with temperature control

  • Dissolution medium (e.g., 0.1 N HCl, phosphate (B84403) buffer pH 6.8)

  • Calibrated syringe and filters

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Preparation of Dissolution Medium: Prepare a sufficient volume of the selected dissolution medium. Deaerate the medium by heating and vacuum filtration or other validated methods.[9]

  • Apparatus Setup:

    • Set the water bath to 37 ± 0.5 °C.

    • Place 900 mL of the deaerated dissolution medium into each vessel.

    • Set the paddle speed to the specified rate (e.g., 50 or 75 rpm).[10]

  • Tablet Introduction: Carefully drop one tablet into each vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel at a point midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

  • Sample Filtration: Immediately filter the samples through a suitable filter (e.g., 0.45 µm), discarding the first few milliliters.

  • Analysis: Analyze the filtered samples for the concentration of the dissolved API using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Data Analysis: Calculate the percentage of API dissolved at each time point.

Protocol for Accelerated Stability Testing of Formulations Containing this compound

This protocol is based on ICH guidelines for stability testing.[7]

Objective: To evaluate the stability of a pharmaceutical formulation containing this compound under accelerated storage conditions to predict its shelf life.

Materials:

  • Stability chambers with controlled temperature and humidity (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH).

  • The final packaged pharmaceutical product.

  • Analytical instrumentation for testing physical and chemical properties.

Procedure:

  • Sample Preparation: Place a sufficient number of packaged units of the formulation into the stability chamber.

  • Testing Intervals: Test the samples at specified time points, typically 0, 1, 3, and 6 months for an accelerated study.[7]

  • Parameters to be Tested:

    • Physical: Appearance, color, odor, hardness, friability, moisture content.

    • Chemical: Assay of the API, assay of this compound (if it is an active component), degradation products/impurities, dissolution profile.

    • Microbiological: If applicable.

  • Analytical Methods: Use validated, stability-indicating analytical methods for all tests.

  • Data Evaluation: Analyze the data for any significant changes over time. A significant change is generally defined as a 5% change in assay from the initial value or failure to meet the acceptance criteria for any other parameter.

Protocol for Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This assay is a common method to evaluate the antioxidant capacity of a substance.

Objective: To determine the free radical scavenging activity of a formulation containing this compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727).

  • Test sample solution (dissolved formulation).

  • Positive control (e.g., Ascorbic acid or Trolox).

  • Methanol (as blank).

  • UV-Vis spectrophotometer.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test sample and the positive control in methanol.

  • Reaction:

    • In a microplate or cuvettes, mix a specific volume of the DPPH solution with a specific volume of the sample solution (or control or blank).

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the sample to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

This compound is a valuable and versatile ingredient in pharmaceutical formulations, offering benefits as both an active pharmaceutical ingredient and an excipient. Its antioxidant properties can be leveraged to create effective therapeutic products and to enhance the stability of drug formulations. The protocols provided in these application notes offer a framework for researchers and drug development professionals to effectively evaluate and utilize this compound in their work. Careful consideration of the formulation context and rigorous experimental evaluation are crucial for optimizing the performance of this compound-containing pharmaceutical products.

References

Application Notes and Protocols for Developing a Feeding Strategy with L-Cystine in Fed-Batch Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-cysteine, and its oxidized dimer form L-cystine, are crucial amino acids in cell culture media for the production of therapeutic proteins, particularly monoclonal antibodies (mAbs) in Chinese Hamster Ovary (CHO) cells.[1][2][3] L-cysteine serves not only as a fundamental building block for protein synthesis but also as the rate-limiting precursor for glutathione (B108866) (GSH), the primary mediator of intracellular redox balance and a key protector against oxidative stress.[1][4] Therefore, ensuring a sufficient and consistent supply of L-cysteine is critical for achieving high cell density, maintaining cell viability, and maximizing product yield in fed-batch cultures.[5][6][7]

However, the physicochemical properties of this compound present significant challenges in the formulation of concentrated, neutral-pH feed media. This document provides detailed notes and protocols for developing an effective this compound feeding strategy, addressing its inherent challenges, and leveraging advanced solutions to simplify processes and enhance productivity.

The Challenge: this compound Solubility and Stability

The primary obstacle in using this compound in fed-batch cultures is its extremely low solubility at neutral pH.[1][8] L-cysteine, while more soluble, is highly unstable in culture media and rapidly oxidizes to this compound, which can then precipitate.[1][9] This reaction is often catalyzed by trace metals like iron and copper present in the media.[1][10]

This limitation has traditionally forced bioprocess scientists to adopt a "two-feed" strategy:

  • A primary, slightly acidic main feed containing most nutrients.

  • A separate, alkaline feed (pH > 10) to dissolve this compound and often L-tyrosine, which also has poor solubility at neutral pH.[1][11][12]

This approach, while functional, complicates the manufacturing process by increasing the risk of pH spikes upon addition to the bioreactor, requiring complex control strategies, and potentially causing nutrient precipitation at the point of feed entry.[1][13]

Advanced Solution: Highly Soluble this compound Derivatives

To overcome these challenges, chemically modified, highly soluble this compound derivatives have been developed. These advanced compounds, such as S-sulfocysteine (SSC) or di-peptides like N,N'-di-L-lysyl-L-cystine, offer significantly higher solubility and stability in neutral-pH solutions.[6][9][13] Their use enables the formulation of a single, concentrated, neutral-pH feed, which simplifies the fed-batch process, improves process robustness, and can lead to higher productivity.[11][12][14]

Application Data

Implementing a single-feed strategy with a soluble this compound derivative can lead to significant improvements in culture performance and product titer compared to traditional two-feed systems.

Table 1: Comparison of Culture Performance: Traditional vs. Single-Feed Strategy

Parameter Control Process (Separate Alkaline Cys/Tyr Feed) Single-Feed Process (with L-Cysteine Derivative) Improvement
Peak Viable Cell Density (VCD) Comparable Comparable -
Culture Viability Good Prolonged Viability Enhanced
Final mAb Titer Standard Increased Titer ~78% increase reported with SSC[6]
Specific Productivity (qP) Baseline Higher Specific Productivity Increased[11]

| Process Complexity | High (Two feeds, pH management) | Low (Single neutral-pH feed) | Simplified |

Data compiled from studies demonstrating the benefits of L-cysteine derivatives in CHO fed-batch cultures.[6][11][12]

Diagrams: Workflows and Pathways

experimental_workflow cluster_dev Phase 1: Strategy Development cluster_val Phase 2: Validation & Scale-Up A 1. Baseline Batch Culture (Spent Media Analysis) B 2. Identify Limiting Nutrients (e.g., Cysteine, Tyrosine) A->B C 3. Feed Formulation Design (Using DoE, e.g., with this compound Derivative) B->C D 4. Small-Scale Model Validation (e.g., Spin Tubes, Shakers) C->D Test Formulations E 5. Performance Analysis (VCD, Titer, Metabolites) D->E F 6. Bioreactor Process Optimization & Scale-Up E->F G 7. Validated Fed-Batch Process F->G Final Process

Caption: Workflow for developing a fed-batch feeding strategy.

cystine_metabolism This compound Metabolism and Redox Homeostasis cluster_uptake Extracellular cluster_cell Intracellular Cystine_ext This compound / Derivative Cystine_int This compound Cystine_ext->Cystine_int Uptake via Amino Acid Transporters Cysteine L-Cysteine Cystine_int->Cysteine Reduction GSH Glutathione (GSH) Cysteine->GSH Rate-limiting step Proteins Protein Synthesis Cysteine->Proteins ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes OxStress Oxidative Stress ROS->OxStress Nrf2 Nrf2 Pathway Activation OxStress->Nrf2 Induces

Caption: this compound's role in protein synthesis and redox balance.

process_simplification cluster_trad Traditional Two-Feed Strategy cluster_single Simplified Single-Feed Strategy Feed1 Main Feed (Slightly Acidic) Bioreactor1 Bioreactor Feed1->Bioreactor1 Feed2 Alkaline Feed (pH > 10) - this compound - L-Tyrosine Feed2->Bioreactor1 Complexity Challenges: - pH Spikes - Precipitation Risk - Complex Control Bioreactor1->Complexity Feed3 Single Concentrated Feed (Neutral pH) - All Nutrients - Soluble Cys/Tyr Derivatives Bioreactor2 Bioreactor Feed3->Bioreactor2 Benefits Benefits: - Stable pH - Simplified Process - Improved Robustness Bioreactor2->Benefits

Caption: Process simplification using soluble amino acid derivatives.

Experimental Protocols

Protocol 1: Development of a Fed-Batch Strategy Using Design of Experiments (DoE)

This protocol outlines a systematic approach to developing a nutrient feed formulation.

  • Objective: To identify key limiting nutrients and develop a balanced feed supplement to enhance cell growth and protein production.

  • Materials:

    • CHO cell line expressing the protein of interest.

    • Basal cell culture medium.

    • Analytical equipment for spent media analysis (HPLC/UPLC, metabolite analyzers).

    • Small-scale culture system (e.g., shake flasks, spin tubes, or ambr® microbioreactors).

    • DoE software (e.g., JMP®, Design-Expert®).

  • Methodology:

    • Baseline Batch Culture: Inoculate cells in the basal medium at a standard seeding density (e.g., 0.3-0.5 x 10⁶ cells/mL). Run as a batch culture until viability drops significantly.

    • Spent Media Analysis: Collect samples daily and at the end of the culture. Analyze for the depletion of amino acids, vitamins, and the accumulation of metabolites like lactate (B86563) and ammonia.[5]

    • Identify Limiting Components: Identify key amino acids that are depleted rapidly. L-cysteine and L-asparagine are often among the first to be consumed.[15]

    • DoE Feed Formulation:

      • Design a factorial or central composite experiment using DoE software.[5]

      • Define factors as the key limiting nutrients identified (e.g., this compound derivative, L-asparagine, etc.).

      • Define concentration ranges (low and high) for each factor.

      • The software will generate a matrix of different feed formulations to test.

    • Small-Scale Fed-Batch Runs:

      • Perform fed-batch cultures in a small-scale model using the different feed formulations from the DoE matrix.

      • Start feeding on day 3 or when nutrient levels begin to decline. Use a consistent feeding schedule (e.g., daily bolus feed).

    • Data Analysis: Measure VCD, viability, and product titer for each condition. Input the results into the DoE software to identify which components have the most significant positive impact on performance.

    • Optimization and Validation: Use the model generated by the software to predict an optimal feed formulation. Validate this optimized feed in a controlled bioreactor setting.

Protocol 2: Fed-Batch Culture Using a Single, Neutral-pH Feed

This protocol describes a standard fed-batch process using a pre-optimized, single-feed solution containing a soluble this compound derivative.

  • Objective: To run a high-performance, robust fed-batch culture using a simplified single-feed strategy.

  • Materials:

    • CHO cell line expressing the protein of interest.

    • Chemically defined basal medium.

    • Optimized, sterile, neutral-pH concentrated feed solution containing a soluble this compound derivative.

    • Sterile glucose solution (if fed separately).

    • Bench-top bioreactor (e.g., 2L or 5L).

  • Methodology:

    • Bioreactor Setup: Prepare and sterilize the bioreactor. Add the initial working volume of basal medium and allow it to equilibrate to the setpoint temperature (e.g., 37°C) and pH (e.g., 7.0).

    • Inoculation: Inoculate the bioreactor with cells from a seed culture to achieve a starting VCD of 0.3-0.5 x 10⁶ cells/mL.

    • Culture Monitoring and Control: Maintain process parameters:

      • Temperature: 37°C (a temperature shift to 32-34°C can be implemented post-exponential phase to extend viability).

      • pH: Maintain at ~7.0 using CO₂ sparging and addition of a base (e.g., sodium carbonate).

      • Dissolved Oxygen (DO): Maintain at 30-50% by sparging with air and/or pure oxygen.

    • Feeding Strategy:

      • Begin feeding on day 3 of the culture.

      • Add a pre-determined volume of the single, concentrated feed as a daily bolus. The volume can be a fixed percentage of the initial culture volume (e.g., 3-5% per day).

      • Separately feed a glucose solution as needed to maintain its concentration in a target range (e.g., 2-6 g/L).

    • Sampling: Aseptically collect samples daily to monitor VCD, viability, product titer, and key metabolites.

    • Harvest: Terminate the culture when cell viability drops below a set threshold (e.g., 60-70%), typically between days 14 and 21.

Protocol 3: Analytical Methods for Culture Monitoring

Accurate and consistent analytics are essential for process development and control.

  • Cell Density and Viability:

    • Method: Trypan Blue Dye Exclusion.

    • Instrument: Automated cell counter (e.g., Vi-CELL XR).

    • Procedure: Mix a sample of the cell culture with Trypan Blue. The instrument automatically aspirates the sample and performs image analysis to distinguish between viable (bright) and non-viable (blue) cells.

  • Product Titer (mAb):

    • Method: Protein A Affinity High-Performance Liquid Chromatography (HPLC).

    • Instrument: HPLC system with a UV detector and a Protein A column.

    • Procedure: Centrifuge the cell culture sample to obtain the supernatant. Inject the clarified supernatant onto the Protein A column. The mAb binds to the column and is later eluted. Quantify the amount of mAb by integrating the area of the corresponding peak in the chromatogram against a standard curve.

  • This compound/Cysteine Concentration:

    • Method: Ultra-Performance Liquid Chromatography (UPLC) with pre-column derivatization.[11]

    • Instrument: UPLC system with a fluorescence or UV detector.

    • Reagent: AccQ·Tag™ Ultra Reagent or similar.

    • Procedure: Collect supernatant and derivatize the amino acids using the reagent kit according to the manufacturer's instructions. This makes the amino acids detectable. Inject the derivatized sample into the UPLC system for separation and quantification against known standards. This allows for precise monitoring of amino acid consumption.[12]

References

Application Notes: Mass Spectrometry-Based Methods for L-Cystine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-cystine, the oxidized dimer of the amino acid L-cysteine, plays a critical role in various physiological and pathological processes. The ratio of cysteine to cystine is a key indicator of redox balance and oxidative stress within biological systems[1]. Accurate quantification of this compound in complex biological matrices such as plasma and white blood cells (WBCs) is essential for clinical research, particularly in the diagnosis and monitoring of diseases like cystinosis, a rare genetic disorder characterized by the abnormal accumulation of cystine in lysosomes.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has emerged as the gold standard for the sensitive and specific quantification of this compound[2][3]. These methods offer high accuracy and precision, often employing stable isotope-labeled internal standards in an isotope dilution mass spectrometry (IDMS) workflow to correct for matrix effects and procedural losses[1][4][5]. A significant analytical challenge is the potential for L-cysteine to oxidize into this compound during sample collection and preparation, which can artificially inflate this compound measurements[4]. To mitigate this, protocols often include a derivatization step using alkylating agents like N-ethylmaleimide (NEM) to cap the reactive thiol group of cysteine, thereby preventing its oxidation[4][6].

These application notes provide an overview of quantitative data, detailed experimental protocols, and workflows for the analysis of this compound by LC-MS/MS.

Quantitative Data Presentation

The performance of LC-MS/MS methods for this compound quantification is characterized by excellent sensitivity, linearity, and reproducibility. The table below summarizes typical performance characteristics from validated methods in different biological matrices.

ParameterWhite Blood Cells (WBC) - HRAM LC/MS[3]White Blood Cells (WBC) - LC-MS/MS[7]Fish Tissue - LC-MS/MS[5]
Limit of Quantitation (LOQ) 0.02 µM (40 fmol on-column)0.0582 µM3.3 - 5.0 ng/g
Linearity Range 0.02 - 4 µM0.078 - 100 µM1 - 70 ng/mL
Correlation Coefficient (R²) > 0.9999Not SpecifiedNot Specified
Accuracy / Recovery 95.2% - 105.3%94% - 106%88.5% - 107.6%
Precision (Inter-Day) 3.8% - 5.0% (%RSD)≤10% (%CV)8.8% - 13.2% (%RSD)
Precision (Intra-Day) Not Specified≤10% (%CV)Not Specified

HRAM: High-Resolution Accurate Mass; %RSD: Percent Relative Standard Deviation; %CV: Percent Coefficient of Variation.

Experimental Protocols & Methodologies

Protocol 1: this compound Quantification in White Blood Cells (WBCs)

This protocol is adapted from methods developed for clinical research, focusing on isolating leukocytes and preparing a lysate for analysis[3][6][7].

1. Materials and Reagents:

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4 or this compound-d6)[3][6]

  • N-ethylmaleimide (NEM)[6]

  • Protein precipitation agent: 12% Trichloroacetic acid (TCA) or ice-cold acetonitrile[2][7]

  • LC-MS grade water and solvents

  • Phosphate-buffered saline (PBS)

2. Sample Preparation: WBC Isolation and Lysis

  • Cell Isolation: Isolate leukocytes from whole blood collected in appropriate anticoagulant tubes using standard laboratory methods (e.g., dextran (B179266) sedimentation or Ficoll gradient).

  • Cell Wash: Wash the isolated cell pellet with PBS to remove contaminants.

  • Lysis: Resuspend the final pellet in a solution of N-ethylmaleimide (e.g., 5.2 mM NEM) to immediately alkylate free cysteine and prevent its oxidation to cystine[6].

  • Internal Standard Spiking: Add a known concentration of the stable isotope-labeled internal standard (e.g., this compound-d4) to the cell lysate[3].

  • Protein Precipitation: Add a protein precipitation agent, such as 12% TCA or ice-cold acetonitrile, to the lysate[2][7]. Vortex vigorously for 30-60 seconds.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins[4][8].

  • Supernatant Collection: Carefully transfer the supernatant, which contains this compound and the internal standard, to a clean tube for analysis[8].

3. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm × 150 mm, 1.7 µm)[9].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step[4].

  • Flow Rate: 0.25 - 0.35 mL/min[1][9].

  • Injection Volume: 5 µL.

  • MS Ionization: Electrospray Ionization (ESI) in positive ion mode[1].

  • MS Detection: High-resolution accurate mass (HRAM) full scan or Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument[3].

    • For HRAM, extracted ion chromatograms for the [M+H]+ ions of this compound (m/z 241.0311) and its isotope (e.g., d4-cystine, m/z 245.0562) are used for quantification[3].

    • For MRM, specific precursor-to-product ion transitions must be optimized for both the analyte and the internal standard.

Protocol 2: Derivatization with Butylation for GC-MS or LC-MS Analysis

This protocol describes a chemical derivatization step that can be used to improve the chromatographic properties of this compound[6].

  • Sample Preparation: Prepare the protein-free supernatant as described in Protocol 1 (steps 2.1 - 2.7).

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas[6].

  • Derivatization Reaction:

    • Add 100 µL of 6N HCl in butanol to the dried residue[6].

    • Incubate the mixture at 65°C for 15 minutes[6].

    • Evaporate the sample to dryness again under nitrogen.

  • Reconstitution: Reconstitute the dried, derivatized sample in an appropriate mobile phase (e.g., 0.4% formic acid) for injection into the LC-MS/MS system[6].

Visualizations

experimental_workflow Sample Sample Spike Spike Sample->Spike Add known amount of IS Lysis Lysis Spike->Lysis Remove proteins, stabilize Cys Centrifuge Centrifuge Lysis->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Separate soluble fraction LCMS LCMS Supernatant->LCMS Inject for analysis Data Data LCMS->Data Generate chromatograms

cysteine_cystine_relationship Cysteine L-Cysteine (Reduced Monomer, -SH) Cystine This compound (Oxidized Dimer, S-S) Cysteine->Cystine Oxidation / Reduction (Artifact Risk) Derivative Stable Cysteine Derivative (e.g., S-NEM-Cysteine) Cysteine->Derivative Alkylation with NEM (Blocks Oxidation)

References

Application Notes and Protocols for L-cystine in Hair, Skin, and Nail Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-cystine, a disulfide-linked dimer of the amino acid L-cysteine, is a critical component for the structural integrity of keratin (B1170402), the primary protein constituting hair, skin, and nails.[1][2][3][4] Its sulfur content allows for the formation of strong disulfide bonds within keratin fibers, imparting strength and resilience.[3] Furthermore, L-cysteine derived from this compound is a rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), one of the most potent endogenous antioxidants.[5] This dual role in structural protein synthesis and cellular protection makes this compound a focal point in dermatological research and the development of nutraceuticals for improving hair, skin, and nail health.

These application notes provide protocols for investigating the effects of this compound in in vitro models relevant to hair and skin biology.

Application 1: Hair Biology Research

Protocol 1.1: In Vitro Analysis of this compound on Human Hair Follicular Keratinocyte (HHFK) Proliferation

Objective: To determine the effect of this compound on the proliferation and metabolic activity of HHFKs, mimicking conditions of reduced hair follicle activity. This protocol is adapted from studies investigating the components of oral hair growth formulations.[6][7][8]

Materials and Reagents:

  • Human Hair Follicular Keratinocytes (HHFKs) (e.g., from Provitro GmbH or ScienCell)

  • Serum-free keratinocyte growth medium

  • Minimal Growth Medium (MGM): Basal medium without specific growth factors or amino acids like this compound.[7]

  • This compound (cell culture grade)

  • Thiamine (B1217682), Calcium D-pantothenate, Folic acid (optional, for combination studies)[6][7]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • 96-well microplates

  • Resazurin-based cell viability assay (e.g., PrestoBlue™, alamarBlue™)

  • DNA quantification assay (e.g., CyQUANT® Direct)

  • CO₂ incubator (37°C, 5% CO₂)

Experimental Procedure:

  • Cell Culture: Culture HHFKs in serum-free growth media according to the supplier's instructions. Passage cells upon reaching 70-80% confluency.

  • Seeding: Seed HHFKs into 96-well microplates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours in standard growth medium.

  • Treatment Preparation: Prepare a stock solution of this compound in MGM. A typical final concentration for in vitro studies is 50 µM.[8] For combination treatments, prepare a stock of the in vitro correlate (IC) containing this compound (50 µM), thiamine (100 µM), calcium D-pantothenate (1 µM), and folic acid (1 µM).[8]

  • Treatment Application: After 24 hours of adhesion, aspirate the standard growth medium and wash cells once with PBS. Replace the medium with either MGM (negative control) or MGM containing the desired concentration of this compound or the IC.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[6]

  • Assessment of Metabolic Activity:

    • Add resazurin-based reagent to each well according to the manufacturer's protocol.

    • Incubate for 1-4 hours.

    • Measure fluorescence or absorbance using a plate reader.

  • Assessment of Proliferation:

    • After measuring metabolic activity, lyse the cells and quantify DNA content using a fluorescent DNA binding dye (e.g., CyQUANT®) as per the manufacturer's protocol.

    • Measure fluorescence using a plate reader.

Data Analysis: Calculate the percentage increase in metabolic activity and proliferation for this compound-treated cells relative to the MGM control group. Statistical significance can be determined using a t-test or ANOVA.

Data Presentation: Effects of this compound on HHFKs

The following table summarizes typical quantitative results from in vitro studies on HHFKs treated with a compound mixture containing this compound.

Parameter MeasuredControl (MGM)Treatment (IC with 50 µM this compound)Percentage IncreaseReference
Metabolic Activity100% (baseline)~120%~20%[8]
Proliferation (DNA content)100% (baseline)~140%~40%[8]
CDK1 Protein Level (Cell cycle marker)100% (baseline)~150%~50%[8]

Note: Values are illustrative based on published data where this compound was a key component of the tested formulation.[6][8]

Signaling Pathway: this compound in Keratin Synthesis

This compound is fundamental to forming strong hair fibers. It is reduced to L-cysteine, which is then incorporated into keratin proteins. The thiol groups of cysteine residues form disulfide bonds, cross-linking keratin chains and providing structural strength and rigidity to the hair shaft.[3][9]

Keratin_Synthesis cluster_0 Cellular Uptake & Reduction cluster_1 Protein Synthesis & Hair Structure L_Cystine This compound (Extracellular) L_Cysteine L-cysteine (Intracellular) L_Cystine->L_Cysteine Reduction Keratin Keratin Polypeptide Chains L_Cysteine->Keratin Incorporation Disulfide Disulfide Bond Formation (-S-S-) Keratin->Disulfide HairShaft Strong Hair Shaft Disulfide->HairShaft

This compound's role in the formation of strong hair keratin.

Application 2: Skin Biology Research

Protocol 2.1: In Vitro Assessment of this compound's Antioxidant Capacity in Human Keratinocytes

Objective: To evaluate the ability of this compound to protect human keratinocytes from oxidative stress by measuring intracellular glutathione (GSH) levels and the expression of antioxidant-related genes.

Materials and Reagents:

  • Human epidermal keratinocytes (e.g., HaCaT cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (cell culture grade)

  • Oxidative stress inducer (e.g., H₂O₂, UV radiation)

  • GSH quantification kit (e.g., using ThiolTracker™ Violet or a luminescence-based assay)

  • TRIzol™ reagent for RNA extraction

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH)

  • 6-well or 12-well cell culture plates

Experimental Procedure:

  • Cell Culture and Seeding: Culture keratinocytes in DMEM with 10% FBS. Seed cells into appropriate plates and allow them to reach ~70% confluency.

  • Pre-treatment: Treat cells with this compound (e.g., 300 µM) for 6-24 hours.[10] Include a vehicle control group (medium only).

  • Induction of Oxidative Stress: After pre-treatment, expose cells to an oxidative stressor (e.g., a sub-lethal dose of H₂O₂ for 1 hour). A control group should not be exposed to the stressor.

  • Intracellular GSH Measurement:

    • Wash cells with PBS.

    • Stain cells with a fluorescent probe for GSH (e.g., ThiolTracker™ Violet) according to the manufacturer's instructions.

    • Analyze via fluorescence microscopy or flow cytometry to quantify intracellular GSH levels. A study found that this compound availability is a key factor in maintaining high intracellular GSH levels.[6]

  • Gene Expression Analysis (qPCR):

    • Lyse the cells and extract total RNA using TRIzol™.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for target genes. HMOX1 (Heme Oxygenase 1) is a key antioxidant enzyme, and its expression is often repressed in the presence of this compound, indicating reduced oxidative stress.[6][7] GCLC (Glutamate-Cysteine Ligase Catalytic Subunit) is the rate-limiting enzyme in GSH synthesis.

    • Analyze the relative gene expression using the ΔΔCt method, normalized to the housekeeping gene.

Data Analysis: Compare GSH levels and relative gene expression between control, stress-only, and this compound + stress groups. Statistical analysis should be performed using ANOVA.

Data Presentation: this compound's Antioxidant Effects

This table presents expected outcomes based on the known functions of this compound in the glutathione pathway.

ConditionIntracellular GSH Level (Relative to Control)HMOX1 Gene Expression (Relative to Stressed)GCLC Gene Expression (Relative to Control)Reference
Control100%N/A100%[6][10]
Oxidative Stress OnlyDecreased (<80%)100% (baseline for comparison)Increased (>120%)[6][10]
This compound + Oxidative StressRestored (>95%)Decreased (<70%)Increased (>150%)[6][10]
Signaling Pathway: this compound and Glutathione Synthesis

This compound is readily taken up by cells and reduced to two molecules of L-cysteine. L-cysteine is the rate-limiting substrate for the enzyme glutamate-cysteine ligase (GCL) in the first step of glutathione (GSH) synthesis. GSH is a primary antioxidant that detoxifies reactive oxygen species (ROS).[5][11]

Glutathione_Synthesis cluster_pathway Glutathione (GSH) Synthesis Pathway cluster_function Antioxidant Function L_Cystine This compound L_Cysteine L-cysteine L_Cystine->L_Cysteine Reduction GCL Glutamate-Cysteine Ligase (GCL) L_Cysteine->GCL gamma_GC γ-Glutamylcysteine GCL->gamma_GC GSS Glutathione Synthetase (GSS) gamma_GC->GSS GSH Glutathione (GSH) GSS->GSH Detox Detoxification GSH->Detox ROS Reactive Oxygen Species (ROS) (Oxidative Stress) ROS->Detox Cell Protected Keratinocyte Detox->Cell

The role of this compound as a precursor for glutathione synthesis.

Application 3: Nail Biology Research

Protocol 3.1: Ex Vivo Analysis of this compound on Nail Plate Growth and Hardness

Objective: To assess the effect of this compound supplementation on the growth rate and mechanical properties of human nails using an ex vivo or clinical trial model. This protocol is based on methodologies from clinical studies.[12][13]

Methodology Outline (Clinical Study):

  • Subject Recruitment: Recruit healthy female subjects with conditions like Brittle Nail Syndrome (BNS).[12][13]

  • Study Design: Conduct a randomized, placebo-controlled trial over a period of 90 days.

  • Supplementation:

    • Treatment Group: Administer a daily dose of this compound (e.g., 500 mg).[13] Often combined with vitamins and minerals.

    • Placebo Group: Administer a matched placebo.

  • Baseline and Follow-up Measurements (Day 0, 45, 90):

    • Nail Plate Growth Rate: Make a small, transverse mark at the base of the nail plate on a specific finger (e.g., thumbnail). Measure the distance the mark has moved from the proximal nail fold at each visit using a digital caliper. Calculate the growth rate in mm/14 days.[13]

    • Nail Hardness/Brittleness: This can be assessed via self-assessment questionnaires where subjects rate nail strength, chipping, and peeling. Instrumental analysis using techniques like nanoindentation on nail clippings can provide quantitative hardness and elasticity data.

    • Nail Composition: Analyze nail clippings for sulfur content using elemental analysis as an indirect measure of cystine incorporation.

Data Presentation: Clinical Effects of this compound on Nails

This table summarizes representative data from a clinical trial investigating an this compound-containing supplement.

ParameterPlacebo Group (Change from Baseline)This compound Group (Change from Baseline)p-valueReference
Nail Growth Rate (mm/14 days)+0.02+0.15<0.05[13]
Nail Brightness (Visual Score)+0.1+1.2<0.05[13]
Self-Assessed Nail Strength (%)15% improvement75% improvement<0.05[12][13]

Note: Data is derived from a study where this compound was a primary active ingredient.[13]

Workflow Diagram: Clinical Trial for Nail Health

This diagram outlines the typical workflow for a clinical study evaluating an this compound-based supplement for nail health.

Clinical_Workflow cluster_measure Measurement Timepoints (Day 0, 45, 90) Recruit Subject Recruitment (e.g., Brittle Nail Syndrome) Random Randomization Recruit->Random Group_CYS This compound Group (90-day supplementation) Random->Group_CYS Group_PLA Placebo Group (90-day supplementation) Random->Group_PLA Measure_Growth Nail Growth Rate Group_CYS->Measure_Growth Measure_Hard Nail Hardness / Brightness Group_CYS->Measure_Hard Measure_SA Self-Assessment Group_CYS->Measure_SA Group_PLA->Measure_Growth Group_PLA->Measure_Hard Group_PLA->Measure_SA Analysis Data Analysis (Statistical Comparison) Measure_Growth->Analysis Measure_Hard->Analysis Measure_SA->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Workflow for a clinical trial on this compound and nail health.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming L-cystine's Low Solubility in Neutral pH Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of L-cystine at neutral pH in experimental media.

Troubleshooting Guide

This compound precipitation can be a recurring issue in media preparation. The following guide provides solutions to common problems encountered during experiments.

ProblemPotential CauseRecommended Solution
Precipitate forms in the medium upon addition of this compound. The pH of the medium is neutral (around 7.0), where this compound has very low solubility.[1]Prepare a concentrated stock solution of this compound in an acidic solution (e.g., 1M HCl) where it is highly soluble.[2][3] Add the stock solution to the medium with vigorous stirring. The small volume of acid will be buffered by the medium.
A precipitate appears in the medium after a period of incubation. L-cysteine in the medium is oxidizing to form the less soluble this compound.[4][5] This process is often catalyzed by metal ions present in the media.Prepare media fresh before use.[5] If using L-cysteine, consider preparing it in degassed, deionized water to reduce oxidation.[5] For long-term stability, use a more soluble and stable this compound derivative.
Cell growth is poor or inconsistent, and nutrient analysis shows low cystine levels. This compound has precipitated out of the solution, making it unavailable to the cells.[1][6] This can lead to suboptimal nutrient concentrations in the bioreactor.[1]Switch to a more soluble form of this compound, such as this compound dihydrochloride (B599025), or a chemically modified derivative like N,N'-diacetyl-L-cystine (B1669719) or a cystine dipeptide.[1][7]
Using a separate alkaline feed for this compound is causing pH spikes in the bioreactor. The addition of a highly alkaline solution can overwhelm the buffering capacity of the culture medium, leading to sharp increases in pH.[8]Replace the separate alkaline feed with a pH-neutral feed containing a highly soluble this compound derivative.[1][7][8] This simplifies the feeding process and reduces the risk of pH fluctuations.[1][9]

Frequently Asked Questions (FAQs)

Q1: Why does this compound have such low solubility at neutral pH?

This compound is an amino acid with an isoelectric point (pI) in the neutral pH range. At its pI, the net charge of the molecule is zero, which minimizes its interaction with water molecules and leads to its lowest solubility. Its solubility significantly increases in acidic conditions (pH < 2) or alkaline conditions (pH > 8), where the amino and carboxyl groups become charged.[4][10][11]

Q2: What is the difference in solubility between L-cysteine and this compound?

L-cysteine is the reduced form and is significantly more soluble in water at neutral pH than this compound, its oxidized dimeric form.[8] However, L-cysteine is unstable in solution and readily oxidizes to this compound, especially at neutral or basic pH and in the presence of metal ions, which can then precipitate out of solution.[4][12][13]

Q3: Are there more soluble alternatives to standard this compound?

Yes, several highly soluble alternatives are available to overcome the limitations of standard this compound:

  • Salt Forms: this compound dihydrochloride is a more soluble salt form.[10] Similarly, L-cysteine hydrochloride monohydrate is a highly water-soluble salt of L-cysteine.[4][14][15]

  • Chemically Modified Derivatives: These are often the most effective solution.

    • N,N'-diacetyl-L-cystine (DiNAC): A derivative that is more soluble than this compound.[16][17][18][19]

    • Dipeptides: Coupling this compound with other amino acids, such as alanine (B10760859) or lysine, creates highly soluble dipeptides.[11][20] For example, N,N'-di-L-lysyl-L-cystine (cQrex® KC) is reported to be about 1,000 times more soluble than this compound.[1][6]

Q4: Can I just add L-cysteine to my medium instead of this compound?

While L-cysteine is more soluble, it is highly reactive and can be rapidly oxidized to this compound in cell culture media, leading to the same precipitation problem.[21][7] This oxidation can also generate reactive oxygen species (ROS), which may be toxic to cells.[12] If using L-cysteine, it is recommended to prepare the solution fresh and consider the potential for cytotoxicity at higher concentrations.[12]

Q5: How do I prepare a soluble stock solution of this compound?

The most common method is to dissolve this compound in a dilute acid, such as 1M hydrochloric acid (HCl), to create a concentrated stock solution.[2][3] This acidic stock can then be filter-sterilized and added to the neutral pH cell culture medium, where the medium's buffering system neutralizes the small amount of added acid. A detailed protocol is provided below.

Quantitative Data: Solubility Comparison

The following tables summarize the solubility of this compound and its derivatives under various conditions.

Table 1: Solubility of this compound in Water at 25°C

CompoundpHSolubility (mg/mL)Reference
This compoundNeutral0.112[10]
This compound< 2 or > 8More soluble[10]

Table 2: Solubility of this compound Derivatives

DerivativeSolvent / ConditionApproximate SolubilityReference
N,N'-diacetyl-L-cystinePBS (pH 7.2)10 mg/mL[16][18]
N,N'-diacetyl-L-cystineEthanol25 mg/mL[16]
N,N'-diacetyl-L-cystineDMSO20 mg/mL[16]
N,N'-di-L-alanyl-L-cystinepH 7> 30 mM[11][20]
cQrex® KC (di-lysythis compound)Neutral pH~1000x more soluble than this compound[1][6]
L-Cysteine HCl monohydrateWater20 mg/mL (in PBS) to 650 mg/mL[4]

Experimental Protocols

Protocol: Preparation of a Sterile, Acidic this compound Stock Solution

This protocol describes the preparation of a concentrated this compound stock solution for addition to cell culture media.

Materials:

  • This compound powder

  • 1M Hydrochloric Acid (HCl), sterile

  • Sterile, deionized water

  • Sterile conical tubes or bottles

  • Sterile 0.22 µm syringe filter (acid-resistant, e.g., PTFE)

  • Sterile syringes

  • Analytical balance and weigh boats

  • Stir plate and sterile stir bar

Procedure:

  • Weighing: In a laminar flow hood or sterile environment, accurately weigh the desired amount of this compound powder.

  • Dissolving: a. Place the weighed this compound powder into a sterile container. b. Add a small volume of 1M HCl. For example, to prepare a 10 mg/mL solution, add this compound to the appropriate volume of 1M HCl.[2][3] c. Add a sterile stir bar and place the container on a stir plate. Agitate the mixture until the this compound is completely dissolved. Gentle warming may be used if necessary, but avoid excessive heat.[10]

  • Volume Adjustment (Optional): If a specific molarity in a less concentrated acid is required, you can bring the solution to the final desired volume with sterile deionized water after initial dissolution in strong acid.

  • Sterilization: a. Draw the dissolved this compound solution into a sterile syringe. b. Attach a sterile 0.22 µm acid-resistant syringe filter to the syringe. c. Filter the solution into a final sterile container.[2]

  • Storage: a. Store the stock solution at 2-8°C for short-term use. b. For long-term storage, aliquot the stock solution into single-use sterile tubes and store at -20°C to minimize degradation from repeated freeze-thaw cycles.[2]

Visual Guides

Troubleshooting Workflow for this compound Precipitation

The following diagram outlines a logical workflow for diagnosing and solving this compound solubility issues in your cell culture medium.

G start Precipitate observed in medium check_timing When did precipitate form? start->check_timing upon_addition Immediately upon adding this compound check_timing->upon_addition Immediately after_incubation After a period of incubation check_timing->after_incubation Over time cause1 Cause: Low solubility of this compound at neutral pH upon_addition->cause1 cause2 Cause: Oxidation of L-Cysteine to less soluble this compound after_incubation->cause2 solution1 Solution 1: Prepare acidic stock of this compound (e.g., in 1M HCl) cause1->solution1 solution2 Solution 2: Use highly soluble derivative (e.g., DiNAC, dipeptide) cause1->solution2 cause2->solution2 solution3 Solution 3: Prepare medium fresh; use degassed water for L-Cysteine cause2->solution3

Caption: A workflow for troubleshooting this compound precipitation.

pH-Dependent Solubility of this compound

This diagram illustrates the chemical equilibrium of this compound in solution, showing how pH affects its charge state and, consequently, its solubility.

G cluster_low_ph Low pH (<2) (High Solubility) cluster_neutral_ph Neutral pH (~7) (Low Solubility / Precipitation) cluster_high_ph High pH (>8) (High Solubility) cation Cationic Form (H₃N⁺-R-COOH) (H₃N⁺-R-COOH) zwitterion Zwitterionic Form (H₃N⁺-R-COO⁻) (Insoluble Precipitate) cation->zwitterion + OH⁻ - H⁺ zwitterion->cation + H⁺ - OH⁻ anion Anionic Form (H₂N-R-COO⁻) (H₂N-R-COO⁻) zwitterion->anion + OH⁻ - H⁺ anion->zwitterion + H⁺ - OH⁻

Caption: this compound solubility as a function of solution pH.

References

Technical Support Center: Optimizing L-Cystine for CHO Cell Productivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for troubleshooting and optimizing L-Cystine concentration in Chinese Hamster Ovary (CHO) cell cultures to enhance productivity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a critical component in CHO cell culture media?

This compound is an essential amino acid for CHO cells, playing a crucial role in protein synthesis, cell growth, and overall bioprocess productivity.[1] It is a dimer of two L-cysteine molecules and is a key component in chemically defined cell culture media.[1][2] Inside the cell, this compound is reduced to L-cysteine, which is a rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[2] Glutathione is vital for protecting cells from oxidative stress and maintaining redox balance, which is essential for high productivity.[3][4]

Q2: What are the main challenges associated with using this compound in cell culture media?

The primary challenges with this compound are its low solubility and stability at neutral pH, which is the typical pH for cell cultures.[1][5] This poor solubility can lead to precipitation, making it difficult to achieve and maintain optimal concentrations in bioreactors.[1] L-cysteine, the reduced form, is more soluble but is unstable and readily oxidizes to this compound, which can then precipitate.[5][6][7] These issues complicate media formulation, storage, and process intensification strategies, potentially limiting nutrient bioavailability and overall productivity.[1]

Q3: What is the impact of this compound/cysteine limitation on CHO cell culture performance?

Cysteine limitation is detrimental to both cell proliferation and productivity in CHO cells.[8][9] Insufficient levels of cysteine lead to its depletion within the cell, which negatively affects the production of antioxidant molecules like glutathione and taurine.[10] This disruption in redox balance causes increased oxidative stress, endoplasmic reticulum (ER) stress, and can lead to apoptosis, resulting in a significant decline in cell viability and monoclonal antibody (mAb) titer.[3][10] Cysteine limitation has also been shown to reduce the fucosylation ratio of antibodies.[8]

Q4: Can excessive L-cysteine be toxic to CHO cells?

Yes, high concentrations of L-cysteine can be cytotoxic.[11] For example, concentrations greater than 2.5 mM have been observed to cause markedly reduced cell growth, especially when cells are seeded at low densities.[12][13] This toxicity is linked to increased oxidative stress, leading to a p21-mediated cell cycle arrest in the G1/S phase.[12][13] The excess cysteine can cause a redox imbalance in the endoplasmic reticulum and activate the unfolded protein response.[12]

Q5: Are there more soluble and stable alternatives to this compound for fed-batch cultures?

Yes, to overcome the solubility and stability challenges, several this compound derivatives and peptides have been developed. These include:

  • S-Sulfocysteine (SSC) : A stable L-cysteine derivative that has been shown to prolong cell viability and enhance product titers.[14]

  • Chemically defined peptides : Highly soluble peptides like N,N’-di-L-lysyl-L-cystine (cQrex® KC) can be used to formulate concentrated, pH-neutral feeds, simplifying the production process and increasing productivity.[1][6] These peptides are efficiently metabolized by the cells to release this compound.[1]

  • Dipeptides : Cysteine- and tyrosine-containing dipeptides are also being evaluated to overcome solubility limitations in perfusion and high-density cultures.[15]

Q6: How can I mitigate the risks of this compound precipitation and degradation in my media?

Traditionally, L-cysteine and L-tyrosine are often prepared in a separate alkaline feed to be added to the bioreactor, which requires complex control strategies to avoid pH spikes and precipitation upon contact with the neutral pH culture medium.[5][16] To simplify this, using highly soluble and stable derivatives (as mentioned in Q5) in a single, neutral pH feed is a modern and effective strategy.[5][16] For standard this compound solutions, it is recommended to prepare them in 1M hydrochloric acid and then sterilize them through an acid-resistant filter.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Precipitate in cell culture medium. 1. Oxidation of L-cysteine to the less soluble this compound. [11] 2. This compound concentration exceeds its solubility limit at neutral pH. [1] 3. Changes in media temperature or pH. [11]1. Prepare fresh L-cysteine solutions before use. [11] 2. Store stock solutions at an acidic pH to improve stability. [11] 3. Consider using a more soluble this compound derivative like S-Sulfocysteine or a dipeptide. [5][6] 4. For standard fed-batch, use a separate alkaline feed for this compound and add it slowly to the bioreactor to minimize pH shock and precipitation. [5]
Reduced cell viability or growth after L-cysteine supplementation. 1. Cytotoxicity due to high concentrations of L-cysteine (>2.5 mM). [11][12] 2. Generation of Reactive Oxygen Species (ROS) leading to oxidative stress. [11][12]1. Optimize the L-cysteine concentration for your specific cell line via a dose-response experiment. [11] (See Experimental Protocols). 2. Lower the L-cysteine concentration in the culture medium. [11] 3. Consider seeding cells at a higher density, which can help counteract the oxidative stress from high cysteine concentrations. [12] 4. Add pyruvate (B1213749) (e.g., 5mM) to the medium, as it can form a non-toxic complex with cysteine. [11]
Low product titer and specific productivity. 1. L-cysteine/cystine limitation in the culture. [8][17] 2. Depletion of intracellular glutathione (GSH) leading to oxidative and ER stress. [3][10] 3. Sub-optimal feeding strategy. 1. Monitor this compound concentration in the spent media to ensure it is not depleted. (See Experimental Protocols). 2. Develop a fed-batch strategy that maintains L-cysteine availability. [9] 3. Switch to a highly soluble this compound derivative to enable more concentrated feeding and prevent limitation. [6][14] 4. Replenishing cysteine after a short period of limitation (e.g., 1 day) may allow cells to regain productivity. [8]
Increased oxidative stress in cells. 1. Excessive L-cysteine concentrations leading to ROS production. [11][12] 2. L-cysteine limitation leading to depletion of the antioxidant glutathione. [3][10]1. If L-cysteine concentration is high, reduce it. [11] 2. If L-cysteine is limited, improve the feeding strategy to ensure its availability. [3] 3. Measure intracellular ROS levels to confirm oxidative stress. (See Experimental Protocols). 4. Consider supplementing with antioxidants like N-acetylcysteine (NAC) or cysteamine (B1669678), which can promote cystine uptake and glutathione biosynthesis. [18]

Quantitative Data Summary

Table 1: Impact of Cysteine Feed Concentration on CHO Cell Performance
Cysteine Feed ConditionImpact on TiterImpact on Cell ViabilityCellular ResponseReference
Low Cysteine (-15% vs Control) Decreased titerNegative impact on viabilityDepletion of glutathione and taurine, leading to oxidative stress, ER stress, and apoptosis.[3][10][17]
High Cysteine (>2.5 mM) Reduced bioprocess performanceMarkedly reduced cell growth, especially at low seeding densities.Increased oxidative stress, p21-mediated cell cycle arrest in G1/S phase.[12][13]
Table 2: this compound and its Derivatives
CompoundKey CharacteristicAdvantage in Cell CultureReference
This compound Low solubility at neutral pH.Standard, essential amino acid source.[1]
L-Cysteine More soluble but unstable; readily oxidizes to this compound.Can be used in alkaline feeds.[5][7]
S-Sulfocysteine (SSC) Highly stable and soluble derivative.Prolongs cell viability and enhances product titers by up to 78% in some studies.[14]
N,N’-di-L-lysyl-L-cystine (cQrex® KC) Highly soluble peptide (~1000x more soluble than this compound).Allows for concentrated, pH-neutral feeds, simplifying processes and increasing productivity.[1]

Experimental Protocols

Protocol: Dose-Response Experiment to Determine Optimal this compound Concentration

This protocol helps identify the optimal this compound concentration for your specific CHO cell line to maximize viability and productivity while avoiding toxicity.

Methodology:

  • Cell Seeding: Seed CHO cells in multiple parallel cultures (e.g., shake flasks or multi-well plates) at a consistent and desired seeding density.

  • Media Preparation: Prepare a basal medium that is limiting in this compound. Prepare a concentrated stock solution of this compound or a soluble derivative.

  • Concentration Gradient: Supplement the parallel cultures with a range of final this compound concentrations. A typical range to test could be from 0.1 mM to 5.0 mM, including a control with no supplementation. Ensure at least triplicate cultures for each concentration.

  • Culture Monitoring: Maintain the cultures under standard conditions (e.g., 37°C, 5% CO₂, shaking).

  • Sampling: Collect samples at regular intervals (e.g., every 24 or 48 hours) throughout the culture duration (e.g., 14 days).

  • Analysis:

    • Cell Growth & Viability: Measure Viable Cell Density (VCD) and percent viability using a cell counter (e.g., Vi-CELL).

    • Product Titer: Quantify the concentration of the recombinant protein (e.g., mAb) using methods like ELISA or HPLC.

    • Metabolite Analysis: Measure key metabolites like glucose, lactate, and ammonia.

  • Data Interpretation: Plot VCD, viability, and product titer against the this compound concentration for each time point. Identify the concentration range that supports maximal growth and productivity without inducing a significant drop in viability.

Protocol: Measuring this compound Concentration in Media via HPLC

This protocol allows for the quantification of this compound in fresh or spent cell culture media to monitor its consumption and prevent depletion.

Methodology:

  • Sample Preparation:

    • Collect a sample of the cell culture supernatant by centrifuging the cell suspension to pellet the cells.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining cells or debris.

  • Chromatography System: Use a High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Chromatographic Conditions (Example):

    • Column: A mixed-mode column such as Primesep 100 (4.6 x 150 mm, 5 µm).[19]

    • Mobile Phase: A mixture of Acetonitrile and water (e.g., 20/80) with an acidic buffer like 0.1% Sulfuric Acid (H₂SO₄).[19]

    • Flow Rate: 1.0 ml/min.[19]

    • Detection: UV at 200 nm.[19][20]

    • Column Temperature: 30°C.[20]

  • Standard Curve: Prepare a series of this compound standards of known concentrations in the basal medium. Run these standards through the HPLC to generate a standard curve by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared culture samples into the HPLC system.

  • Quantification: Determine the this compound concentration in the samples by comparing their peak areas to the standard curve.

Protocol: Assessing Intracellular Reactive Oxygen Species (ROS)

This protocol helps determine if changes in L-cysteine concentration are leading to oxidative stress.

Methodology:

  • Cell Preparation: Collect viable cells from the culture by centrifugation. Wash the cells once with a buffered saline solution (e.g., PBS).

  • Probe Staining: Resuspend the cells in a solution containing a fluorescent ROS indicator probe, such as 2',7' –dichlorofluorescin diacetate (DCFDA). Incubate according to the manufacturer's instructions, typically for 30-60 minutes at 37°C, protected from light. DCFDA is converted to the highly fluorescent DCF upon oxidation by ROS.

  • Flow Cytometry Analysis:

    • After incubation, wash the cells to remove excess probe.

    • Analyze the stained cells using a flow cytometer.

    • Excite the DCF dye (typically with a 488 nm laser) and measure the emission (typically in the green channel, ~530 nm).

  • Data Interpretation: The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of intracellular ROS. Compare the MFI of cells grown under different this compound conditions (e.g., limited, optimal, excessive) to a control group to assess the relative levels of oxidative stress.

Visualizations and Pathways

cluster_troubleshooting Troubleshooting Workflow: Low Productivity Start Low Product Titer Observed CheckMedia Analyze Spent Media for This compound Concentration Start->CheckMedia IsDepleted Is this compound Depleted? CheckMedia->IsDepleted CheckViability Review Viability and Growth Curves IsDepleted->CheckViability No OptimizeFeed Increase this compound in Feed or Use Soluble Derivative IsDepleted->OptimizeFeed Yes IsToxic Signs of Toxicity (e.g., Growth Arrest)? CheckViability->IsToxic ReduceFeed Reduce this compound Concentration IsToxic->ReduceFeed Yes InvestigateOther Investigate Other Limiting Nutrients IsToxic->InvestigateOther No End Productivity Restored OptimizeFeed->End ReduceFeed->End

Caption: A logical workflow for troubleshooting low productivity issues related to this compound.

cluster_pathway Impact of this compound on Cellular Redox State Cystine_ext Extracellular This compound Cysteine_int Intracellular L-Cysteine Cystine_ext->Cysteine_int Uptake & Reduction GSH Glutathione (GSH) (Antioxidant) Cysteine_int->GSH Synthesis CellHealth Healthy Cell High Productivity GSH->CellHealth GSSG Oxidized Glutathione (GSSG) GSH->GSSG Detoxifies ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ER Stress, Apoptosis ROS->OxidativeStress ROS->GSSG GSSG->GSH Reduction

Caption: Signaling pathway of this compound metabolism and its role in maintaining redox balance.

cluster_delivery This compound Delivery Strategies in Fed-Batch Culture cluster_trad Traditional Strategy cluster_mod Modern Strategy Problem Challenge: Low this compound Solubility & Stability at Neutral pH TradFeed Separate Alkaline Feed (this compound + L-Tyrosine) Problem->TradFeed ModFeed Use Soluble Derivatives (e.g., SSC, Dipeptides) Problem->ModFeed TradRisk Risks: pH Spikes, Precipitation, Complex Process Control TradFeed->TradRisk ModBenefit Benefits: Single Neutral pH Feed, Simplified Process, Higher Titer ModFeed->ModBenefit

References

troubleshooting L-cystine instability in long-term cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with L-cystine instability in long-term cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in cell culture media?

L-cysteine, a related amino acid, readily oxidizes to form this compound in solution, a reaction catalyzed by metal ions like copper and iron often present in culture media.[1][2] this compound itself has low solubility at neutral pH, which is typical for most cell culture conditions, leading to precipitation.[3][4] This process can be exacerbated by shifts in temperature and pH.[5]

Q2: What are the consequences of this compound instability for my cells?

Instability of this compound can have several detrimental effects on cell cultures:

  • Nutrient Depletion: Precipitation of this compound removes it from the media, making this essential amino acid unavailable to the cells.[3]

  • Oxidative Stress: The oxidation of L-cysteine to this compound can generate reactive oxygen species (ROS), such as hydroxyl and sulfide (B99878) free radicals, which are toxic to cells.[1]

  • Altered Media Composition: Precipitates can chelate other essential media components, further altering the nutrient profile.

  • Induction of Cell Death Pathways: Cysteine deprivation can lead to insufficient synthesis of glutathione (B108866) (GSH), a key antioxidant, which can trigger a form of iron-dependent cell death called ferroptosis.[6][7][8]

Q3: My media containing this compound has turned cloudy. What should I do?

Cloudiness or precipitation in your media is a common sign of this compound insolubility. First, rule out microbial contamination.[5] If the medium is sterile, the precipitate is likely this compound. It is recommended to discard the precipitated medium and prepare a fresh batch. To prevent recurrence, consider the troubleshooting strategies outlined below.

Q4: Are there more stable alternatives to this compound for cell culture?

Yes, several alternatives with improved solubility and stability are available:

  • N-acetyl-L-cysteine (NAC): A more stable precursor to L-cysteine.

  • Chemically defined peptides: For example, N,N'-di-L-lysyl-L-cystine dihydrochloride (B599025) (cQrex® KC) is a highly soluble peptide that cells can metabolize to obtain this compound.[3][4]

  • L-cysteine hydrochloride monohydrate: This salt form of L-cysteine offers improved solubility and stability compared to L-cysteine.[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitate forms in the medium upon storage or incubation. This compound has low solubility at neutral pH and can precipitate out of solution.[1][3] Temperature fluctuations can also cause precipitation of media components.[5]Prepare fresh media containing this compound before each use. Store concentrated stock solutions of this compound at an acidic pH (e.g., in 1M HCl) where it is more soluble.[9][10] Avoid repeated freeze-thaw cycles of media and supplements.[5]
Reduced cell viability or growth after supplementing with L-cysteine/L-cystine. High concentrations of L-cysteine can be cytotoxic due to the generation of reactive oxygen species (ROS).[11] L-cysteine depletion due to instability can lead to cell death.Optimize the L-cysteine/L-cystine concentration for your specific cell line using a dose-response experiment. Consider adding an antioxidant like pyruvate (B1213749) (e.g., 5mM) to the medium to counteract toxicity.[11] Ensure a consistent supply by using a more stable derivative or by frequent media changes.
Increased oxidative stress observed in cells. The oxidation of L-cysteine to this compound generates ROS.[1] Depletion of L-cysteine impairs the synthesis of glutathione (GSH), a major intracellular antioxidant.[1]Lower the concentration of L-cysteine in the culture medium. Measure ROS levels to confirm oxidative stress (see Experimental Protocols). Supplement the medium with antioxidants.
Inconsistent experimental results in long-term cultures. This compound degradation over time leads to inconsistent nutrient availability.Use a more stable this compound alternative. Prepare fresh media for each experiment to ensure consistency. Monitor this compound concentration in the media over the course of the experiment.

Data Presentation

Table 1: Solubility of this compound

Solvent Temperature (°C) Solubility Reference
Water250.112 mg/mL
1 M HClNot specified100 mg/mL (with heat)
Aqueous solutionsNot specifiedMore soluble at pH < 2 or pH > 8

Table 2: Factors Affecting this compound Stability

Factor Effect on Stability Mechanism Reference
pH Less stable at neutral or alkaline pHOxidation of L-cysteine to this compound is favored at neutral/alkaline pH.[12]
Temperature Decreased stability at high temperaturesHigh temperatures can promote the cleavage of the disulfide bond in this compound.[13]
Metal Ions (e.g., Cu²⁺, Fe³⁺) Decreased stabilityCatalyze the oxidation of L-cysteine to this compound.[1]
Light and Oxygen Decreased stabilityUV light can induce cleavage of the disulfide bond, and oxygen promotes oxidation.[13]

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution
  • Materials:

    • This compound powder

    • 1M Hydrochloric acid (HCl), sterile

    • Sterile, deionized water

    • Sterile conical tubes

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.

    • To prepare a concentrated stock solution (e.g., 10 mg/mL), dissolve the this compound powder in sterile 1M HCl. Gentle heating may be required to fully dissolve the powder.

    • Once dissolved, the solution can be diluted with sterile, deionized water to the desired final stock concentration.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution in aliquots at -20°C for long-term use to minimize degradation.[9]

Protocol 2: Quantification of this compound Concentration using HPLC

This protocol provides a general outline. Specific parameters such as column type, mobile phase composition, and detector settings should be optimized based on available instrumentation and literature.

  • Materials:

    • Cell culture supernatant

    • This compound standard

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

    • Appropriate HPLC column (e.g., normal-phase silica (B1680970) gel bonded diol column)[14]

    • Mobile phase (e.g., a mixed solvent system)[14]

  • Procedure:

    • Sample Preparation:

      • Collect cell culture supernatant at different time points.

      • Centrifuge the supernatant to remove cells and debris.

      • The sample may require derivatization depending on the detection method used.

    • Standard Curve Preparation:

      • Prepare a series of this compound standards of known concentrations in the same matrix as the samples (e.g., fresh cell culture medium).

    • HPLC Analysis:

      • Inject the prepared standards and samples into the HPLC system.

      • Run the analysis using the optimized chromatographic conditions.

    • Data Analysis:

      • Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.

      • Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Visualizations

cluster_instability Causes of this compound Instability cluster_consequences Consequences for Cells L-Cysteine L-Cysteine This compound This compound L-Cysteine->this compound Oxidation ROS Generation ROS Generation L-Cysteine->ROS Generation Oxidation to this compound Precipitation Precipitation This compound->Precipitation Low Solubility Metal Ions (Cu2+, Fe3+) Metal Ions (Cu2+, Fe3+) Metal Ions (Cu2+, Fe3+)->L-Cysteine Catalyzes Neutral/Alkaline pH Neutral/Alkaline pH Neutral/Alkaline pH->L-Cysteine Promotes Light & Oxygen Light & Oxygen Light & Oxygen->this compound Degrades Temperature Temperature Temperature->this compound Degrades Nutrient Depletion Nutrient Depletion Precipitation->Nutrient Depletion Ferroptosis Ferroptosis Nutrient Depletion->Ferroptosis GSH Depletion Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress cluster_workflow Troubleshooting Workflow for Media Precipitation Start Start Observe_Precipitate Precipitate observed in media Start->Observe_Precipitate Check_Contamination Check for microbial contamination Observe_Precipitate->Check_Contamination Contaminated Contamination confirmed Check_Contamination->Contaminated Yes Not_Contaminated No contamination Check_Contamination->Not_Contaminated No Discard_Contaminated Discard culture, decontaminate Contaminated->Discard_Contaminated Assume_Cystine_Precipitation Assume this compound precipitation Not_Contaminated->Assume_Cystine_Precipitation Implement_Solutions Implement preventative solutions Assume_Cystine_Precipitation->Implement_Solutions Solution_1 Prepare fresh media Implement_Solutions->Solution_1 Solution_2 Use acidic stock solution Implement_Solutions->Solution_2 Solution_3 Use stable alternative Implement_Solutions->Solution_3 End End Solution_1->End Solution_2->End Solution_3->End cluster_pathway L-Cysteine Metabolism and Cellular Protection Extracellular_Cystine Extracellular this compound xCT_transporter xCT Transporter Extracellular_Cystine->xCT_transporter Intracellular_Cystine Intracellular this compound xCT_transporter->Intracellular_Cystine Intracellular_Cysteine Intracellular L-Cysteine Intracellular_Cystine->Intracellular_Cysteine Reduction Glutathione Glutathione (GSH) Intracellular_Cysteine->Glutathione Synthesis Protein_Synthesis Protein Synthesis Intracellular_Cysteine->Protein_Synthesis GPX4 GPX4 Glutathione->GPX4 Cofactor for Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation Inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Induces

References

Technical Support Center: Strategies to Improve L-Cystine Bioavailability in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to L-cystine bioavailability in cell culture experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in cell culture medium after adding this compound supplement. Low solubility of this compound at neutral pH.Prepare a concentrated stock solution of this compound in 1M HCl to a concentration of 100 mg/ml, sterilize by filtration (0.22 µm), and add to the medium.[1] The solubility of this compound is significantly higher in acidic (pH < 2) or alkaline (pH > 8) solutions.[1] Alternatively, consider using more soluble derivatives such as N-acetyl-L-cysteine (NAC) or specialized dipeptides.
Poor cell growth, viability, or productivity despite this compound supplementation. Insufficient bioavailability of this compound. L-cysteine, the reduced form of this compound, is unstable and can be rapidly oxidized in culture medium, a reaction catalyzed by metal ions like copper and iron.[2] This can lead to the formation of reactive oxygen species (ROS) and depletion of bioavailable cysteine.Switch to a more stable and soluble L-cysteine source like N-acetyl-L-cysteine (NAC) or a commercially available this compound dipeptide.[3][2] NAC can be used as a component in the culture medium to support cell growth.[4] Ensure the use of high-purity water and cell culture grade reagents to minimize metal ion contamination.
Evidence of oxidative stress (e.g., increased ROS levels, lipid peroxidation). Cysteine deprivation or insufficient intracellular cysteine levels can lead to depletion of glutathione (B108866) (GSH), a major intracellular antioxidant, resulting in increased oxidative stress.Supplement the culture medium with N-acetyl-L-cysteine (NAC), a precursor of L-cysteine that effectively increases intracellular glutathione levels and mitigates oxidative stress.[5][6]
Inconsistent experimental results related to cysteine metabolism. Variability in the preparation of this compound or L-cysteine stock solutions. The stability of L-cysteine solutions is pH-dependent and they are prone to oxidation at neutral or alkaline pH.Prepare fresh stock solutions of L-cysteine or this compound for each experiment. For L-cysteine hydrochloride monohydrate, dissolve in sterile, deionized, and degassed water.[7] For this compound, use 1M HCl.[1] Store aliquots at -20°C for long-term use to minimize degradation.[7]

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in my cell culture medium?

This compound, the oxidized dimer of L-cysteine, has inherently low solubility at the neutral pH of most cell culture media.[8][9] This can lead to precipitation, especially at higher concentrations, limiting its bioavailability to the cells.[8]

Q2: What are the advantages of using N-acetyl-L-cysteine (NAC) over this compound?

N-acetyl-L-cysteine (NAC) is a more stable and soluble precursor to L-cysteine.[3] It is readily taken up by cells and is deacetylated intracellularly to yield L-cysteine, which can then be used for protein synthesis and glutathione (GSH) production.[10] This makes NAC an effective antioxidant that can protect cells from oxidative stress.[6]

Q3: Are there other alternatives to this compound with even better solubility?

Yes, dipeptides of this compound have been developed to overcome its solubility issues. For example, N,N’-di-L-alanyl-L-cystine is approximately 30 times more soluble than this compound, and N,N'-di-L-lysyl-L-cystine dihydrochloride (B599025) is about 1,000 times more soluble.[2][8][9] These peptides are efficiently metabolized by cells to release L-cysteine.[9]

Q4: How does this compound enter the cell?

This compound is primarily transported into cells via the system x c- transporter, also known as the cystine/glutamate antiporter (xCT or SLC7A11).[11] This transporter imports one molecule of this compound in exchange for one molecule of intracellular glutamate.

Q5: What is the role of the system x c- transporter in cellular metabolism?

The system x c- transporter plays a crucial role in maintaining intracellular redox balance. By importing this compound, it provides the necessary substrate for the synthesis of glutathione (GSH), a key antioxidant that protects cells from oxidative damage.[11] This pathway is particularly important for the survival of cancer cells, which often experience high levels of oxidative stress.

Q6: Can I prepare a high-concentration stock solution of this compound?

Yes, you can prepare a concentrated stock solution of this compound by dissolving it in 1M hydrochloric acid (HCl). A concentration of 100 mg/ml can be achieved with heating.[1] This acidic stock solution should be sterilized by filtration through a 0.22 µm filter and can then be diluted into your neutral pH cell culture medium.

Q7: How can I measure the intracellular levels of cysteine and glutathione to assess the effectiveness of my supplementation strategy?

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying intracellular cysteine and glutathione.[12][13][14] This typically involves cell lysis, protein precipitation, derivatization of the thiols with a fluorescent or UV-active reagent, followed by separation and detection by HPLC.[14][15]

Quantitative Data Summary

Table 1: Comparison of Solubility of this compound and its Derivatives

CompoundRelative Solubility Compared to this compoundReference
This compound1x-
N,N’-di-L-alanyl-L-cystine~30x[2]
N,N'-di-L-lysyl-L-cystine dihydrochloride~1000x[2][8][9]

Table 2: Effect of Cysteine and NAC Supplementation on Intracellular Free Sulfhydryl Groups in Erythrocytes

Treatment (5 mM for 1 hr)Intracellular Free Sulfhydryl Groups (μmol/ml erythrocyte)Reference
ControlNot reported
L-Cysteine3.37 ± 0.006
N-Acetyl-L-cysteine (NAC)2.23 ± 0.08

Experimental Protocols

Protocol 1: Preparation of this compound and N-Acetyl-L-cysteine Stock Solutions

Objective: To prepare sterile, concentrated stock solutions of this compound and N-acetyl-L-cysteine for supplementation of cell culture media.

Materials:

  • This compound powder

  • N-Acetyl-L-cysteine (NAC) powder

  • 1M Hydrochloric acid (HCl), sterile

  • Sterile, deionized, and degassed water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filters

  • Sterile syringes

Procedure for this compound Stock Solution (e.g., 10 mg/mL in 1M HCl):

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.

  • Dissolve the this compound powder in sterile 1M HCl to the desired final concentration (e.g., 10 mg/mL). Gentle heating may be required to fully dissolve the powder.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Procedure for N-Acetyl-L-cysteine (NAC) Stock Solution (e.g., 1M in sterile water):

  • Under sterile conditions, weigh out the desired amount of NAC powder.

  • Dissolve the NAC powder in sterile, deionized, and degassed water to the desired final concentration (e.g., 1M).

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Quantification of Intracellular Cysteine and Glutathione by HPLC

Objective: To measure the intracellular concentrations of cysteine and glutathione in cultured cells following supplementation with different this compound sources.

Materials:

  • Cultured cells treated with different this compound supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

  • Metaphosphoric acid (MPA) or other protein precipitating agent

  • Derivatization reagent (e.g., monobromobimane (B13751) (mBBr) or SBD-F)

  • Internal standard

  • HPLC system with a C18 column and a fluorescence or UV detector

  • HPLC-grade solvents

Procedure:

  • Cell Harvesting and Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding a specific volume of a suitable lysis buffer (e.g., containing MPA to precipitate proteins).

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation:

    • Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the intracellular metabolites.

  • Pre-column Derivatization:

    • To a defined volume of the supernatant, add the derivatization reagent (e.g., SBD-F) and an internal standard.[14]

    • Incubate the mixture under the conditions specified for the chosen derivatization reagent (e.g., 60°C for 60 minutes in the dark for SBD-F).[14]

    • Stop the reaction, typically by acidification (e.g., adding 1M HCl).[14]

  • HPLC Analysis:

    • Inject a specific volume of the derivatized sample into the HPLC system.

    • Separate the derivatized thiols on a reversed-phase C18 column using an appropriate mobile phase gradient (e.g., a gradient of citric buffer and methanol).[14]

    • Detect the derivatives using a fluorescence or UV detector set at the appropriate excitation and emission wavelengths for the chosen derivatization reagent.

  • Quantification:

    • Create a standard curve using known concentrations of cysteine and glutathione standards that have been derivatized in the same manner as the samples.

    • Determine the concentrations of cysteine and glutathione in the samples by comparing their peak areas to the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results start Start: Cell Seeding supplements Prepare Supplement Stock Solutions (this compound, NAC, Dipeptide) start->supplements treatment Treat Cells with Different Supplement Concentrations supplements->treatment incubation Incubate for a Defined Period treatment->incubation harvest Harvest Cells incubation->harvest viability Assess Cell Viability (e.g., MTT assay) harvest->viability hplc_prep Prepare Samples for HPLC (Lysis, Derivatization) harvest->hplc_prep data Data Analysis and Comparison viability->data hplc_analysis HPLC Analysis of Intracellular Cysteine and Glutathione hplc_prep->hplc_analysis hplc_analysis->data end End: Conclusion on Bioavailability data->end

Caption: Experimental workflow for comparing this compound supplementation strategies.

cystine_uptake_and_metabolism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cystine_ext This compound xct System xc- (xCT/SLC7A11) cystine_ext->xct Uptake nac_ext N-Acetyl-L-cysteine (NAC) nac_transporter NAC Transporter nac_ext->nac_transporter dipeptide_ext Dipeptides dipeptide_transporter Peptide Transporter dipeptide_ext->dipeptide_transporter Hydrolysis cystine_int This compound xct->cystine_int nac_int NAC nac_transporter->nac_int cysteine_int L-Cysteine dipeptide_transporter->cysteine_int Hydrolysis cystine_int->cysteine_int Reduction gsh Glutathione (GSH) cysteine_int->gsh Synthesis protein Protein Synthesis cysteine_int->protein nac_int->cysteine_int Deacetylation glutamate_int Glutamate glutamate_int->xct Export

Caption: this compound uptake and metabolism signaling pathway.

References

Technical Support Center: Addressing L-Cystine Challenges in High-Density Perfusion Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with L-cystine in high-density perfusion cultures.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Precipitation in Media or Bioreactor Low solubility of this compound at neutral pH.[1][2] L-cysteine oxidation to the less soluble this compound.[2][3]- Use a separate alkaline feed: Maintain a separate, alkaline stock solution of this compound (pH > 8) and add it to the bioreactor with controlled mixing to avoid localized pH spikes.[2][4] - Switch to a soluble analog: Utilize highly soluble this compound derivatives or peptides such as N,N'-di-L-lysyl-L-cystine (cQrex® KC) or S-Sulfocysteine.[4][5][6] - Prepare fresh solutions: Prepare L-cysteine containing solutions fresh before use to minimize oxidation.[7]
Reduced Cell Viability and Growth Cysteine Limitation: Insufficient this compound leading to cellular stress.[8][9] Cysteine Toxicity: Excessive L-cysteine concentrations (>2.5 mM) can cause oxidative stress.[7][10]- Optimize feed strategy: Ensure a consistent and adequate supply of cysteine, especially during periods of high cell density.[8] - Use a controlled-release source: Employing soluble dipeptides can provide a more stable and sustained release of cysteine. - Perform a dose-response experiment: Determine the optimal L-cysteine concentration for your specific cell line to avoid toxicity.[7] - Add pyruvate (B1213749): The addition of pyruvate to the culture medium can help mitigate L-cysteine cytotoxicity.[7]
Decreased Protein Titer Cysteine limitation can trigger the Amino Acid Response (AAR) pathway, leading to a general shutdown of protein synthesis.[8] Insufficient cysteine can also lead to improper protein folding and disulfide bond formation in the endoplasmic reticulum (ER), causing ER stress.[9]- Ensure adequate cysteine supply: Monitor and maintain optimal cysteine levels throughout the culture. - Supplement with soluble derivatives: Use of highly soluble and stable cysteine sources can prevent transient limitations.[4][5]
Inconsistent Batch-to-Batch Performance Variability in the preparation of this compound solutions. Inconsistent pH of the culture media affecting this compound solubility.- Standardize solution preparation: Follow a strict, documented protocol for preparing all this compound containing solutions. - Monitor and control pH: Tightly control the pH of the bioreactor to maintain this compound solubility.

Frequently Asked Questions (FAQs)

1. Why is this compound problematic in high-density perfusion cultures?

This compound, the oxidized dimer of L-cysteine, is an essential amino acid for cell growth and protein production.[5] However, it has very low solubility at the neutral pH typically maintained in cell cultures, leading to a high risk of precipitation.[1][2] This precipitation can clog filters and perfusion systems, and more importantly, it reduces the bioavailability of this critical nutrient to the cells, negatively impacting cell growth, viability, and protein productivity.[5]

2. What is the difference between L-cysteine and this compound in cell culture media?

L-cysteine is the reduced form and is more soluble in water. However, it is unstable in culture media and readily oxidizes to form this compound, especially in the presence of metal ions like copper and iron.[3] this compound is the more stable, oxidized form but has poor solubility at neutral pH.[2] Cells have different transporters for both forms and can interconvert them intracellularly.[3]

3. How can I increase the solubility of this compound in my culture medium?

The solubility of this compound is highly dependent on pH. It is significantly more soluble in acidic (pH < 2) or alkaline (pH > 8) conditions.[2] For cell culture applications, preparing a concentrated stock solution in an alkaline solution (e.g., using NaOH to adjust the pH) is a common strategy.[4] However, this necessitates a separate feed line and careful control to avoid pH spikes in the bioreactor.[5]

4. What are the alternatives to using this compound?

Several chemically modified, highly soluble this compound derivatives and peptides are commercially available. These include:

  • N,N'-di-L-lysyl-L-cystine dihydrochloride (B599025) (cQrex® KC): Reported to be approximately 1000 times more soluble than this compound.[4][11]

  • N,N'-di-L-alanyl-L-cystine (cQrex® AC): Stated to be around 30 times more soluble than this compound.[4]

  • S-Sulfocysteine (SSC): A stable derivative that can be incorporated into neutral pH feeds.

These alternatives can be added directly to a neutral pH feed medium, simplifying the feeding strategy and reducing the risk of precipitation.[5]

5. What happens if my cells are starved of cysteine?

Cysteine starvation is a significant stressor for cells. It activates the Amino Acid Response (AAR) pathway, which leads to a global decrease in protein synthesis to conserve resources.[8] This is initiated by the accumulation of uncharged tRNA, which activates the GCN2 kinase, leading to the phosphorylation of eIF2α and ultimately the increased translation of the transcription factor ATF4.[12][13][14] Cysteine depletion also disrupts the redox balance in the cell and can cause endoplasmic reticulum (ER) stress, which can trigger apoptosis (programmed cell death).[9]

6. Can I have too much L-cysteine in my culture?

Yes, excessive concentrations of L-cysteine (typically above 2.5 mM) can be toxic to cells.[10] High levels of L-cysteine can lead to the production of reactive oxygen species (ROS), causing oxidative stress and inducing cell cycle arrest.[7][10] It is crucial to determine the optimal concentration for your specific cell line and process.

Quantitative Data

Table 1: Solubility of this compound at 25°C

pHSolubility (mol/dm³)
2.910.00113
3.970.00110
5.000.00110
7.000.00110
8.610.00109
10.610.00161
11.520.00221
Data adapted from Carta, R., & Tola, G. (1996). Solubilities of this compound, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations.[1]

Table 2: Comparison of this compound and its Soluble Derivatives

CompoundReported Solubility Improvement vs. This compoundKey Advantages
N,N'-di-L-lysyl-L-cystine dihydrochloride (cQrex® KC) ~1000xHighly soluble at neutral pH, simplifies feed preparation.[4][11]
N,N'-di-L-alanyl-L-cystine (cQrex® AC) ~30xMore soluble than this compound, can be used in concentrated feeds.[4]
S-Sulfocysteine (SSC) High solubility (specific factor not stated)Stable at neutral pH, reduces protein fragmentation.

Table 3: Impact of Cysteine Feed Concentration on CHO Cell Culture Performance

Cysteine Feed ConcentrationPeak Viable Cell Density (VCD) (relative)Final Monoclonal Antibody (mAb) Titer (relative)
Low (-15% vs. Control) DecreasedSignificantly Decreased
Control 100%100%
High (+20% vs. Control) Similar to ControlSimilar to Control
Qualitative summary based on data from Ali, A. M., et al. (2018). Multi-Omics Study on the Impact of Cysteine Feed Level on Cell Viability and mAb Production in a CHO Bioprocess.[9][15][16]

Experimental Protocols

Protocol 1: Preparation of an Alkaline this compound Stock Solution

  • Materials: this compound powder, sterile deionized water, 1M sterile NaOH, sterile container, sterile 0.22 µm filter.

  • Procedure: a. In a sterile environment, weigh the desired amount of this compound powder. b. Add a portion of the sterile deionized water. c. Slowly add 1M NaOH dropwise while stirring until the this compound is fully dissolved. The target pH should be above 8.0. d. Add the remaining sterile deionized water to reach the final desired concentration. e. Verify the final pH and adjust if necessary. f. Sterilize the final solution by passing it through a 0.22 µm filter into a sterile container. g. Store at 2-8°C for short-term use. For longer-term storage, aliquot and freeze at -20°C.

Protocol 2: Monitoring for this compound Precipitation in a Bioreactor

  • Visual Inspection: Regularly inspect the bioreactor vessel, tubing, and perfusion system for any signs of white precipitate.

  • Microscopic Examination: a. Aseptically withdraw a small sample of the culture medium. b. Examine the sample under a microscope at high magnification. This compound crystals will appear as distinct hexagonal plates.

  • In-line Turbidity Monitoring: If available, use an in-line turbidity sensor to detect increases in particulate matter that could indicate precipitation.

  • Differential Pressure Monitoring: For perfusion systems, monitor the pressure drop across the filter. A sudden or steady increase in pressure can indicate filter fouling due to precipitation.

  • Offline Analysis: a. Collect a sample from the bioreactor. b. Centrifuge the sample to pellet the cells. c. Analyze the supernatant for dissolved this compound concentration using a suitable analytical method (e.g., HPLC). A lower than expected concentration may indicate that precipitation has occurred.

Visualizations

Amino_Acid_Response_Pathway cluster_stress Cellular Stress cluster_pathway AAR Signaling Cascade cluster_response Cellular Response Cysteine_Starvation Cysteine Starvation Uncharged_tRNA Accumulation of Uncharged tRNA Cysteine_Starvation->Uncharged_tRNA leads to GCN2_Activation GCN2 Kinase Activation Uncharged_tRNA->GCN2_Activation activates eIF2a_Phosphorylation eIF2α Phosphorylation GCN2_Activation->eIF2a_Phosphorylation phosphorylates ATF4_Translation Increased ATF4 Translation eIF2a_Phosphorylation->ATF4_Translation specifically allows Global_Translation_Repression Global Protein Synthesis Repression eIF2a_Phosphorylation->Global_Translation_Repression causes Stress_Response_Genes Upregulation of Stress Response Genes ATF4_Translation->Stress_Response_Genes induces

Caption: Amino Acid Response (AAR) pathway activation due to cysteine starvation.

Experimental_Workflow Start Start: this compound Issue (e.g., Precipitation) Identify_Cause Identify Cause: - Solubility Issue? - Oxidation? Start->Identify_Cause Alkaline_Feed Option 1: Implement Separate Alkaline Feed Identify_Cause->Alkaline_Feed Solubility Soluble_Analog Option 2: Switch to Soluble Cysteine Analog Identify_Cause->Soluble_Analog Solubility/ Stability Monitor_Culture Monitor Culture Performance: - VCD & Viability - Titer - Precipitation Alkaline_Feed->Monitor_Culture Soluble_Analog->Monitor_Culture Optimize Optimize Concentration and Feed Strategy Monitor_Culture->Optimize Optimize->Monitor_Culture Re-evaluate End Resolution: Stable Culture Performance Optimize->End Successful

Caption: Troubleshooting workflow for this compound related issues in perfusion culture.

References

Technical Support Center: L-Cystine Supplementation in Bioreactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses specific issues that may be encountered during L-cystine supplementation in bioreactor experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge with this compound supplementation in bioreactors?

The main challenge with this compound is its low solubility at the neutral pH typically maintained in cell culture media.[1][2] This poor solubility can lead to precipitation, which limits the bioavailability of this essential amino acid for the cells and can negatively impact cell growth, viability, and protein production.[1][3]

Q2: Why does this compound precipitate in my bioreactor, and what are the consequences?

This compound precipitation primarily occurs due to its low solubility at neutral pH.[1][2] L-cysteine, a related amino acid, readily oxidizes to form this compound, which is even less soluble and can precipitate out of the solution, especially at higher concentrations.[4][5] This precipitation can lead to several issues, including:

  • Inaccurate nutrient concentrations in the cell culture medium.

  • Reduced cell growth and productivity due to nutrient limitation.[3]

  • Physical obstruction of bioreactor components.

Q3: What are the traditional methods for this compound supplementation, and what are their drawbacks?

A common traditional method is the use of a separate alkaline feed for this compound and another poorly soluble amino acid, L-tyrosine.[2][6] While this approach can increase the solubility of this compound in the feed solution, it has several disadvantages:[2][6]

  • Increased process complexity: Managing multiple feeds adds complexity to the bioreactor setup and control strategy.[2][6]

  • Risk of pH spikes: The addition of an alkaline feed can cause localized pH increases in the bioreactor, which can negatively affect cell health and productivity.[2]

  • Precipitation upon mixing: When the alkaline feed mixes with the neutral pH culture medium, the solubility of this compound can decrease, leading to precipitation.[6]

  • Introduction of high salt concentrations: Alkaline feeds can introduce additional salts, which may have unintended effects on the cell culture.[2]

Q4: Are there more advanced and efficient methods for this compound supplementation?

Yes, several process improvements and advanced strategies have been developed to overcome the challenges of this compound supplementation:

  • Use of highly soluble this compound derivatives: Chemically defined peptides, such as N,N'-di-L-lysyl-L-cystine (e.g., cQrex® KC) and N,N'-di-L-alanyl-L-cystine (e.g., cQrex® AC), offer significantly higher solubility at neutral pH.[2][4][7]

  • Single-feed strategies: The high solubility of these derivatives allows for their inclusion in a single, concentrated, pH-neutral feed, simplifying the fed-batch process.[6][8]

  • Other cysteine analogs: Researchers have also investigated other analogs like N-acetyl-cysteine (NAC), s-sulfocysteine, and N,N'-diacetyl-l-cystine dimethylester (DACDM) to improve stability and delivery.[5][9]

  • Metabolic engineering of cell lines: An advanced approach involves genetically engineering production cell lines, such as Chinese Hamster Ovary (CHO) cells, to synthesize their own cysteine, thereby reducing or eliminating the need for external supplementation.[10]

Q5: What is the role of L-cysteine and this compound in cell culture?

L-cysteine and its oxidized form, this compound, are critical for several cellular functions:[2][11]

  • Protein synthesis: They are essential building blocks for proteins.[2]

  • Glutathione (B108866) synthesis: L-cysteine is a rate-limiting precursor for the synthesis of glutathione, a major intracellular antioxidant that protects cells from oxidative stress.[2][9]

  • Redox homeostasis: The thiol group in cysteine plays a crucial role in maintaining the cellular redox balance.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate formation in the bioreactor after feeding. This compound from a concentrated feed is precipitating upon contact with the neutral pH of the culture medium.1. Switch to a highly soluble this compound derivative: Utilize peptides like N,N'-di-L-lysyl-L-cystine or N,N'-di-L-alanyl-L-cystine in your feed formulation. 2. Implement a single-feed strategy: Incorporate the soluble this compound derivative into a comprehensive, pH-neutral feed to avoid pH shifts and precipitation.[6] 3. Optimize feed addition rate: If using a traditional alkaline feed, slow down the addition rate to minimize localized pH spikes and allow for better mixing.
Low cell viability or productivity despite seemingly adequate feeding. This compound may be limited due to precipitation, making it unavailable to the cells.[1] Oxidative stress may be occurring due to insufficient glutathione synthesis.[9]1. Analyze this compound concentration: Use HPLC to measure the actual concentration of soluble this compound in the bioreactor.[12][13][14] 2. Increase this compound availability: Employ a more soluble form of this compound to ensure adequate supply. 3. Monitor for oxidative stress markers: Assess intracellular glutathione levels to determine if oxidative stress is a contributing factor.[9]
Inconsistent batch-to-batch performance. Variability in the preparation of alkaline this compound feeds. Inconsistent pH control during feeding.1. Standardize feed preparation protocols: Ensure consistent and accurate preparation of all feed solutions. 2. Adopt a single-feed system: This simplifies the process and reduces the variables that can lead to inconsistency.[8]
Difficulty in preparing concentrated, pH-neutral feeds. The low solubility of free this compound and L-tyrosine limits their concentration in neutral solutions.1. Utilize soluble derivatives: Incorporate highly soluble derivatives of both this compound and L-tyrosine (e.g., phosphotyrosine) to enable the formulation of concentrated, pH-neutral feeds.[6][8]

Data Presentation

Table 1: Solubility of this compound and its Derivatives

CompoundRelative Solubility Compared to this compoundReference
This compound1x (low solubility at neutral pH)[2]
N,N'-di-L-alanyl-L-cystine (cQrex® AC)~30x higher[2]
N,N'-di-L-lysyl-L-cystine dihydrochloride (B599025) (cQrex® KC)~1000x higher[2]

Experimental Protocols

Protocol 1: Monitoring this compound Concentration using HPLC

This protocol provides a general outline for the analysis of L-cysteine and this compound in cell culture media using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Collect a sample of the cell culture medium from the bioreactor.

    • Centrifuge the sample to remove cells and cellular debris.

    • The supernatant can be directly analyzed or may require derivatization depending on the specific HPLC method. For analysis of both cysteine and cystine, a reduction step may be necessary to convert all cystine to cysteine, followed by derivatization of the thiol group.

  • Chromatographic Conditions (Example):

    • Column: A mixed-mode column suitable for amino acid analysis (e.g., Primesep 100).[12]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier like sulfuric acid.[12]

    • Flow Rate: Typically around 1.0 ml/min.[12]

    • Detection: UV detection at 200 nm.[12][13]

  • Quantification:

    • Prepare standard solutions of L-cysteine and this compound of known concentrations.

    • Generate a standard curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of L-cysteine and this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

experimental_workflow cluster_traditional Traditional Fed-Batch Strategy cluster_single_feed Single-Feed Strategy bioreactor1 Bioreactor (Neutral pH) issues Potential Issues bioreactor1->issues Process Complexity & pH Spikes main_feed Main Feed (Slightly Acidic) main_feed->bioreactor1 Nutrient Replenishment alkaline_feed Alkaline Feed (this compound & L-Tyrosine) alkaline_feed->bioreactor1 Amino Acid Supplementation bioreactor2 Bioreactor (Neutral pH) single_feed Single Concentrated Feed (Neutral pH) (with soluble derivatives) single_feed->bioreactor2 Simplified & Robust Supplementation

Caption: Comparison of traditional vs. single-feed strategies for this compound supplementation.

signaling_pathway cluster_cysteine_metabolism L-Cysteine Metabolism and its Importance L_Cysteine L-Cysteine Protein_Synthesis Protein Synthesis L_Cysteine->Protein_Synthesis Glutathione Glutathione (GSH) L_Cysteine->Glutathione Rate-limiting step Oxidative_Stress_Protection Protection from Oxidative Stress Glutathione->Oxidative_Stress_Protection

Caption: The role of L-cysteine in protein and glutathione synthesis.

References

Technical Support Center: Accurate L-Cystine Measurement in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the accurate measurement of L-cystine and its related thiol, L-cysteine, in complex biological matrices. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to refine your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when measuring L-cysteine and this compound in biological samples? A1: The most critical challenge is the auto-oxidation of the reactive thiol group in L-cysteine to form the disulfide dimer, this compound, during sample collection, preparation, and analysis.[1] This can lead to an overestimation of this compound and an underestimation of L-cysteine, distorting the true physiological ratio. To ensure accuracy, rapid stabilization of the thiol group is essential.

Q2: How can I prevent the oxidation of L-cysteine during sample preparation? A2: The most effective strategy is to cap the reactive thiol group through alkylation immediately after sample collection.[1] Common alkylating agents include N-Ethylmaleimide (NEM) or iodoacetic acid (IAA).[2][3] Adding the alkylating agent to the blood collection tube or during the initial protein precipitation step rapidly forms a stable thioether bond, preventing disulfide formation.[2]

Q3: Why is derivatization necessary for HPLC analysis of this compound? A3: Most amino acids, including this compound, lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors used in HPLC.[4] Pre-column or post-column derivatization with reagents like Dansyl Chloride or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) attaches a UV-active or fluorescent molecule to the amino acid, enabling sensitive detection.[5][6]

Q4: What are the advantages of using LC-MS/MS over HPLC-UV for this compound analysis? A4: LC-MS/MS offers superior sensitivity and specificity. It can often measure this compound directly without derivatization, simplifying sample preparation.[7] The use of stable isotope-labeled internal standards (e.g., D4-cystine or 15N2-cystine) effectively corrects for matrix effects and variations in sample extraction, leading to higher accuracy and precision.[1][3]

Q5: Can I measure this compound using a spectrophotometer? A5: Yes, spectrophotometric methods for this compound and L-cysteine exist. These methods are often simpler and faster, sometimes requiring no sample pre-treatment.[8] However, they may lack the specificity of chromatographic methods and can be prone to interference from other components in complex matrices like urine or plasma.[8][9] They are particularly useful for applications like diagnosing cystinuria where high concentrations are expected.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or no analyte peak in HPLC-UV analysis. 1. Incomplete or failed derivatization.[10]2. Unstable derivatives.[4]3. Incorrect detection wavelength.[11]4. Improper mobile phase composition.[12]1. Optimize derivatization conditions (pH, temperature, reaction time, reagent concentration).[5][13]2. Use fresh derivatization reagents and protect from light if necessary.3. Verify the correct wavelength for your chosen derivative (e.g., ~222 nm or ~265 nm for Dansyl or FMOC derivatives).[6][11]4. Re-optimize the mobile phase; ensure correct pH and organic solvent ratio.
High variability between replicate injections (poor precision). 1. Inconsistent sample preparation (e.g., variable oxidation).2. Matrix effects in LC-MS/MS analysis.[1]3. Instrument instability (e.g., fluctuating pump pressure, detector noise).1. Standardize the sample preparation workflow, especially the timing of adding alkylating agents or antioxidants.2. Use a stable isotope-labeled internal standard that mimics the analyte's behavior to correct for matrix interference.[1][3]3. Perform routine instrument maintenance and calibration.[12]
Peak tailing or poor peak shape in HPLC. 1. Column degradation or contamination.2. Incompatible mobile phase pH.3. Sample overload.1. Use a guard column and flush the analytical column regularly.[14]2. Adjust mobile phase pH to ensure the analyte is in a single ionic state.3. Reduce the injection volume or dilute the sample.
Overestimation of this compound and underestimation of L-cysteine. 1. Artificial oxidation of L-cysteine during sample handling and storage.[15]1. Minimize sample processing time and keep samples on ice.2. Immediately after collection, treat the sample with a thiol-capping agent like N-Ethylmaleimide (NEM).[3]3. If measuring total cyst(e)ine, use a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl) phosphine (B1218219) (TCEP) to convert all this compound to L-cysteine before derivatization and analysis.[16][17]
Interference from other compounds in the matrix. 1. Insufficient sample cleanup.2. Lack of method specificity.1. Implement a more rigorous sample preparation, such as solid-phase extraction (SPE), to remove interfering substances.2. For HPLC, adjust the mobile phase gradient to better resolve the analyte peak.3. Use LC-MS/MS with Multiple Reaction Monitoring (MRM) for the highest specificity.[16]

Method Performance Comparison

The following tables summarize typical performance characteristics for various this compound measurement techniques.

Table 1: LC-MS/MS Methods
ParameterValueMatrixNotesCitation
Linearity Range 0.02 - 4.0 µMWhite Blood CellsExcellent linearity (R² > 0.999)[18]
Limit of Quantification (LOQ) 0.02 µM (40 fmol on-column)White Blood CellsHigh sensitivity achieved without derivatization.[18]
Limit of Detection (LOD) 0.0192 µMLeukocytesMethod features a short 3-minute run time.[19]
Accuracy (Recovery) 94% - 106%LeukocytesDemonstrates minimal loss during sample processing.[19]
Intra/Inter-day Precision (%CV) ≤10%LeukocytesIndicates good method reproducibility.[19]
Table 2: HPLC Methods (with Derivatization)
ParameterValueDerivatizing AgentMatrixCitation
Limit of Quantification (LOQ) 0.00045 mg/ml (Di-NAC)None (UV detection)Cell Culture Media[20]
Limit of Detection (LOD) 0.0001 mg/ml (NAC)None (UV detection)Cell Culture Media[20]
Linearity R² = 1.00None (UV detection)Cell Culture Media[20]
Table 3: Spectrophotometric Methods
ParameterValueMethod PrincipleMatrixCitation
Linearity Range 100 - 500 µg/mlFirst-order derivative UVBulk Form[21]
Linearity Range 0.20 - 2.40 mg/LReaction with Aniline BlueDietary Supplements[22]
Limit of Detection (LOD) 0.122 mg/LReaction with Aniline BlueDietary Supplements[22]
Accuracy (% Recovery) 99.87% - 100.03%First-order derivative UVBulk Form[21]

Experimental Protocols & Workflows

Protocol 1: LC-MS/MS Measurement of this compound in Plasma

This protocol is adapted for high accuracy and precision by using an alkylating agent and a stable isotope-labeled internal standard.

1. Sample Collection & Stabilization:

  • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

  • To prevent auto-oxidation, immediately add a solution of N-Ethylmaleimide (NEM) to the whole blood to cap free thiol groups.[3]

  • Centrifuge to separate plasma, which can be stored at -80°C until analysis.[16]

2. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., D4-cystine in 0.1 M HCl).[3]

  • Add 150 µL of ice-cold acetonitrile (B52724) (3:1 ratio) to precipitate proteins.[1]

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.[1]

  • Centrifuge at >13,000 x g for 10 minutes at 4°C.[1][2]

3. Final Processing & Analysis:

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3]

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[1]

  • Centrifuge again to pellet any remaining particulates.

  • Transfer the final supernatant to an LC autosampler vial for injection into the LC-MS/MS system.[1]

Workflow Diagram: LC-MS/MS Sample Preparation

Workflow for preparing plasma samples for LC-MS/MS analysis.
Protocol 2: HPLC-UV Measurement with Dansyl Chloride Derivatization

This protocol is suitable for quantifying this compound when an LC-MS/MS is unavailable.

1. Reagent Preparation:

  • Mobile Phase: Prepare a buffered mobile phase, such as 10mM Ammonium Acetate (pH 6.3) and Acetonitrile. A gradient elution is typically used.[5]

  • Derivatizing Reagent: Prepare a solution of Dansyl Chloride in acetonitrile.[5]

  • Buffer: Prepare a 0.4 M Sodium Carbonate solution to maintain alkaline conditions for the reaction.[5]

2. Derivatization Procedure:

  • In an amber vial, mix 1 mL of the sample or standard with 1 mL of the Dansyl Chloride reagent.[5]

  • Add 1 mL of 0.4 M Sodium Carbonate solution to adjust the pH.[5]

  • Add Milli-Q water to maintain alkaline conditions and prevent L-cysteine oxidation.[5]

  • Heat the mixture (e.g., at 100°C for ~45 minutes). The optimal time and temperature should be determined experimentally.[5]

  • Cool the solution before injection.

3. HPLC Analysis:

  • Column: Use a C18 reverse-phase column (e.g., 150mm × 4.6mm, 5µm).[13]

  • Detection: Set the UV detector to the appropriate wavelength for Dansyl derivatives (e.g., 222 nm).[11][13]

  • Injection: Inject the derivatized sample into the HPLC system.

  • Quantification: Create a calibration curve using derivatized this compound standards to quantify the amount in the samples.

Troubleshooting Logic for HPLC Analysis

G start Problem Observed: No or Poor Analyte Peak check_deriv Was derivatization successful? start->check_deriv Start Here check_hplc Is the HPLC system optimized? check_deriv->check_hplc Yes sol_deriv Solution: - Check reagent age/purity - Optimize pH, time, temp - Ensure no quenching agents interfere check_deriv->sol_deriv No check_sample Is the sample concentration adequate? check_hplc->check_sample Yes sol_hplc Solution: - Verify correct wavelength - Check mobile phase pH & composition - Inspect column for degradation check_hplc->sol_hplc No sol_sample Solution: - Check sample prep for analyte loss - Run a higher concentration standard - Verify sample is not degraded check_sample->sol_sample No end_node Problem Resolved check_sample->end_node Yes sol_deriv->end_node sol_hplc->end_node sol_sample->end_node

Logical flow for troubleshooting common HPLC peak issues.

References

troubleshooting poor cell growth in L-cystine deficient media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor cell growth or cell death when using L-cystine deficient media.

Frequently Asked Questions (FAQs)

Q1: My cells are dying rapidly after being placed in this compound deficient medium. What is the likely cause?

A1: Rapid cell death in this compound deficient media is often due to a form of programmed cell death called ferroptosis.[1][2] this compound is a crucial precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[2][3][4] When this compound is absent, GSH levels are depleted, leading to an accumulation of reactive oxygen species (ROS) and lipid peroxidation, which ultimately triggers ferroptosis.[1][2][3]

Q2: Why are some of my cell lines more sensitive to this compound deprivation than others?

A2: The sensitivity of cell lines to this compound deprivation can be attributed to several factors:

  • Expression of the xCT transporter (SLC7A11): Many cancer cell lines are highly dependent on the xCT transporter to import this compound from the extracellular environment.[5] Cells with high xCT expression are often more vulnerable to this compound withdrawal.[5]

  • Transsulfuration Pathway Activity: Cells can synthesize L-cysteine (the reduced form of this compound) from L-methionine via the transsulfuration pathway.[3][5] Cell lines with a deficient or silenced transsulfuration pathway are unable to produce their own L-cysteine and are therefore more reliant on an external this compound supply.[3][6]

  • Metabolic State: The overall metabolic state of the cell, including its dependence on glutamine and glucose, can influence its sensitivity to this compound deprivation. High rates of this compound uptake can create a dependency on both glutamine and glucose.[5]

Q3: I am observing slow cell growth but not widespread cell death. What could be the issue?

A3: Slow cell growth in this compound deficient media can be a sign of cellular stress even if it doesn't immediately lead to cell death.[7][8] Possible reasons include:

  • Sub-optimal Culture Conditions: General cell culture issues such as incorrect CO2 levels, temperature fluctuations, or poor quality reagents can exacerbate the stress of this compound deprivation.[7][8]

  • Low Seeding Density: Some cell lines require a certain density to secrete necessary growth factors.[8] Low seeding density can lead to slower growth, especially under stressful conditions.

  • Adaptation Period: Cells may require a period of adaptation to the new media formulation. A gradual transition to the this compound deficient medium might be beneficial.[8]

Q4: Can I supplement the medium with L-cysteine instead of this compound?

A4: While L-cysteine is the form directly utilized by cells, it is highly unstable in culture media and readily oxidizes to this compound.[9][10] This can lead to inconsistent results and the generation of toxic free radicals.[9] If you must use L-cysteine, it is recommended to supplement it fresh at regular intervals and consider using a copper chelator like bathocuproine sulfonate (BCS) to slow down its oxidation.[10]

Q5: How can I optimize my experiments to mitigate the effects of this compound deprivation?

A5: To optimize your experiments, consider the following:

  • Use Physiologically Relevant this compound Concentrations: Standard culture media often contain supraphysiological concentrations of this compound (e.g., 200 µM in DMEM and RPMI-1640).[6] Using a more physiological concentration (around 83 µM) may better reflect in vivo conditions and can alter cellular responses.[6]

  • Supplement with Antioxidants: The addition of antioxidants, such as N-acetylcysteine (a cysteine precursor) or Vitamin E, can help to reduce oxidative stress and improve cell viability.

  • Modulate the Transsulfuration Pathway: For cells with a functional transsulfuration pathway, ensuring an adequate supply of L-methionine in the medium is crucial for endogenous L-cysteine synthesis.[5]

  • Consider Alternative Soluble and Stable this compound Sources: Commercially available dipeptides, such as cQrex® KC, can provide a highly soluble and stable source of this compound, which can help to maintain a consistent concentration in the medium.[11]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Rapid and widespread cell death Ferroptosis due to GSH depletion and ROS accumulation.[1][2]- Confirm ferroptosis by using inhibitors like Ferrostatin-1. - Supplement with antioxidants (e.g., N-acetylcysteine). - Assess the expression of xCT (SLC7A11) and key enzymes of the transsulfuration pathway.
Slow cell growth and poor morphology General cell stress, sub-optimal culture conditions, or nutrient limitation.[7][8]- Optimize seeding density. - Ensure proper incubator conditions (temperature, CO2).[8] - Check for mycoplasma contamination.[8] - Consider a gradual adaptation to the this compound deficient medium.[8]
Inconsistent results between experiments Instability of L-cysteine in the medium.[9][10]- Use this compound instead of L-cysteine. - If using L-cysteine, prepare fresh solutions and add them to the culture at regular intervals.[10] - Consider using a stable this compound dipeptide supplement.[11]
Cell line is resistant to this compound deprivation Active transsulfuration pathway for endogenous L-cysteine synthesis.[3][5]- Verify the expression and activity of key transsulfuration enzymes (e.g., CBS, CTH). - Consider using inhibitors of the transsulfuration pathway if the goal is to induce this compound dependence.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using CellTiter-Glo®

This protocol is adapted from a study on the effects of this compound concentration on the efficacy of ferroptosis inducers.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000 cells per well in their regular maintenance medium.

  • Treatment: After 24 hours, replace the medium with the experimental medium (e.g., this compound deficient medium with or without test compounds).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on methods described for assessing oxidative stress in response to cysteine starvation.[4]

  • Cell Culture: Culture cells in the desired experimental conditions (e.g., control vs. This compound deficient medium).

  • Staining:

    • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Incubate the cells with a solution of 2',7'-dichlorofluorescin diacetate (DCFDA) at a final concentration of 10 µM in serum-free medium for 30 minutes at 37°C.

  • Measurement:

    • Wash the cells twice with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation/emission wavelengths of 485/535 nm.

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration to determine the relative ROS levels.

Signaling Pathways and Workflows

Ferroptosis_Pathway extracellular Extracellular This compound xCT xCT (SLC7A11) Antiporter extracellular->xCT Uptake intracellular_cystine Intracellular This compound xCT->intracellular_cystine cysteine L-Cysteine intracellular_cystine->cysteine Reduction gsh Glutathione (GSH) cysteine->gsh Synthesis gpx4 GPX4 gsh->gpx4 Cofactor ros Reactive Oxygen Species (ROS) gsh->ros Neutralizes lipid_peroxides Lipid Peroxides gpx4->lipid_peroxides Inhibits ferroptosis Ferroptosis lipid_peroxides->ferroptosis Induces ros->lipid_peroxides Promotes glutamate_out Glutamate (out) glutamate_in Glutamate (in) glutamate_in->xCT Export Transsulfuration_Pathway methionine L-Methionine sam S-adenosylmethionine (SAM) methionine->sam sah S-adenosylhomocysteine (SAH) sam->sah homocysteine Homocysteine sah->homocysteine cystathionine Cystathionine homocysteine->cystathionine Serine cysteine L-Cysteine cystathionine->cysteine cbs CBS cbs->homocysteine cth CTH cth->cystathionine Troubleshooting_Workflow start Poor Cell Growth in This compound Deficient Media check_conditions Verify Basic Culture Conditions (CO2, Temp, Contamination) start->check_conditions optimize_conditions Optimize Seeding Density & Reagent Quality check_conditions->optimize_conditions Issues Found assess_viability Assess Cell Viability (e.g., CellTiter-Glo) check_conditions->assess_viability No Issues optimize_conditions->assess_viability high_death High Cell Death assess_viability->high_death < 50% Viability slow_growth Slow Growth assess_viability->slow_growth > 50% Viability investigate_ferroptosis Investigate Ferroptosis (ROS, GSH, Lipid Peroxidation) high_death->investigate_ferroptosis investigate_pathways Analyze Transsulfuration Pathway Activity slow_growth->investigate_pathways supplement Consider Supplementation (Antioxidants, Stable Cysteine Source) investigate_ferroptosis->supplement investigate_pathways->supplement

References

Technical Support Center: Optimization of L-Cystine Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the pH for enhanced L-cystine solubility. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the solubility of this compound?

A1: The pH of the solution is the most critical factor governing this compound solubility. This compound is an amino acid with both acidic (carboxylic acid) and basic (amino) groups, and its charge state changes with pH.

Q2: Why does my this compound precipitate out of solution at neutral pH?

A2: this compound exhibits its lowest solubility around its isoelectric point (pI), which is in the neutral pH range.[1] At this pH, the net charge of the molecule is zero, leading to stronger intermolecular interactions and a higher tendency to precipitate. This compound is poorly soluble at neutral pH, which can lead to precipitation at higher concentrations.[2][3]

Q3: How can I increase the solubility of this compound in my experiments?

A3: To enhance this compound solubility, it is recommended to adjust the pH of the solution to be either acidic (pH < 2) or alkaline (pH > 8).[4] In these pH ranges, the this compound molecules are charged, leading to greater repulsion between them and increased interaction with the aqueous solvent.

Q4: I am working with L-cysteine, and I'm observing precipitation. Is this related to this compound?

A4: Yes, this is a common issue. L-cysteine can oxidize to form this compound, which is significantly less soluble, especially at neutral pH.[1] This oxidation is often accelerated by the presence of dissolved oxygen and trace metal ions.[1]

Q5: Are there alternative approaches to improve this compound availability in cell culture media without drastic pH changes?

A5: Yes, one strategy is to use chemically modified forms of this compound, such as dipeptides (e.g., N,N'-di-L-alanyl-L-cystine).[5][6] These peptides can be significantly more soluble at neutral pH and are often efficiently metabolized by cells to release this compound.[5]

Troubleshooting Guides

Issue 1: this compound powder does not dissolve in my neutral buffer (e.g., PBS pH 7.4).

  • Cause: The buffer's pH is near the isoelectric point of this compound, leading to minimal solubility.

  • Solution:

    • Prepare an acidic or alkaline stock solution: Dissolve the this compound in a small volume of a dilute acidic solution (e.g., 1 M HCl) or a dilute alkaline solution (e.g., 1 M NaOH) where it is more soluble.[4] Gentle heating can be applied if necessary, but be cautious as it can accelerate degradation.[1]

    • Adjust the pH of the final solution: Slowly add the acidic or alkaline stock solution to your final buffer with continuous stirring. Monitor the pH of the final solution and adjust as needed for your experimental requirements.

Issue 2: A white precipitate forms in my L-cysteine or this compound solution over time.

  • Cause: If you started with L-cysteine, it is likely oxidizing to the less soluble this compound.[1] If you started with this compound, changes in temperature or evaporation could be causing it to precipitate out of a saturated solution.

  • Solution:

    • Prepare fresh solutions: The most effective way to avoid issues with oxidation is to prepare L-cysteine solutions immediately before use.[1]

    • Deoxygenate solvents: Purge your buffer with an inert gas like nitrogen or argon before and during the dissolution process to minimize dissolved oxygen.[1]

    • Use reducing agents (for L-cysteine): In some applications, a small amount of a reducing agent like dithiothreitol (B142953) (DTT) can be added to the L-cysteine solution to prevent oxidation. However, be mindful of potential interferences with your experiment.

    • Control storage conditions: For this compound solutions, store them at a constant temperature and in a sealed container to prevent evaporation.

Data Presentation

The solubility of this compound is highly dependent on the pH of the aqueous solution. The following table summarizes the solubility of this compound at various pH values at 25°C.

pHSolubility (mol/dm³)Solubility (g/L)
0.670.039679.53
1.180.007831.88
1.680.003080.74
2.620.001280.31
3.970.001100.26
5.000.001100.26
7.000.001100.26
8.610.001090.26
10.610.001610.39

Data adapted from Carta et al.[7]

Experimental Protocols

Protocol for Determining this compound Solubility at Various pH Values

This protocol is based on the equilibrium solubility method.

Materials:

  • This compound powder

  • Hydrochloric acid (HCl) solutions of various concentrations

  • Sodium hydroxide (B78521) (NaOH) solutions of various concentrations

  • Deionized water

  • Thermostatic bath with agitation (e.g., shaking water bath)

  • pH meter

  • Analytical balance

  • Flasks

  • Filtration apparatus (e.g., syringe filters)

  • Analytical method for quantifying this compound concentration (e.g., spectrophotometry, HPLC)

Procedure:

  • Preparation of Solutions: Prepare a series of aqueous solutions with different pH values using HCl and NaOH.

  • Sample Preparation: Add an excess amount of this compound powder to flasks containing the prepared pH solutions. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the flasks in a thermostatic bath set to the desired temperature (e.g., 25°C) and agitate for a sufficient time to reach equilibrium. A period of 48 hours is recommended to ensure saturation is achieved.[7]

  • pH Measurement: After equilibration, measure the final pH of the solution in each flask.

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant from each flask. Immediately filter the sample using a syringe filter to remove any undissolved solid this compound.

  • Quantification: Analyze the concentration of this compound in the filtered samples using a validated analytical method.

  • Data Analysis: Record the measured this compound concentration as the solubility at the corresponding final pH.

Mandatory Visualizations

L_Cystine_Solubility_pH cluster_pH pH Scale cluster_solubility This compound Solubility Acidic (pH < 2) Acidic (pH < 2) High_Solubility_Acidic High Solubility (Protonated Species) Acidic (pH < 2)->High_Solubility_Acidic favors Neutral (pH ~7) Neutral (pH ~7) Low_Solubility Low Solubility (Zwitterionic Species) Neutral (pH ~7)->Low_Solubility leads to Alkaline (pH > 8) Alkaline (pH > 8) High_Solubility_Alkaline High Solubility (Deprotonated Species) Alkaline (pH > 8)->High_Solubility_Alkaline favors

Caption: Relationship between pH and this compound solubility.

Troubleshooting_Workflow start This compound Solubility Issue check_pH Check Solution pH start->check_pH neutral_pH Is pH near neutral? check_pH->neutral_pH acid_base_adjust Adjust pH to < 2 or > 8 neutral_pH->acid_base_adjust Yes precipitation Precipitation over time? neutral_pH->precipitation No dissolved This compound Dissolved acid_base_adjust->dissolved oxidation Suspect L-Cysteine Oxidation precipitation->oxidation Yes prepare_fresh Prepare Fresh Solution Use Deoxygenated Solvents oxidation->prepare_fresh prepare_fresh->dissolved

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Formulation of L-Cystine in Parenteral Nutrition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of L-cystine for parenteral nutrition (PN).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound for parenteral nutrition?

A1: The primary challenges in formulating this compound for parenteral nutrition solutions are its low aqueous solubility, particularly at the neutral pH of many PN formulations, and the instability of its more soluble precursor, L-cysteine. L-cysteine readily oxidizes to this compound, which can then precipitate out of solution.[1][2][3][4] This precipitation can lead to a loss of the essential amino acid from the formulation and poses a safety risk to patients.

Q2: Why is L-cysteine often used in parenteral nutrition instead of this compound?

A2: L-cysteine, typically as the hydrochloride salt (L-cysteine HCl), is used in parenteral nutrition because it is more soluble than this compound in aqueous solutions.[5] The addition of L-cysteine HCl also helps to lower the pH of the PN solution, which in turn increases the solubility of calcium and phosphate (B84403) salts, reducing the risk of precipitation of these minerals.[4][6] However, the challenge with L-cysteine is its instability, as it can oxidize to the less soluble this compound.[1][4]

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is highly dependent on pH. It exhibits its lowest solubility in the neutral pH range. The solubility increases significantly in both acidic (pH < 2) and alkaline (pH > 8) conditions.[7][8][9] This is a critical consideration in PN formulations, which typically have a pH between 5.0 and 6.5.

Q4: What is the role of L-cysteine in preventing calcium and phosphate precipitation in PN solutions?

A4: L-cysteine hydrochloride acts as an acidifying agent in parenteral nutrition solutions. By lowering the pH of the admixture, it increases the proportion of soluble monobasic calcium phosphate (Ca(H₂PO₄)₂) relative to the less soluble dibasic calcium phosphate (CaHPO₄), thereby enhancing the overall solubility of calcium and phosphate in the formulation.[4][6]

Q5: Are there more soluble alternatives to L-cysteine or this compound for parenteral nutrition?

A5: Yes, research is ongoing to develop more soluble and stable precursors or derivatives of L-cysteine. One such alternative is N-acetylcysteine (NAC), which has improved stability in solution.[4] Another approach is the use of chemically defined dipeptides that are highly soluble and are efficiently metabolized by cells to release L-cysteine.[2]

Troubleshooting Guides

Issue 1: Precipitation is observed after adding L-cysteine to the parenteral nutrition solution.

Possible Causes:

  • Oxidation of L-cysteine to this compound: L-cysteine can oxidize to the less soluble this compound, which then precipitates. This process is accelerated by the presence of oxygen and certain metal ions.[1][4]

  • Interaction with trace elements: L-cysteine can interact with trace elements, such as copper, to form insoluble complexes.[10][11]

  • Incorrect pH: If the final pH of the PN solution is in the neutral range, the solubility of any formed this compound will be minimal, leading to precipitation.[7][9]

Troubleshooting Steps:

  • Verify the pH of the final PN admixture. Ensure it is within the desired acidic range to maintain the solubility of this compound.

  • Review the order of mixing. L-cysteine should be added to the amino acid solution before the addition of lipids and other trace elements. It is often recommended to add L-cysteine immediately before or after the amino acid solution and prior to adding calcium.[6]

  • Consider the impact of trace elements. If high concentrations of copper are present, consider reducing the concentration or using a more stable form of copper. It has been suggested to limit the concentration of elemental copper when using cysteine-containing amino acid solutions.[11]

  • Protect from oxygen. Minimize the exposure of the PN solution to air during compounding and storage. Filling under nitrogen can help prevent the degradation of oxidation-sensitive amino acids.[1]

  • Use of in-line filters. When administering the PN solution, the use of a 0.22-micron filter is recommended to retain any potential precipitates.[11]

Issue 2: The concentration of L-cysteine in the PN solution decreases over time.

Possible Causes:

  • Oxidation: As mentioned previously, L-cysteine is susceptible to oxidation, leading to a decrease in its concentration.[1][4]

  • Interaction with other components: L-cysteine can react with other components in the PN solution, such as glucose.[4]

Troubleshooting Steps:

  • Implement antioxidant strategies. Consider the use of antioxidants in the formulation, although their compatibility and efficacy must be carefully evaluated.

  • Optimize storage conditions. Store the PN solution at refrigerated temperatures (2-8 °C) and protect it from light to slow down degradation reactions.[1]

  • Monitor L-cysteine and this compound concentrations. Regularly analyze the concentration of both L-cysteine and this compound in the PN solution over its intended shelf life to understand the degradation kinetics.

Data Presentation

Table 1: Solubility of this compound in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 mL)
250.011
37Not explicitly found, but solubility is known to be low.

Source: Data synthesized from multiple sources indicating low aqueous solubility.[3]

Table 2: Influence of pH on the Solubility of this compound in Aqueous Solutions at 25°C

pHSolubility (mol/dm³)
1.0~0.024
2.0~0.002
4.0~0.00085
7.0~0.00085
9.0~0.00087
11.0~0.003

Source: Adapted from data presented in research articles.[9]

Experimental Protocols

Protocol 1: Determination of this compound and L-Cysteine Content by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of L-cysteine and this compound in a parenteral nutrition solution.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Acetonitrile (B52724)

  • Mobile Phase B: 0.1% Sulfuric acid in Water

  • L-cysteine and this compound reference standards

  • Sample filtration units (0.22 µm)

Procedure:

  • Standard Preparation:

    • Prepare stock solutions of L-cysteine and this compound in an appropriate acidic diluent (e.g., 0.1 M HCl).

    • Prepare a series of working standards by diluting the stock solutions to cover the expected concentration range in the samples.

  • Sample Preparation:

    • Dilute the parenteral nutrition sample with the acidic diluent to bring the analyte concentrations within the calibration range.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Sulfuric acid in water. A typical gradient might start with a low percentage of acetonitrile and increase over the run.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 200 nm

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the peaks for L-cysteine and this compound based on their retention times compared to the standards.

    • Quantify the concentrations by constructing a calibration curve from the peak areas of the standards.

This is a general protocol and may need to be optimized for specific formulations and equipment.[12][13]

Mandatory Visualizations

Factors_Affecting_L_Cystine_Solubility Solubility This compound Solubility in PN pH pH of the Solution pH->Solubility Strongly Influences Temp Temperature Temp->Solubility Influences Presence_AA Presence of Other Amino Acids Presence_AA->Solubility Can Increase or Decrease Presence_Salts Presence of Salts (e.g., NaCl) Presence_Salts->Solubility Can Increase Oxidation Oxidation of L-Cysteine to this compound Oxidation->Solubility Decreases (Precipitation) Oxygen Presence of Oxygen Oxygen->Oxidation Metal_Ions Presence of Metal Ions (e.g., Copper) Metal_Ions->Oxidation Catalyzes

Caption: Factors influencing this compound solubility in parenteral nutrition.

Troubleshooting_Workflow Start Precipitation Observed in Parenteral Nutrition Solution Check_pH Check pH of the Final Admixture Start->Check_pH pH_Neutral pH is Neutral/High Check_pH->pH_Neutral Yes pH_Acidic pH is Acidic Check_pH->pH_Acidic No Adjust_pH Adjust pH with L-Cysteine HCl pH_Neutral->Adjust_pH Review_Mixing Review Mixing Order pH_Acidic->Review_Mixing End Issue Resolved Adjust_pH->End Mixing_Incorrect Incorrect Mixing Order Review_Mixing->Mixing_Incorrect Yes Mixing_Correct Correct Mixing Order Review_Mixing->Mixing_Correct No Correct_Mixing Follow Recommended Mixing Sequence Mixing_Incorrect->Correct_Mixing Check_Trace_Elements Assess Trace Element Concentrations (esp. Copper) Mixing_Correct->Check_Trace_Elements Correct_Mixing->End High_Copper High Copper Concentration Check_Trace_Elements->High_Copper Yes Normal_Copper Normal Copper Concentration Check_Trace_Elements->Normal_Copper No Reduce_Copper Consider Reducing Copper Concentration High_Copper->Reduce_Copper Protect_Oxygen Protect from Oxygen During Compounding Normal_Copper->Protect_Oxygen Reduce_Copper->End Protect_Oxygen->End

Caption: Troubleshooting workflow for precipitation in PN solutions.

References

refining analytical protocols to differentiate L-cystine from L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical differentiation of L-cystine and L-cysteine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Troubleshooting Guide & FAQs

This section is designed to provide answers to specific issues you may encounter when analyzing L-cysteine and this compound.

Sample Preparation & Stability

  • Question: My L-cysteine solution turns cloudy and forms a white precipitate. What is happening and how can I prevent it? Answer: The formation of a white precipitate is a common issue and is typically due to the oxidation of L-cysteine to this compound.[1][2][3] this compound has significantly lower solubility at neutral pH and will precipitate out of solution.[1][4] This oxidation is accelerated by the presence of dissolved oxygen and metal ions.[1][5]

    • Solutions:

      • Prepare Solutions Fresh: The most effective way to avoid this is to prepare L-cysteine solutions immediately before use.[1][2]

      • Use Deoxygenated Solvents: Purge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.[1][2]

      • Control pH: L-cysteine is more stable in acidic conditions (pH 1-2.5).[1][6] Consider preparing stock solutions in dilute acid.[2]

      • Add Chelating Agents: Including a chelating agent like EDTA can sequester metal ions that catalyze oxidation.[1]

      • Proper Storage: For short-term storage, keep solutions refrigerated (2-8°C). For longer-term storage, aliquot and freeze at -20°C or -80°C.[1]

  • Question: I am observing inconsistent results in my cell culture experiments with L-cysteine. Could impurities be the cause? Answer: Yes, inconsistencies can arise from the variable concentration of this compound due to the oxidation of L-cysteine.[7] this compound may have different biological activity and bioavailability.[7] To ensure reproducible results, it is crucial to use high-purity L-cysteine and handle solutions in a way that minimizes oxidation.[7]

Analytical Method Selection & Troubleshooting

  • Question: Which analytical method is best for simultaneously quantifying L-cysteine and this compound? Answer: The choice of method depends on the required sensitivity, specificity, and available instrumentation.

    • High-Performance Liquid Chromatography (HPLC): This is a robust and widely used technique. Reversed-phase HPLC (RP-HPLC), particularly with pre-column derivatization, is a common approach.[8][9][10] Mixed-mode chromatography can also be effective for separating these polar compounds.[11][12]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This method offers high sensitivity and specificity, making it suitable for complex biological matrices.[13][14]

    • Capillary Electrophoresis (CE): CE provides high separation efficiency and is another viable option for the simultaneous determination of L-cysteine and this compound.[15][16]

    • Colorimetric Assays: These are simpler and more rapid but may have lower specificity compared to chromatographic methods.[17][18][19] They are often used for the detection of L-cysteine.

  • Question: Why is derivatization often required for HPLC analysis of L-cysteine and this compound? Answer: Derivatization is employed to enhance the detection of these amino acids. L-cysteine and this compound lack a strong chromophore, which limits their detectability by UV-Vis detectors at higher wavelengths.[20] Derivatizing agents react with the amino or thiol groups to attach a molecule with strong UV absorbance or fluorescence, thereby increasing sensitivity.[8][9][20] Common derivatizing reagents include Dansyl Chloride, ethacrynic acid, and o-phthaldialdehyde (OPA).[8][9][10][21]

  • Question: My HPLC peaks for L-cysteine are broad or tailing. What could be the cause? Answer: Peak broadening or tailing for L-cysteine can be caused by several factors:

    • Interaction with Metal Surfaces: L-cysteine's thiol group can interact with stainless steel components in the HPLC system, leading to poor peak shape. Using a metal-free or bio-inert system can mitigate this issue.[22]

    • Improper Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the amino acids and their interaction with the stationary phase. Optimization of the mobile phase pH is crucial.

    • Column Contamination: Buildup of contaminants on the column can lead to poor chromatography. Regular column washing is recommended.

Quantitative Data Summary

The following tables summarize key quantitative parameters for various analytical methods used to differentiate L-cysteine and this compound.

Table 1: HPLC Methods

ParameterMethod 1: Mixed-Mode HPLC[11]Method 2: RP-HPLC with Dansyl Chloride Derivatization[9]
Column Primesep 100, 4.6 x 150 mm, 5 µmEclipce XDB C18, 150mm × 4.6mm, 5µm
Mobile Phase MeCN/H₂O (20/80) with 0.1% H₂SO₄Acetonitrile (B52724) and 10mm Ammonium Acetate buffer (pH 6.3)
Flow Rate 1.0 ml/minNot specified
Detection UV at 200 nmUV at 222 nm

Table 2: Colorimetric Assays for L-cysteine

ParameterMethod 1: Gold Nanoparticle-Based[18]Method 2: Commercial KitMethod 3: Paper-Based Fluorescent Probe[23]
Limit of Detection (LOD) 100 nM0.03 mmol/L16 nM
Detection Range Not specified0.07 - 2.0 mmol/L0.04 to 70.04 µM
Principle Aggregation of gold nanoparticlesReduction of phosphotungstic acidRelease of resorufin (B1680543) from a fluorescent probe

Table 3: Capillary Electrophoresis

ParameterMethod 1: Dual Electrochemical Detection[15]Method 2: UV Detection with pH-mediated stacking[16]
Capillary 52 cm length50 µm i.d.; total/effective length 42/35 cm
Buffer 10 mM MES buffer, pH 5.5115 mM Na phosphate (B84403) with 7.5% (v/v) polyethylene (B3416737) glycol 600, pH 2.3
Detection Dual gold/mercury amalgam microelectrodesUV detection
Quantification Limit Submillimolar level1.3 µM (rCysGly) to 5.4 µM (CysS)

Experimental Protocols

Below are detailed methodologies for key experiments.

Protocol 1: RP-HPLC with Pre-column Derivatization using Dansyl Chloride [9][10]

  • Standard and Sample Preparation:

    • Prepare stock solutions of L-cysteine and this compound standards.

    • Prepare samples in a suitable buffer.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample, add a solution of Dansyl Chloride.

    • Adjust the pH to be alkaline (e.g., using a sodium bicarbonate buffer).

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific time to allow the reaction to complete.

    • Quench the reaction, if necessary.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., Eclipce XDB C18, 150mm × 4.6mm, 5µm).[9]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10mm Ammonium Acetate, pH 6.3).[9]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at a wavelength suitable for the dansyl derivatives (e.g., 222 nm).[9]

    • Injection Volume: Typically 20 µL.

  • Data Analysis:

    • Identify and quantify the peaks corresponding to the dansylated L-cysteine and this compound by comparing their retention times and peak areas to those of the standards.

Protocol 2: Colorimetric Assay for L-cysteine using a Commercial Kit [19]

  • Reagent Preparation:

    • Prepare all reagents as instructed in the kit manual. This typically includes a buffer solution, a chromogenic agent, and an acid reagent.

  • Standard Curve Preparation:

    • Prepare a series of L-cysteine standards of known concentrations by diluting the provided standard solution.

  • Sample Preparation:

    • Prepare samples according to the kit's instructions. This may involve dilution or other pre-treatment steps.

  • Assay Procedure:

    • Add the prepared standards and samples to the wells of a microplate.

    • Add the reaction reagents to each well in the specified order and volumes.

    • Incubate the plate for the recommended time at the specified temperature.

  • Measurement:

    • Read the absorbance of each well at the specified wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the absorbance values of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of L-cysteine in the samples by interpolating their absorbance values on the standard curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of L-cysteine and this compound.

cluster_cysteine L-Cysteine cluster_cystine This compound Cysteine L-Cysteine (-SH) Cystine This compound (-S-S-) Cysteine->Cystine Oxidation (+ O2, metal ions) Cystine->Cysteine Reduction (e.g., DTT) start Sample (containing L-cysteine & this compound) prep Sample Preparation (e.g., deproteinization) start->prep deriv Pre-column Derivatization (e.g., Dansyl Chloride) prep->deriv hplc HPLC Separation (C18 column) deriv->hplc detect UV/Fluorescence Detection hplc->detect quant Quantification detect->quant start Start issue Precipitate in L-cysteine solution? start->issue check_oxidation Check for Oxidation (L-cysteine to this compound) issue->check_oxidation Yes end Proceed with experiment issue->end No solution_fresh Prepare fresh solution check_oxidation->solution_fresh solution_deoxygenate Use deoxygenated solvent check_oxidation->solution_deoxygenate solution_ph Adjust to acidic pH check_oxidation->solution_ph solution_fresh->end solution_deoxygenate->end solution_ph->end

References

Validation & Comparative

comparing the effects of L-cystine and L-cysteine on cell viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-cystine, the oxidized dimeric form of L-cysteine, and its reduced counterpart, L-cysteine, are pivotal sulfur-containing amino acids that play critical roles in cellular physiology. Their impact on cell viability is a subject of intense research, particularly in the fields of cancer biology, toxicology, and drug development. This guide provides an objective comparison of the effects of this compound and L-cysteine on cell viability, supported by experimental data and detailed protocols.

Core Differences in Cellular Uptake and Function

L-cysteine is a semi-essential amino acid crucial for the synthesis of proteins and the potent intracellular antioxidant, glutathione (B108866) (GSH).[1] The availability of cysteine is the rate-limiting step in the production of GSH.[2] In the extracellular environment, cysteine is unstable and readily oxidizes to this compound.[3] Cells primarily import this compound through the xCT transporter (system xc-), a cystine/glutamate antiporter.[4][5] Once inside the cell, this compound is reduced to two molecules of L-cysteine.[5] This intracellular L-cysteine can then be utilized for protein synthesis or GSH synthesis.[6]

The differential reliance on these two forms of the amino acid has significant implications for cell survival. While both can support cell proliferation, their absence or presence at varying concentrations can lead to distinct cellular outcomes, including apoptosis and a specialized form of iron-dependent cell death known as ferroptosis.[2][6]

Comparative Effects on Cell Viability: Experimental Data

The following table summarizes quantitative data from various studies investigating the effects of this compound and L-cysteine (often in the form of its derivative N-acetyl-L-cysteine, NAC) on cell viability.

Compound Cell Line Concentration Effect on Cell Viability Key Findings
This compoundHuh6 & Huh7 (Hepatocellular Carcinoma)83 µM vs. 200 µMDecreased viability with system xc- inhibitors (sulfasalazine, erastin) was more pronounced at the lower, more physiological concentration of 83 µM this compound.[7]The efficacy of system xc- inhibitors is highly dependent on the extracellular this compound concentration.[7]
This compoundHuman Hair Follicular Keratinocytes (HHFKs)50 µMA formulation containing this compound resulted in an approximately 3-fold increase in proliferation compared to the minimal growth medium.[1]This compound can promote the proliferation of specific cell types.[1]
L-CysteineCultured cells (Cell line not specified)1 mMHighly toxic when added to Eagle's Minimum Essential Medium. Toxicity was eliminated by the presence of 5 mM pyruvate.[8]High concentrations of L-cysteine can be cytotoxic, and this effect is context-dependent.[8]
N-Acetyl-L-Cysteine (NAC)Human Hepatocytes (from steatotic livers)5 mMIncreased mean viability from 66.0% (control) to 81.1%.[1]NAC can enhance the viability of primary cells, particularly those under stress.[1]
S-allyl-L-cysteine (SAC)MCF-7 (Breast Adenocarcinoma)2.24 mM, 3.37 mM, 4.50 mMAfter 24 hours of incubation, SAC reduced the number of viable cells by 13%, 15%, and 25%, respectively.[9]This derivative of L-cysteine demonstrated anti-proliferative effects at higher concentrations.[9]

Signaling Pathways and Mechanisms of Action

The effects of this compound and L-cysteine on cell viability are mediated through several key signaling pathways. A critical pathway is the synthesis of glutathione (GSH), which is essential for detoxifying reactive oxygen species (ROS) and preventing oxidative stress-induced cell death.[2] Depletion of intracellular cysteine, often as a consequence of this compound deprivation, can trigger ferroptosis.[2] This process is characterized by the iron-dependent accumulation of lipid peroxides.[10]

Furthermore, L-cysteine can influence the Nrf2-Keap1 pathway, a primary defense mechanism against oxidative stress.[1] Under conditions of oxidative stress, which can be mitigated by L-cysteine, Nrf2 translocates to the nucleus and activates the expression of antioxidant genes.[1]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound xCT Transporter System xc- This compound->xCT Transporter Uptake L-Cysteine L-Cysteine Glutathione (GSH) Glutathione (GSH) L-Cysteine->Glutathione (GSH) Synthesis GPX4 GPX4 Glutathione (GSH)->GPX4 Cofactor Lipid Peroxides Lipid Peroxides GPX4->Lipid Peroxides Neutralizes Cell Viability Cell Viability GPX4->Cell Viability Promotes Ferroptosis Ferroptosis Lipid Peroxides->Ferroptosis Induces Ferroptosis->Cell Viability Inhibits xCT Transporter->L-Cysteine Reduction start Start seed_cells Seed cells in 96-well plate start->seed_cells adherence Allow cells to adhere overnight seed_cells->adherence treatment Treat cells with this compound or L-Cysteine adherence->treatment incubation Incubate for desired time period treatment->incubation mtt_assay Perform MTT assay incubation->mtt_assay measure_absorbance Measure absorbance at 570 nm mtt_assay->measure_absorbance analyze_data Analyze data and determine cell viability measure_absorbance->analyze_data end End analyze_data->end

References

L-Cystine: A Comparative Guide to its Role in Cytoprotection Against Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-Cystine's performance in cytoprotection against oxidative stress, with a focus on its mechanisms, experimental validation, and comparison with viable alternatives. The information is intended to support research and development in therapeutic interventions targeting oxidative stress-related pathologies.

Core Mechanism of Action: Fueling the Master Antioxidant

This compound, a sulfur-containing amino acid, is a critical precursor for the synthesis of glutathione (B108866) (GSH), the most abundant and crucial endogenous antioxidant in mammalian cells.[1][2] The cytoprotective effects of this compound are intrinsically linked to its ability to replenish and maintain intracellular GSH levels, which are often depleted during oxidative stress.

The synthesis of glutathione is a two-step enzymatic process:

  • γ-glutamylcysteine synthesis: This is the rate-limiting step, catalyzed by glutamate-cysteine ligase (GCL).

  • Glutathione synthesis: Glycine is added to γ-glutamylcysteine by glutathione synthetase (GS).

By providing a readily available source of cysteine, this compound effectively supports this pathway, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[3][4]

Beyond its role as a glutathione precursor, this compound and its derivatives can also exhibit direct ROS scavenging activity.[5][6] Furthermore, this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response, by promoting the cysteinylation of Keap1, a negative regulator of Nrf2.[3]

Comparative Analysis: this compound vs. N-Acetylcysteine (NAC)

N-Acetylcysteine (NAC) is a widely studied and utilized antioxidant and a precursor of L-Cysteine.[5] Due to its enhanced stability and bioavailability, NAC is often the preferred agent for oral supplementation aimed at systemically increasing glutathione levels.[3]

FeatureThis compoundN-Acetylcysteine (NAC)
Primary Mechanism Precursor for glutathione synthesis.[1][2]Precursor for L-Cysteine and subsequent glutathione synthesis.[5]
Direct Antioxidant Activity Can directly scavenge ROS.[6]Acts as a direct scavenger of free radicals.[5]
Bioavailability Lower oral bioavailability.Higher oral bioavailability and stability.[3]
Clinical Use Used in nutritional therapies, often in combination with other compounds.[5]Established clinical use as a mucolytic agent and for acetaminophen (B1664979) overdose.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the cytoprotective effects of this compound and NAC against oxidative stress.

Table 1: Effect on Intracellular Glutathione (GSH) Levels

CompoundCell LineOxidative Stress InducerConcentration% Increase in GSH (Mean ± SD)Reference
This compoundC2C12 myotubesH₂O₂0.8 mMSignificantly increased in a dose-dependent manner[7]
N-Acetylcysteine (NAC)Murine Oligodendrocytes (158N)H₂O₂ (500 µM)100 µM1.5-fold increase[7]
N-Acetylcysteine (NAC)Murine Oligodendrocytes (158N)H₂O₂ (500 µM)500 µM1.7-fold increase[7]

Table 2: Effect on Reactive Oxygen Species (ROS) Reduction

CompoundCell LineOxidative Stress InducerConcentration% Reduction in ROS (Mean ± SD)Reference
This compoundHeLaH₂O₂ (50, 100 µM)0.8 mMSignificantly reduced fluorescence[8]
N-Acetylcysteine (NAC)Murine Oligodendrocytes (158N)H₂O₂ (500 µM)50-500 µMAttenuated a ~5.5-fold increase in ROS[7][9]
N-Acetylcysteine (NAC)SIEC02Zearalenone (20 µg/mL)162 µg/mLSignificantly reduced[10]
L-CysteineTM3 Leydig & TM4 Sertoli cellsCisplatin0.1-1 mMSignificantly ameliorated ROS increase[11][12]

Table 3: Effect on Cell Viability/Cytoprotection

CompoundCell LineOxidative Stress InducerConcentration% Improvement in Cell Viability (Mean ± SD)Reference
N-Acetylcysteine (NAC)Murine Oligodendrocytes (158N)H₂O₂ (500 µM)-Attenuated ~50% cell death[7]
N-Acetylcysteine (NAC)SIEC02Zearalenone (20 µg/mL)81, 162, 324 µg/mLSignificantly reduced apoptosis[10]
L-CysteineTM3 Leydig & TM4 Sertoli cellsCisplatin0.1-1 mMAttenuated reduction in cell viability[11][12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay

This protocol describes the measurement of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).

Materials:

  • H₂DCFDA stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (phenol red-free)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a desired density and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of H₂DCFDA (typically 10-50 µM) in pre-warmed serum-free medium.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the H₂DCFDA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the H₂DCFDA solution and wash the cells twice with PBS to remove excess probe.

  • Treatment: Add the experimental compounds (e.g., this compound, NAC) and the oxidative stress inducer (e.g., H₂O₂) diluted in cell culture medium to the respective wells. Include appropriate controls (untreated, vehicle, and positive control).

  • Fluorescence Measurement:

    • Plate Reader: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Kinetic readings can be taken over a desired time course.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with excitation at 488 nm and emission detected in the FITC channel.

Measurement of Intracellular Glutathione (GSH) Levels

This protocol outlines a common method for quantifying intracellular GSH using a thiol-reactive fluorescent probe like ThiolTracker™ Violet.

Materials:

  • ThiolTracker™ Violet stock solution (e.g., 10 mM in DMSO)

  • Live-cell imaging medium

  • PBS

  • Glass-bottom dishes or 96-well plates

  • Confocal microscope or fluorescence plate reader

Procedure:

  • Cell Culture: Culture cells on glass-bottom dishes or in 96-well plates to the desired confluency.

  • Treatment: Treat cells with experimental compounds and oxidative stress inducers as required.

  • Probe Loading:

    • Prepare a working solution of ThiolTracker™ Violet (typically 1-20 µM) in pre-warmed live-cell imaging medium.

    • Remove the culture medium, wash cells once with warm PBS.

    • Add the ThiolTracker™ Violet working solution and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the staining solution and wash the cells twice with warm live-cell imaging medium.

  • Imaging/Measurement:

    • Confocal Microscopy: Immediately image the cells using a confocal microscope with excitation at ~405 nm and emission collected between 500-550 nm.

    • Plate Reader: Measure the fluorescence intensity using a plate reader with appropriate filter sets.

Glutathione Peroxidase (GPx) Activity Assay

This protocol describes an indirect method to measure GPx activity by a coupled reaction with glutathione reductase (GR).

Materials:

  • GPx Assay Kit (containing assay buffer, NADPH, glutathione, glutathione reductase, and a peroxide substrate like cumene (B47948) hydroperoxide)

  • Cell or tissue lysate

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates according to the kit manufacturer's instructions.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, NADPH, glutathione, and glutathione reductase.

  • Assay:

    • Add the sample (lysate) to the wells of a 96-well plate.

    • Add the reaction mixture to each well.

    • Initiate the reaction by adding the peroxide substrate.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the GPx activity.

  • Calculation: Calculate the GPx activity based on the rate of absorbance change and a standard curve or the molar extinction coefficient of NADPH.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Glutathione_Synthesis_Pathway cluster_cell Cell This compound This compound gamma-Glutamylcysteine gamma-Glutamylcysteine This compound->gamma-Glutamylcysteine Rate-limiting step Glutamate Glutamate Glutamate->gamma-Glutamylcysteine Glycine Glycine Glutathione (GSH) Glutathione (GSH) Glycine->Glutathione (GSH) GCL Glutamate-Cysteine Ligase (GCL) GS Glutathione Synthetase (GS) gamma-Glutamylcysteine->Glutathione (GSH) Cytoprotection Cytoprotection Glutathione (GSH)->Cytoprotection Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->Glutathione (GSH) Depletes Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1 Nrf2 This compound->Keap1_Nrf2 Cysteinylation Keap1_Cys Keap1-Cys Nrf2 Keap1_Nrf2->Keap1_Cys Nrf2_free Nrf2 Keap1_Cys->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., GCL, HO-1) ARE->Antioxidant_Genes Experimental_Workflow_ROS_Measurement Seed_Cells 1. Seed Cells (96-well plate) Adhere_Overnight 2. Adhere Overnight Seed_Cells->Adhere_Overnight Load_DCFDA 3. Load with H₂DCFDA (30-60 min, 37°C) Adhere_Overnight->Load_DCFDA Wash_Cells 4. Wash Cells (2x PBS) Load_DCFDA->Wash_Cells Add_Treatments 5. Add Treatments (this compound/NAC + Oxidant) Wash_Cells->Add_Treatments Measure_Fluorescence 6. Measure Fluorescence (Plate Reader or Flow Cytometer) Add_Treatments->Measure_Fluorescence

References

Revolutionizing Cell Culture: A Comparative Guide to Soluble L-Cystine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize cell culture performance, the limited solubility of L-cystine in neutral pH media presents a significant bottleneck. This guide provides an objective comparison of next-generation, soluble this compound derivatives, offering a data-driven approach to enhancing cell viability, proliferation, and resilience against oxidative stress.

This compound, an essential amino acid for cellular growth and the synthesis of the critical antioxidant glutathione (B108866), is notoriously difficult to dissolve in standard cell culture media. This poor solubility can lead to nutrient precipitation, process variability, and suboptimal cell performance. To address this challenge, several soluble this compound derivatives have been developed. This guide focuses on a comparative analysis of their efficacy, providing supporting experimental data and detailed protocols to empower researchers in their selection of the most suitable alternative for their specific applications.

Performance Comparison of Soluble this compound Derivatives

The following tables summarize the key performance indicators of various soluble this compound derivatives compared to the standard this compound. These derivatives are designed to offer superior solubility, leading to improved bioavailability and enhanced cellular performance.

Derivative Chemical Name Relative Solubility (vs. This compound) Key Advantages
This compound (2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid1xStandard source of cystine
cQrex® AC N,N'-di-L-alanyl-L-cystine~30x[1]Enhanced solubility and efficient metabolism[1]
cQrex® KC N,N'-di-L-lysyl-L-cystine dihydrochloride~1000x[1]Highly soluble, enabling concentrated feeds[2][3]
DiNAC N,N'-diacetyl-L-cystineData not availableImmunomodulatory properties
DACDM N,N'-diacetyl-L-cystine dimethylesterData not availablePositive impact on charge variant levels and intracellular glutathione[4][5]

Impact on Cell Viability and Growth

The enhanced solubility of this compound derivatives translates to more consistent nutrient availability, which can significantly improve cell viability and growth rates.

Derivative Cell Line Effect on Viability Effect on Growth/Proliferation Reference
cQrex® Peptides CHO, MSCsHigher cell viabilityIncreased cell proliferation[6]
N-acetyl-L-cysteine (NAC) HepG2Increased in a dose-dependent mannerStimulated cell growth and proliferation[7]
N,N'-di-L-alanyl-L-cystine (ACCA) CHO-GS, CHO-K1No direct effect on viability when used as a replacement, but boosted cell growth when used as an additiveWhen used as an additive, increased Viable Cell Density (VCD) by up to 15% and 27% respectively[8]

Efficacy in Reducing Oxidative Stress

A primary role of cysteine is to serve as a precursor for glutathione (GSH), the cell's master antioxidant. Soluble derivatives can more effectively replenish intracellular GSH levels, thereby mitigating oxidative stress.

Derivative Cell Line Effect on Intracellular Glutathione (GSH) Effect on Reactive Oxygen Species (ROS) Reference
cQrex® Peptides CHO, MSCsReduced oxidative stressData not available[6]
N-acetyl-L-cysteine (NAC) CHOTwofold increase in cellular glutathioneData not available[1]
N,N'-diacetyl-L-cystine dimethylester (DACDM) CHOIncreased the intracellular glutathione poolSuggests a close relationship with oxidative stress regulation[4][5]
This compound HeLa-Reduced ROS generation[9]

Experimental Protocols

To facilitate the independent evaluation of these derivatives, detailed methodologies for key comparative experiments are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of their viability and proliferation.

Materials:

  • Cells of interest (e.g., CHO, HeLa)

  • Complete cell culture medium

  • This compound and soluble this compound derivatives (e.g., cQrex® AC, cQrex® KC, DACDM)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare media supplemented with equimolar concentrations of this compound or the various soluble derivatives. Include a negative control with no supplementation.

  • Replace the existing medium with 100 µL of the prepared supplemented media.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the control.

Intracellular Glutathione (GSH) Assay

This assay quantifies the total intracellular glutathione content.

Materials:

  • Cultured cells treated with this compound or its derivatives

  • Phosphate-buffered saline (PBS)

  • Deproteinization solution (e.g., 5% 5-sulfosalicylic acid)

  • Glutathione Assay Buffer

  • Glutathione Reductase

  • NADPH

  • Ellman's Reagent (DTNB)

  • GSSG standard

  • Microplate reader

Procedure:

  • Culture cells in larger formats (e.g., 6-well plates or T-25 flasks) with the different this compound sources for the desired duration.

  • Harvest cells by trypsinization or scraping and wash with cold PBS.

  • Lyse the cells and deproteinize the lysate according to the assay kit manufacturer's instructions.

  • Prepare a standard curve using the GSSG standard.

  • In a 96-well plate, add the assay buffer, NADPH, and Glutathione Reductase to each well.

  • Add the prepared cell lysates and standards to the respective wells.

  • Initiate the reaction by adding Ellman's Reagent.

  • Measure the absorbance kinetically at 405-414 nm for several minutes.

  • Calculate the rate of reaction for each sample and determine the GSH concentration from the standard curve. Normalize the GSH concentration to the protein content of the cell lysate.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to detect the levels of intracellular ROS.

Materials:

  • Cells cultured with different this compound sources

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA) probe

  • Serum-free medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed and treat cells with this compound or its derivatives as described for the GSH assay.

  • Wash the cells once with warm PBS.

  • Incubate the cells with a working solution of H₂DCF-DA (typically 10-20 µM in serum-free medium) for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add PBS or serum-free medium to the wells.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.

  • The fluorescence intensity is proportional to the level of intracellular ROS.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Cysteine Cysteine This compound->Cysteine Reduction Soluble Derivative Soluble Derivative Soluble Derivative->Cysteine Uptake & Metabolism gamma-Glutamylcysteine gamma-Glutamylcysteine Cysteine->gamma-Glutamylcysteine GCL Glutamate Glutamate Glutamate->gamma-Glutamylcysteine GCL Glycine Glycine Glutathione (GSH) Glutathione (GSH) Glycine->Glutathione (GSH) GS gamma-Glutamylcysteine->Glutathione (GSH) GS

Caption: Simplified overview of this compound uptake and glutathione biosynthesis.

Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inactivates This compound Derivative This compound Derivative This compound Derivative->Keap1 Modulates Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription

Caption: Activation of the Nrf2 antioxidant response pathway.

Cell Seeding Cell Seeding 24h Incubation 24h Incubation Cell Seeding->24h Incubation Treatment Add this compound/ Derivatives 24h Incubation->Treatment Incubation 24/48/72h Treatment->Incubation Assay Cell Viability, GSH, or ROS Assay Incubation->Assay Data Analysis Data Analysis Assay->Data Analysis

Caption: General experimental workflow for comparing this compound derivatives.

Conclusion

The transition from standard this compound to more soluble derivatives offers a clear path toward more robust and reproducible cell culture processes. The data presented in this guide, while highlighting the general benefits of these derivatives, underscores the need for head-to-head comparative studies to fully elucidate their relative performance. By utilizing the provided experimental protocols, researchers can systematically evaluate these compounds within their specific cell culture systems, leading to optimized media formulations, improved cell health, and ultimately, enhanced productivity in biopharmaceutical development and manufacturing.

References

A Comparative Guide to the Cross-Validation of HPLC and qNMR Methods for L-Cystine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the quantification of L-cystine. The objective is to present the performance of both methods with supporting experimental data to aid in the selection of the most suitable technique for specific analytical needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the quantitative performance of HPLC and qNMR for the analysis of this compound, based on reported validation data.

Parameter HPLC qNMR
Linearity (R²) >0.9990.9999[1]
Limit of Detection (LOD) 0.00015 mg/ml (for Di-NAC)[2]3.8 µg[1]
Limit of Quantification (LOQ) 0.00045 mg/ml (for Di-NAC)[2]12.5 µg[1]
Precision (CV%) <2%[3]Intra-assay: 0.93%, Intermediate: 2.20%[1]
Accuracy (Recovery %) 101.16-101.96%[3]100.7-103.3%[1]
Analysis Time ~15-30 min per sample[3]<30 min per sample[4]
Primary Advantage High throughput, excellent for routine analysis.[5]Primary analytical method, requires no reference standard for the analyte.[6]

Experimental Protocols

Detailed methodologies for both HPLC and qNMR are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.

HPLC Method for this compound Quantification

This method often requires pre-column derivatization to enhance the chromophoric properties of this compound for UV detection.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable buffer, such as a buffer solution with a pH of 1.2.[7]

  • For complex matrices, a protein precipitation step using a cold organic solvent (e.g., acetonitrile (B52724) or methanol) may be necessary.[5]

2. Derivatization (with Dansyl Chloride):

  • Adjust the pH of the sample solution to alkaline (e.g., pH 9.5).[8]

  • Add a solution of Dansyl Chloride and incubate at an elevated temperature (e.g., 80°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.[8]

3. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10mM Ammonium Acetate, pH 6.3) and an organic solvent (e.g., Acetonitrile).[3]

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Detection: UV detection at a wavelength of 222 nm is suitable for dansylated amino acids.[3]

  • Injection Volume: 20 µL.[2]

4. Quantification:

  • An external standard method is used, where a calibration curve is constructed by plotting the peak area against the concentration of this compound standards.[7]

qNMR Method for this compound Quantification

This method allows for direct quantification without the need for an identical analyte standard, using a certified internal standard.

1. Sample Preparation:

  • Accurately weigh the this compound sample and a suitable internal standard (e.g., maleic acid) into an NMR tube.[9]

  • Dissolve the sample and internal standard in a deuterated solvent (e.g., NaOD in D₂O) to a known volume.[9]

2. NMR Acquisition Parameters:

  • Nucleus: ¹H.[5]

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.[5]

  • Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

  • Acquisition Time: Typically between 2 to 4 seconds to ensure good resolution.[10]

  • Number of Scans: Sufficient scans should be acquired to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[11]

3. Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the acquired spectrum.

  • Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the protons of the two CH2 groups can be used for quantification.

  • The concentration of this compound is calculated based on the ratio of the integrals of the analyte and the internal standard, their respective number of protons, and their molar masses.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the cross-validation of HPLC and qNMR methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification weigh Weigh Sample dissolve Dissolve in Buffer weigh->dissolve derivatize Derivatize (e.g., Dansyl-Cl) dissolve->derivatize inject Inject into HPLC derivatize->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate calculate Calculate Concentration calibrate->calculate

Caption: HPLC analysis workflow for this compound quantification.

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Quantification weigh_sample Weigh Sample & Internal Std. dissolve_qnmr Dissolve in Deuterated Solvent weigh_sample->dissolve_qnmr acquire Acquire 1H NMR Spectrum dissolve_qnmr->acquire process Phase & Baseline Correction acquire->process integrate_qnmr Integrate Signals process->integrate_qnmr calculate_qnmr Calculate Concentration integrate_qnmr->calculate_qnmr

Caption: qNMR analysis workflow for this compound quantification.

Cross_Validation_Workflow start Select Batches of this compound Samples hplc_analysis Analyze Samples by HPLC start->hplc_analysis qnmr_analysis Analyze Samples by qNMR start->qnmr_analysis compare Statistically Compare Results hplc_analysis->compare qnmr_analysis->compare end Methods are Cross-Validated compare->end

Caption: Logical workflow for the cross-validation of HPLC and qNMR methods.

References

A Comparative Guide to the Bioavailability of L-Cystine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the oral bioavailability of different forms of L-cystine, a critical precursor to the antioxidant glutathione (B108866). Understanding the pharmacokinetic profiles of this compound and its derivatives, such as N-acetylcysteine (NAC), is paramount for researchers in drug development and cellular health. This document summarizes key experimental data, details relevant methodologies, and visualizes metabolic and experimental workflows to facilitate informed decisions in research and development.

Executive Summary

The oral bioavailability of this compound and its primary derivative, N-acetylcysteine (NAC), varies significantly. Experimental data indicates that this compound exhibits a dose-dependent absolute bioavailability in mice, ranging from approximately 15% to 26%[1]. In contrast, NAC, a widely used mucolytic and antioxidant agent, demonstrates consistently low oral bioavailability in humans, typically between 6% and 10%[2]. This difference is largely attributed to extensive first-pass metabolism of NAC in the gut and liver[2][3]. While both compounds serve as precursors to L-cysteine (B1669680), their distinct pharmacokinetic profiles influence their efficacy as systemic delivery agents for this crucial amino acid.

Quantitative Bioavailability Data

The following table summarizes the key pharmacokinetic parameters for this compound and N-acetylcysteine based on available experimental data. It is important to note that the data for this compound was obtained from studies in mice, while the data for NAC is from human studies. Direct head-to-head comparative studies in the same species are limited.

FormSpeciesDosageAbsolute Bioavailability (%)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference
This compound Mouse25 mg/kg18.61.8 ± 0.30.252.9 ± 0.4[1]
Mouse50 mg/kg15.12.5 ± 0.50.54.2 ± 0.7[1]
Mouse100 mg/kg25.64.1 ± 0.80.58.9 ± 1.5[1]
N-Acetylcysteine (NAC) Human600 mg6-10~0.4 - 0.8~1-2Not consistently reported[2][4]

Note: Cmax (Maximum Plasma Concentration), Tmax (Time to reach Cmax), and AUC (Area Under the Curve) values are presented as mean ± standard deviation where available. The data for NAC is aggregated from multiple human pharmacokinetic studies, and values can vary depending on the specific study protocol and formulation.

Metabolic Pathways and Mechanism of Action

Both this compound and NAC must be converted to L-cysteine to be utilized for protein and glutathione synthesis. Their metabolic pathways are distinct, influencing their bioavailability and cellular uptake.

This compound, the oxidized dimer of L-cysteine, is the predominant form in the extracellular space[5]. It is transported into cells via specific amino acid transporters, where it is then reduced to two molecules of L-cysteine[5][6]. This intracellular conversion is a key step for its biological activity.

N-acetylcysteine, on the other hand, is a prodrug of L-cysteine[2]. The acetyl group protects the molecule from oxidation and facilitates its absorption. Following oral administration, NAC is absorbed and subsequently deacetylated in the gut wall and liver to yield L-cysteine[3]. This extensive first-pass metabolism is the primary reason for its low oral bioavailability[2][3].

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Oral this compound Oral this compound L-Cystine_ext This compound Oral this compound->L-Cystine_ext Absorption Oral NAC Oral NAC NAC_ext N-Acetylcysteine (NAC) Oral NAC->NAC_ext Absorption L-Cysteine_int L-Cysteine L-Cystine_ext->L-Cysteine_int Transport & Reduction NAC_ext->L-Cysteine_int Deacetylation Glutathione Glutathione Synthesis L-Cysteine_int->Glutathione Protein_Synth Protein Synthesis L-Cysteine_int->Protein_Synth

Metabolic pathways of oral this compound and NAC.

Experimental Protocols

Determination of this compound Bioavailability in Mice

The following protocol is a summary of the methodology used to determine the absolute bioavailability of this compound in mice[1].

1. Animal Model:

  • Male Kunming mice.

  • Animals are fasted overnight prior to drug administration but have free access to water.

2. Drug Administration:

  • Intravenous (IV) Administration: D4-cystine (isotopically labeled) is administered via tail vein injection at a specific dose (e.g., 5 mg/kg) to determine the reference AUC.

  • Oral (Intragastric) Administration: D4-cystine is administered by oral gavage at varying doses (e.g., 25, 50, and 100 mg/kg)[1][7].

3. Sample Collection:

  • Blood samples are collected from the retro-orbital plexus at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Sample Preparation and Analysis (LC-MS/MS):

  • Plasma samples are deproteinized, typically with a precipitating agent like acetonitrile.

  • The supernatant is analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of D4-cystine.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis.

  • Absolute bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

start Start animal_prep Animal Preparation (Fasting) start->animal_prep iv_admin IV Administration (D4-L-Cystine) animal_prep->iv_admin oral_admin Oral Gavage (D4-L-Cystine) animal_prep->oral_admin blood_collection Serial Blood Collection iv_admin->blood_collection oral_admin->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep sample_analysis LC-MS/MS Analysis plasma_sep->sample_analysis pk_analysis Pharmacokinetic Analysis sample_analysis->pk_analysis bioavailability_calc Calculate Absolute Bioavailability pk_analysis->bioavailability_calc end End bioavailability_calc->end

Workflow for this compound bioavailability study.

Other L-Cysteine Prodrugs

To overcome the low oral bioavailability of both this compound and NAC, various other L-cysteine prodrugs are under investigation. These include compounds like 2-(polyhydroxyalkyl)thiazolidine-4(R)-carboxylic acids (TCAs) and S-allyl-L-cysteine[8][9][10]. The primary goal of these prodrugs is to enhance stability, improve absorption, and ensure efficient conversion to L-cysteine in vivo. While promising, comprehensive comparative bioavailability data for many of these compounds is not yet widely available.

Conclusion

For researchers and drug development professionals, the choice between this compound and its derivatives as a source of L-cysteine depends on the specific application. N-acetylcysteine, despite its low oral bioavailability, is a well-established and clinically approved compound[2]. This compound shows higher bioavailability in animal models compared to NAC in humans, but further research is needed to confirm these findings in humans and to fully understand its pharmacokinetic profile. The development of novel L-cysteine prodrugs holds promise for more efficient systemic delivery of this critical amino acid. The experimental protocols and data presented in this guide provide a foundation for further investigation and comparison of these important compounds.

References

The Role of L-Cystine in Enhancing Protein Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize protein expression, the supplementation of cell culture media with specific amino acids is a critical consideration. Among these, L-cystine, a disulfide-linked dimer of L-cysteine, plays a pivotal role. This guide provides an objective comparison of this compound's performance in enhancing protein expression, supported by experimental data, detailed protocols, and an examination of the underlying signaling pathways.

This compound's Central Role in Protein Synthesis

This compound serves as a major source of intracellular L-cysteine, an amino acid that is directly incorporated into polypeptide chains.[1] Beyond its function as a fundamental building block of proteins, L-cysteine is essential for the synthesis of glutathione (B108866) (GSH), a primary intracellular antioxidant that protects cells from oxidative stress, a common issue in high-density cell cultures.[2] Cysteine limitation in cell culture has been shown to be detrimental to both cell proliferation and protein productivity.[3]

Comparative Performance of this compound Supplementation

The impact of this compound supplementation on protein expression is most evident in fed-batch cultures of mammalian cells, such as Chinese Hamster Ovary (CHO) cells, which are widely used for the production of monoclonal antibodies (mAbs).

Quantitative Data Summary: this compound Concentration and Specific Productivity in CHO Cells

A study investigating the impact of varying L-cysteine feed concentrations on a fed-batch bioprocess of DG44 CHO cells producing a monoclonal antibody revealed a significant correlation between cysteine availability and specific productivity (qP), which is the rate of protein production on a per-cell basis.

Cysteine Feed ConcentrationImpact on Specific Productivity (qP)Final Product TiterKey Observations
Low (-15% of control) Significant decrease in qP, approaching zero by day 14 of culture.ReducedActivated the amino acid response (AAR) and increased mitochondrial stress.
Control Maintained a stable qP throughout the culture period.BaselineBalanced cellular metabolism.
High (+20% of control) Comparable qP to the control group.Similar to controlNo significant improvement over the control, suggesting an optimal concentration range.

Data synthesized from a study on the impact of cysteine feed concentration in CHO cell bioprocessing.[2]

Alternative Supplementation Strategies: this compound vs. L-Methionine

L-methionine is an essential amino acid and a precursor to L-cysteine through the transsulfuration pathway. While both can serve as sources of sulfur-containing amino acids, their effects on protein expression can differ.

SupplementMechanism of ActionAdvantagesDisadvantages
This compound Direct precursor to L-cysteine.Readily taken up by cells and reduced to L-cysteine.Poor solubility at neutral pH, often requiring separate alkaline feeds in industrial processes.[4]
L-Methionine Precursor to L-cysteine via the transsulfuration pathway.Higher solubility and stability in neutral pH media.The conversion to L-cysteine involves multiple enzymatic steps, which can be a rate-limiting factor.

In a study on rat hepatic stellate cells, both L-cysteine and L-methionine were found to decrease the protein levels of certain growth factor receptors, thereby attenuating cell activation.[5] However, this compound (the oxidized form) had no such effect in that particular study.[5]

Experimental Protocols

Protocol 1: Evaluating the Effect of this compound Supplementation on Monoclonal Antibody Production in Fed-Batch CHO Cell Culture

This protocol outlines a procedure for a 14-day fed-batch culture of CHO cells to assess the impact of this compound supplementation on monoclonal antibody (mAb) production.

1. Cell Culture Initiation:

  • Thaw a vial of recombinant CHO cells expressing a specific mAb.
  • Culture the cells in a suitable growth medium (e.g., CD CHO Medium) supplemented with L-glutamine.
  • Incubate at 37°C in a humidified atmosphere with 5% CO2.
  • Subculture the cells every 2-3 days until a sufficient cell density is reached for inoculation.

2. Bioreactor Setup and Inoculation:

  • Prepare a 2 L bioreactor with the appropriate volume of basal medium.
  • Inoculate the bioreactor with the CHO cell suspension to achieve a starting viable cell density of approximately 1 x 10^6 cells/mL.
  • Maintain the bioreactor at 37°C, pH 7.0, and a dissolved oxygen (DO) level of 40%.

3. Fed-Batch Strategy:

  • Beginning on day 3, start daily bolus feeding with a nutrient feed solution.
  • Prepare three different feed solutions with varying this compound concentrations: low, control, and high. The base feed solution should contain other essential amino acids and nutrients.
  • Administer the respective feed solutions to triplicate bioreactors for each condition.

4. Sampling and Analysis:

  • Collect samples daily to measure:
  • Viable cell density and viability (using a cell counter).
  • Glucose and lactate (B86563) concentrations (using a biochemical analyzer).
  • mAb titer (using Protein A HPLC).
  • Calculate the specific productivity (qP) based on the mAb titer and the integral of viable cell density.

5. Data Interpretation:

  • Compare the viable cell density, final mAb titer, and specific productivity across the different this compound feeding strategies to determine the optimal supplementation level.

Protocol 2: Assessing this compound's Impact on Recombinant Protein Expression in E. coli

This protocol describes a method to evaluate how different this compound concentrations in the culture medium affect the yield of a recombinant protein expressed in E. coli BL21(DE3).

1. Preparation of Media:

  • Prepare Luria-Bertani (LB) medium.
  • Prepare M9 minimal medium supplemented with glucose.
  • Create stock solutions of this compound and filter-sterilize.

2. Inoculation and Growth:

  • Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) transformed with the expression plasmid.
  • Incubate overnight at 37°C with shaking.
  • The next day, inoculate 50 mL of M9 minimal medium in multiple flasks with the overnight culture to an initial OD600 of 0.05.
  • Supplement each flask with a different final concentration of this compound (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM).
  • Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.

3. Induction of Protein Expression:

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.
  • Reduce the temperature to 18-25°C and continue to incubate for an additional 4-16 hours.

4. Cell Harvesting and Lysis:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer.
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation to separate the soluble and insoluble fractions.

5. Protein Quantification:

  • Analyze the soluble fraction of the cell lysate using SDS-PAGE to visualize the expressed protein.
  • Quantify the recombinant protein yield using a method such as densitometry of the Coomassie-stained gel or by a specific assay for the protein of interest (e.g., ELISA, Western blot, or HPLC).[6][7]

6. Comparative Analysis:

  • Compare the recombinant protein yield across the different this compound concentrations to determine its effect on expression.

Signaling Pathways and Visualizations

This compound metabolism influences key signaling pathways that regulate protein synthesis and cellular homeostasis.

mTORC1 Signaling Pathway

The mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway is a central regulator of cell growth and protein synthesis. Lysosomal cystine levels can influence mTORC1 activity. The accumulation of cystine in lysosomes can stimulate the recruitment of mTORC1 to the lysosomal surface, leading to its activation.[6] Activated mTORC1 then phosphorylates downstream targets to promote protein synthesis.

mTORC1_Pathway cluster_lysosome Lysosomal Surface L_Cystine This compound (extracellular) Cystine_Lysosome Lysosomal Cystine L_Cystine->Cystine_Lysosome Uptake Ragulator_Rag Ragulator-Rag GTPase Cystine_Lysosome->Ragulator_Rag Stimulates mTORC1 mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Ragulator_Rag->mTORC1 Recruits to Lysosome Lysosome Lysosome

Caption: this compound stimulates the mTORC1 signaling pathway, promoting protein synthesis.

Nrf2 Signaling Pathway

This compound can induce the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical cellular stress response.[2] The uptake of this compound and its reduction to L-cysteine can lead to a shift in the cellular redox state, which activates Nrf2. Activated Nrf2 translocates to the nucleus and promotes the expression of antioxidant genes, including those involved in glutathione synthesis, thereby protecting the cell and supporting sustained protein production.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L_Cystine This compound L_Cysteine L-Cysteine L_Cystine->L_Cysteine Reduction Redox_Shift Cellular Redox Shift L_Cysteine->Redox_Shift Keap1 Keap1 Redox_Shift->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_Active Active Nrf2 Nrf2->Nrf2_Active Release ARE Antioxidant Response Element (ARE) Nrf2_Active->ARE Translocates to Nucleus and Binds Nucleus Nucleus Antioxidant_Genes Antioxidant Gene Expression (e.g., GCLC, HMOX1) ARE->Antioxidant_Genes Induces

Caption: this compound activates the Nrf2 pathway, enhancing cellular antioxidant defenses.

Conclusion

The evidence strongly supports the critical role of this compound in enhancing protein expression, particularly in high-density mammalian cell cultures. By serving as a direct precursor to L-cysteine and bolstering the cell's antioxidant capacity through glutathione synthesis, this compound supplementation can significantly improve specific productivity. While alternatives like L-methionine are viable, direct supplementation with this compound, when solubility challenges are addressed, offers a more direct route to providing this crucial amino acid. The provided experimental protocols offer a framework for researchers to validate and optimize this compound's role in their specific protein expression systems. Understanding the interplay between this compound metabolism and key signaling pathways like mTORC1 and Nrf2 will further empower the rational design of cell culture media and feeding strategies for maximizing recombinant protein yields.

References

L-Cystine's Dichotomous Impact on Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Durham, NC – A comprehensive comparative analysis reveals the strikingly different effects of L-cystine, a conditionally essential amino acid, on the survival and proliferation of various cancer cell lines. This guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a detailed overview of this compound's role in cancer biology, highlighting its potential as a therapeutic target in specific cancer subtypes. The data underscores a critical vulnerability known as "cystine addiction" in several aggressive cancers, while other cancer types remain largely unaffected by its deprivation.

The survival of many cancer cell types is dependent on the uptake of exogenous cystine, which is subsequently reduced to cysteine intracellularly.[1] Cysteine is a crucial precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant that protects cells from oxidative stress.[2] However, the reliance on external this compound varies significantly across different cancer cell lines, a phenomenon linked to their underlying genetic mutations and metabolic reprogramming.

Comparative Efficacy of this compound Deprivation Across Cancer Cell Lines

The most profound effect of this compound deprivation is observed in triple-negative breast cancer (TNBC) and Von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC).[3][4] In contrast, luminal breast cancer cell lines and VHL-restored RCC cells exhibit resistance to cystine starvation.[4][5] Pancreatic and glioblastoma cell lines also demonstrate a significant dependence on this compound for survival, primarily to avert a form of iron-dependent cell death called ferroptosis.[6][7]

Cancer TypeCell LineKey Genetic FeatureEffect of this compound DeprivationReference
Breast Cancer
MDA-MB-231 (TNBC)Basal-BSignificant induction of necrosis/ferroptosis[5][8]
Hs 578T (TNBC)Basal-BSignificant induction of cell death[8]
HCC 1937 (TNBC)Basal-BSignificant induction of cell death[8]
MCF-7 (Luminal A)ER-positiveMinimal to no effect on cell viability[5][8]
Renal Cell Carcinoma
RCC4 (VHL-deficient)VHL-nullProfound necrosis[4]
786-O (VHL-deficient)VHL-nullSignificant cell death[4]
RCC4-VHL (VHL-restored)VHL wild-typeResistant to cell death[4]
786-O-VHL (VHL-restored)VHL wild-typeResistant to cell death[4]
Pancreatic Cancer
PANC-1KRAS mutant>80% reduction in cell viability via ferroptosis[6]
AsPC-1KRAS mutantSignificant reduction in cell viability[6]
BxPC-3KRAS mutantSignificant reduction in cell viability[6]
Glioblastoma
U-87 MGInduction of cytotoxicity[9]
Patient-Derived Glioma CellsInduction of cytotoxicity[9]
Lung Cancer
A549 (NSCLC)Increased sensitivity to docetaxel (B913)[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Expose cells to media with or without this compound for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (cells grown in complete medium).

Necrosis and Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Harvest cells after treatment and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[11][12]

Measurement of Reactive Oxygen Species (ROS)

This protocol measures intracellular ROS levels using a fluorescent probe.

  • Cell Seeding and Treatment: Plate cells in a 96-well plate and treat as required.

  • Probe Loading: Incubate cells with a fluorescent ROS indicator (e.g., DCFDA or DHE) at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.[13][14]

Signaling Pathways and Visualizations

The differential sensitivity to this compound deprivation is rooted in distinct signaling pathways that are hyperactivated in "cystine-addicted" cancer cells.

Experimental Workflow for Comparative Analysis

G cluster_setup Experimental Setup cluster_assays Data Acquisition cluster_analysis Data Analysis & Interpretation Cell_Lines Cancer Cell Lines (TNBC, Luminal, RCC, Pancreatic, etc.) Culture_Conditions Culture in Complete vs. This compound-Deficient Media Cell_Lines->Culture_Conditions Viability Cell Viability Assays (MTT, etc.) Culture_Conditions->Viability Cell_Death Cell Death Assays (Annexin V/PI) Culture_Conditions->Cell_Death ROS ROS Measurement (DCFDA, DHE) Culture_Conditions->ROS Western_Blot Western Blot (Signaling Proteins) Culture_Conditions->Western_Blot Comparative_Analysis Comparative Analysis of Cell Viability & Death Viability->Comparative_Analysis Cell_Death->Comparative_Analysis Pathway_Analysis Signaling Pathway Elucidation ROS->Pathway_Analysis Western_Blot->Pathway_Analysis

Experimental workflow for the comparative study of this compound's impact.
TNFα-MEKK4-p38-Noxa Signaling Pathway in TNBC

In TNBC cells, cystine deprivation leads to the activation of a specific signaling cascade that results in programmed necrosis.[5] This pathway is not significantly activated in luminal breast cancer cells under the same conditions.

G Cystine_Deprivation This compound Deprivation TNFa TNFα Cystine_Deprivation->TNFa induces MEKK4 MEKK4 TNFa->MEKK4 activates RIPK1_RIPK3 RIPK1/RIPK3 TNFa->RIPK1_RIPK3 activates p38 p38 MEKK4->p38 phosphorylates Noxa Noxa p38->Noxa upregulates Noxa->RIPK1_RIPK3 potentiates MLKL MLKL RIPK1_RIPK3->MLKL phosphorylates Necrosis Programmed Necrosis MLKL->Necrosis executes

Simplified signaling pathway of this compound deprivation-induced necrosis in TNBC.
This compound Deprivation and Ferroptosis in Pancreatic Cancer

Pancreatic cancer cells are highly dependent on this compound to synthesize GSH, which is essential for the function of Glutathione Peroxidase 4 (GPX4), a key inhibitor of ferroptosis. Deprivation of this compound leads to GPX4 inactivation, lipid peroxidation, and ultimately ferroptotic cell death.

G Cystine_Deprivation This compound Deprivation System_xc System xc- (SLC7A11) Cystine_Deprivation->System_xc inhibits Cystine_Uptake Cystine Uptake System_xc->Cystine_Uptake mediates Cysteine Intracellular Cysteine Cystine_Uptake->Cysteine GSH_Synthesis GSH Synthesis Cysteine->GSH_Synthesis GPX4 GPX4 GSH_Synthesis->GPX4 activates Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis induces

This compound's role in the prevention of ferroptosis in pancreatic cancer.

Conclusion

The findings from this comparative analysis underscore the context-dependent role of this compound in cancer. The pronounced "cystine addiction" of aggressive cancer subtypes like TNBC and VHL-deficient RCC presents a promising therapeutic window. Targeting the cystine transporter system xc- or depleting extracellular this compound could be a viable strategy to selectively induce cell death in these vulnerable cancers. However, the resistance of other cancer cell types to this compound deprivation highlights the importance of patient stratification based on tumor-specific metabolic profiles. Further research is warranted to explore combination therapies that could enhance the efficacy of targeting cystine metabolism and to identify biomarkers that can predict sensitivity to such treatments.

References

The Dual Role of L-Cystine in Cell Fate: A Guide to Understanding its Pro-Apoptotic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of cell death is paramount. L-cystine, the oxidized dimeric form of the amino acid L-cysteine, has emerged as a molecule with a complex and often contradictory role in cellular survival and demise. This guide provides a comprehensive comparison of the experimental evidence surrounding this compound's involvement in apoptosis, contrasting its protective and cytotoxic effects and offering detailed insights into the underlying signaling pathways.

While often recognized for its antioxidant properties through the synthesis of glutathione (B108866) (GSH), emerging evidence suggests that high concentrations of L-cysteine, the reduced form of this compound, can trigger a cascade of events leading to cell death. This guide will objectively compare the product's performance with other alternatives and provide supporting experimental data.

Data Presentation: L-Cyst(e)ine's Impact on Cell Viability

The effect of L-cysteine on cell viability is highly dose-dependent. While physiological concentrations are generally beneficial, excessive levels can be cytotoxic. The following table summarizes quantitative data from studies investigating the dose-response relationship of L-cysteine on different cell lines.

Cell LineL-Cysteine ConcentrationEffect on Cell ViabilityReference
Intestinal Porcine Epithelial Cells5-10 mmol/LReduced cell viability[1]
Chinese Hamster Ovary (CHO) cells> 2.5 mMReduced cell growth
Cultured cells in MEM with 10% bovine serum1 mMHighly toxic
Cultured cells in CMRL 1066 with 10% bovine serum1.5 mMToxic

In contrast to the cytotoxic effects of high concentrations, L-cysteine at lower, more physiological concentrations has been shown to be protective against apoptosis induced by other agents. For example, L-cysteine has been demonstrated to mitigate reactive oxygen species (ROS)-induced apoptosis and neurocognitive deficits by protecting against endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[2]

Unraveling the Mechanism: Signaling Pathways in L-Cysteine-Induced Cell Death

The mechanism by which high concentrations of L-cysteine induce cell death is multifaceted and appears to involve the activation of stress-related signaling pathways rather than the classical apoptosis cascade.

Endoplasmic Reticulum (ER) Stress and MAPK Signaling

Studies on intestinal porcine epithelial cells have shown that excessive L-cysteine (5-10 mmol/L) leads to a form of "vacuole-like cell death" by activating ER stress and mitogen-activated protein kinase (MAPK) signaling pathways.[1] Key events in this process include:

  • Upregulation of ER stress markers: Increased protein abundance of C/EBP homologous protein (CHOP) and phosphorylated eukaryotic initiation factor-2α (p-eIF2α).[1]

  • Activation of MAPK pathways: Enhanced phosphorylation of c-Jun N-terminal protein kinase (JNK1/2) and p38 MAPK.[1]

  • Downregulation of survival signals: Reduced phosphorylation of extracellular signal-regulated kinase (ERK1/2).[1]

ER_Stress_MAPK_Pathway cluster_extracellular Extracellular High L-Cysteine High L-Cysteine ER_Stress ER_Stress High L-Cysteine->ER_Stress MAPK_Signaling MAPK_Signaling High L-Cysteine->MAPK_Signaling UPR UPR ER_Stress->UPR p_eIF2a p_eIF2a UPR->p_eIF2a CHOP CHOP UPR->CHOP Cell_Death Cell_Death p_eIF2a->Cell_Death CHOP->Cell_Death p_JNK p_JNK MAPK_Signaling->p_JNK p_p38 p_p38 MAPK_Signaling->p_p38 p_ERK p_ERK MAPK_Signaling->p_ERK p_JNK->Cell_Death p_p38->Cell_Death p_ERK->Cell_Death

The Classical Apoptosis Pathway: A Comparative Overview

For comparison, the classical intrinsic and extrinsic apoptosis pathways involve a well-defined series of events culminating in the activation of caspases. Key players in these pathways include the Bcl-2 family of proteins and the release of cytochrome c from the mitochondria.

Classical_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA damage) Bcl2_Family Bcl2_Family Intrinsic_Stimuli->Bcl2_Family Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL) Death_Receptors Death_Receptors Extrinsic_Stimuli->Death_Receptors MOMP MOMP Bcl2_Family->MOMP Cytochrome_c Cytochrome_c MOMP->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase_Cascade Caspase_Cascade Apoptosome->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis DISC DISC Death_Receptors->DISC DISC->Caspase_Cascade

Experimental Protocols: Assessing this compound-Induced Cell Death

To investigate the effects of this compound on apoptosis, a combination of assays is recommended to provide a comprehensive picture of the cell death process.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of L-cysteine (e.g., 0, 1, 2.5, 5, 10 mM) for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of L-cysteine.

  • Cell Harvesting: After treatment, collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and stress signaling pathways.

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., CHOP, p-JNK, p-p38, Cleaved Caspase-3, Bax, Bcl-2).

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Intestinal Epithelial Cells) Treatment Treatment with High Concentration L-Cysteine Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Detection Apoptosis Detection (Annexin V/PI Staining) Treatment->Apoptosis_Detection Protein_Analysis Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Detection->Data_Analysis Protein_Analysis->Data_Analysis

Conclusion: A Complex Regulator of Cell Fate

The available evidence does not support a simple, direct role for this compound in inducing classical apoptosis. Instead, its impact on cell survival is highly context-dependent, particularly concerning its concentration and redox state. High concentrations of L-cysteine can be cytotoxic, inducing a form of cell death mediated by ER stress and MAPK signaling, which may share some features with apoptosis but is not identical. Conversely, at physiological levels, L-cysteine is a crucial component of the cellular antioxidant defense system, protecting against apoptosis.

For researchers in drug development, these findings highlight the importance of considering the concentration-dependent effects of cysteine-related compounds. While targeting cysteine metabolism remains a promising anti-cancer strategy, particularly in the context of inducing ferroptosis through cystine depletion, the potential for high-dose cysteine to induce a distinct form of cell death warrants further investigation. This guide provides a framework for designing and interpreting experiments to further elucidate the complex and fascinating role of this compound in the intricate dance of cell life and death.

References

A Comparative Guide to Animal Models for L-Cystine Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used animal models for studying L-cystine metabolism, with a particular focus on the lysosomal storage disorder, cystinosis. The validation of these models is crucial for understanding disease pathogenesis and for the preclinical evaluation of novel therapeutic strategies. This document outlines key experimental data, detailed methodologies for critical validation experiments, and visual representations of associated signaling pathways.

Comparative Analysis of Animal Models

The selection of an appropriate animal model is critical for recapitulating the specific aspects of this compound metabolism and its dysregulation observed in human conditions like cystinosis. The following table summarizes the key characteristics of prominent rodent and zebrafish models.

FeatureC57BL/6 Ctns-/- MouseFVB/N Ctns-/- MouseSprague Dawley Ctns-/- RatZebrafish (ctns-/-)
Genetic Background C57BL/6FVB/NSprague Dawley-
Cystine Accumulation High levels in various organs, including kidneys.[1]Significant cystine loading in various organs.[1]Cystine loading and crystal formation in various organs from 3 months of age.[1]~10-fold higher cystine levels in larvae compared to wild-type.[2]
Renal Phenotype Develops renal Fanconi syndrome with polyuria, glucosuria, and phosphaturia, progressing to chronic renal failure.[1][3][4]Milder renal phenotype with no overt renal dysfunction.[1][3][4]Manifests Fanconi syndrome from 3-6 months of age, with "swan neck" lesions, closely mimicking the human disease progression.[1][5]Shows pronephric glomerular and tubular dysfunction.[2]
Ocular Phenotype Develops ocular changes similar to those in human patients.[6]Not explicitly detailed, but generally a milder phenotype.Exhibits corneal cystine crystals.[5][7]Not a primary reported feature.
Other Phenotypes Bone deformities, muscle wasting, and behavioral anomalies.[1][6]Milder overall pathology compared to the C57BL/6 strain.[1]Failure to thrive, excessive thirst, and urination.[5][7]Developmental delay and deformities in larvae.[2]
Key Advantages Well-characterized model with a severe phenotype that is useful for studying disease progression and therapeutic interventions.Useful for studying the influence of genetic background on the disease phenotype.Closely recapitulates the time course and severity of human nephropathic cystinosis, making it valuable for preclinical drug testing.[1][5]High-throughput screening capabilities for drug discovery and genetic studies due to rapid development and large clutch sizes.[8]
Limitations The severity of the phenotype can be influenced by the genetic background.Does not fully recapitulate the severe renal phenotype of human cystinosis.As a newer model, it may be less extensively characterized than some mouse models.Lacks some of the classic histopathological features of human cystinosis, such as "swan neck" lesions.[5]

Experimental Protocols for Model Validation

Accurate and reproducible experimental methods are fundamental to the validation of animal models for this compound metabolism studies. Below are detailed protocols for key assays.

Quantification of this compound in Tissues by HPLC-MS/MS

This method allows for the precise measurement of cystine levels in various tissues, a primary indicator of the cystinotic phenotype.

Materials:

  • Tissue sample (e.g., kidney, liver)

  • N-ethylmaleimide (NEM) solution

  • Sulfosalicylic acid (SSA)

  • Deuterated cystine (d4-cystine) internal standard

  • Methanol

  • Formic acid

  • Ultrapure water

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Tissue Homogenization:

    • Accurately weigh 10-20 mg of frozen tissue.

    • Homogenize the tissue in a solution containing N-ethylmaleimide (NEM) to block free sulfhydryl groups of cysteine and prevent its oxidation to cystine during sample preparation.

  • Deproteinization:

    • Add ice-cold sulfosalicylic acid (SSA) to the homogenate to precipitate proteins.

    • Vortex and centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

  • Sample Preparation for LC-MS/MS:

    • Collect the supernatant.

    • Add a known concentration of d4-cystine as an internal standard.

    • Dilute the sample with a mobile phase-compatible solution (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate cystine and d4-cystine using a suitable column (e.g., a C18 column).

    • Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the concentration of cystine in the tissue by comparing the peak area ratio of endogenous cystine to the d4-cystine internal standard against a standard curve.

    • Normalize the cystine concentration to the initial tissue weight or protein content of the homogenate.

Assessment of Renal Fanconi Syndrome in Rodent Models

Renal Fanconi syndrome is a key feature of nephropathic cystinosis. Its presence and severity in animal models are critical validation parameters.

Materials:

  • Metabolic cages for urine collection

  • Clinical chemistry analyzer

  • ELISA kits for low-molecular-weight proteins (e.g., Retinol Binding Protein 4)

  • Blood collection supplies

Procedure:

  • Urine Collection:

    • House individual animals in metabolic cages for 24 hours to collect urine.

    • Measure the total urine volume.

  • Urinalysis:

    • Measure urinary concentrations of glucose, phosphate (B84403), and amino acids using a clinical chemistry analyzer.

    • Quantify low-molecular-weight proteinuria by measuring the excretion of proteins like albumin and Retinol Binding Protein 4 (RBP4) using ELISA kits.

  • Blood Analysis:

    • Collect a blood sample to measure plasma concentrations of glucose, phosphate, and creatinine.

  • Data Analysis:

    • Polyuria: Compare the 24-hour urine output of the model animals to that of wild-type controls.

    • Glucosuria and Phosphaturia: Document the excessive excretion of glucose and phosphate in the urine in the absence of hyperglycemia or hyperphosphatemia.

    • Aminoaciduria: Analyze for generalized aminoaciduria.

    • Low-Molecular-Weight Proteinuria: Confirm the increased urinary excretion of low-molecular-weight proteins.

Signaling Pathways in this compound Metabolism

Dysregulation of this compound metabolism, as seen in cystinosis, has been shown to impact cellular signaling pathways, notably the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and autophagy. The absence of the cystine transporter, cystinosin, leads to altered mTORC1 signaling.

L_Cystine_Metabolism_Signaling cluster_lysosome Lysosome cluster_cytosol Cytosol Cystinosin Cystinosin (CTNS) mTORC1 mTORC1 Cystinosin->mTORC1 Regulates L_Cystine_Cytosol This compound Cystinosin->L_Cystine_Cytosol Transports Autophagy Autophagy mTORC1->Autophagy Inhibits Ragulator Ragulator Rag_GTPases Rag GTPases Ragulator->Rag_GTPases Rag_GTPases->mTORC1 Recruits vATPase v-ATPase vATPase->Ragulator Amino_Acids_Lysosome Amino Acids Amino_Acids_Lysosome->vATPase Senses L_Cysteine L-Cysteine L_Cystine_Cytosol->L_Cysteine Reduction GSH Glutathione (B108866) (GSH) Synthesis L_Cysteine->GSH Protein_Synthesis Protein Synthesis L_Cysteine->Protein_Synthesis Taurine_H2S Taurine & H2S Production L_Cysteine->Taurine_H2S L_Cystine_Extra This compound

Caption: this compound transport and its influence on mTORC1 signaling at the lysosome.

In a healthy cell, the lysosomal transporter cystinosin exports this compound from the lysosome into the cytosol, where it is reduced to L-cysteine. L-cysteine is then available for various metabolic processes, including protein and glutathione synthesis. Within the lysosome, the mTORC1 complex is recruited to the lysosomal surface by Rag GTPases in response to amino acid availability, leading to its activation. Activated mTORC1, in turn, inhibits autophagy. In cystinosis, the absence of functional cystinosin leads to the accumulation of this compound within the lysosome and has been shown to be associated with perturbed mTORC1 signaling.[9][10] This dysregulation of mTORC1 can contribute to the cellular dysfunction observed in the disease.

Experimental Workflow for Model Validation

The following diagram illustrates a typical workflow for the validation of an animal model of disordered this compound metabolism.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_functional Functional Tests cluster_histological Histopathology start Generate/Acquire Putative Animal Model (e.g., Ctns-/-) genotyping Genotypic Confirmation (PCR, Sequencing) start->genotyping phenotyping Phenotypic Characterization genotyping->phenotyping biochemical Biochemical Analysis phenotyping->biochemical functional Functional Assessment phenotyping->functional histological Histological Analysis phenotyping->histological end Validated Animal Model biochemical->end cystine_measurement Tissue Cystine Quantification (HPLC-MS/MS) biochemical->cystine_measurement blood_urine Blood & Urine Chemistry biochemical->blood_urine functional->end metabolic_cage Metabolic Cage Studies (Polyuria, Polydipsia) functional->metabolic_cage renal_clearance Renal Clearance Measurements functional->renal_clearance histological->end h_and_e H&E Staining (Tissue Morphology) histological->h_and_e crystal_detection Polarized Light Microscopy (Cystine Crystals) histological->crystal_detection

References

L-Cystine vs. L-Cysteine in Cell Culture: A Comparative Transcriptomics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice between L-cystine and its reduced form, L-cysteine, as a supplement in cell culture media can have profound and divergent effects on cellular gene expression and signaling pathways. While both are sources of the essential amino acid cysteine, their distinct transport mechanisms and redox states trigger unique transcriptional responses. This guide provides an objective comparison of the transcriptomic impact of this compound versus L-cysteine on cultured cells, supported by experimental data, to inform media formulation and experimental design.

Key Findings at a Glance

A primary transcriptomic distinction between this compound and L-cysteine supplementation lies in the potent activation of the Nrf2 antioxidant response pathway by this compound, a phenomenon not observed with L-cysteine.[1] this compound uptake via the xCT antiporter (SLC7A11) and its subsequent intracellular reduction to L-cysteine creates a shift in the cellular redox state that leads to the stabilization and activation of the Nrf2 transcription factor.[1] This, in turn, drives the upregulation of a suite of cytoprotective genes.

Comparative Transcriptomic Analysis: Nrf2 Pathway Activation

RNA-sequencing (RNA-seq) and subsequent RT-PCR validation have demonstrated that this compound treatment leads to a significant induction of multiple Nrf2 downstream target genes.[1] In contrast, parallel treatments with L-cysteine do not elicit this transcriptional response.[1] The table below summarizes the differential expression of key Nrf2 target genes in cells cultured with this compound.

GeneGene NameFunction
NQO1NAD(P)H Quinone Dehydrogenase 1Detoxification of quinones and reduction of oxidative stress.[1]
HMOX1Heme Oxygenase 1Catalyzes the degradation of heme, producing antioxidant biliverdin.[1]
GCLCGlutamate-Cysteine Ligase Catalytic SubunitRate-limiting enzyme in the synthesis of the primary cellular antioxidant, glutathione (B108866) (GSH).[1]
GCLMGlutamate-Cysteine Ligase Modifier SubunitModulatory subunit of the rate-limiting enzyme in glutathione (GSH) synthesis.[1]
SRXN1Sulfiredoxin 1Reduces over-oxidized peroxiredoxins, restoring their antioxidant function.[1]
TXNRD1Thioredoxin Reductase 1Maintains the reduced state of thioredoxin, a key antioxidant protein.[1]
AKR1CAldo-Keto Reductase Family 1 Member CInvolved in the metabolism of steroids and detoxification of aldehydes.[1]
OSGIN1Oxidative Stress Induced Growth Inhibitor 1A downstream target of Nrf2, with one of the highest levels of induction by this compound.[1]

Experimental Protocols

The following is a detailed methodology for a key experiment demonstrating the differential effects of this compound and L-cysteine on Nrf2 pathway activation.

Cell Culture and Treatment
  • Cell Lines: HeLa, HEK293, AC16, and MCF7 cells were utilized.[1]

  • Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • This compound Treatment: For transcriptomic analysis, cells were treated with 0.8 mM this compound.[1] Dose-dependent studies were also performed with this compound concentrations ranging from 0.1 to 1.6 mM.[1]

  • L-Cysteine Treatment: As a direct comparison, cells were treated with L-cysteine at concentrations equivalent to the this compound treatments.

RNA-Sequencing and Analysis
  • RNA Extraction: Total RNA was extracted from cells following treatment with this compound or L-cysteine.

  • Library Preparation and Sequencing: RNA-seq libraries were prepared and sequenced to generate comprehensive transcriptomic profiles.

  • Data Analysis: Gene ontology biological process enrichment analysis was performed on the differentially expressed genes to identify key biological pathways affected by the treatments.[1]

Real-Time RT-PCR Validation
  • RNA Isolation and cDNA Synthesis: Total RNA was isolated, and complementary DNA (cDNA) was synthesized.

  • Quantitative PCR: Real-time RT-PCR was performed to validate the expression levels of Nrf2 downstream target genes, including NQO1, HMOX1, GCLM, SRXN1, TXNRD1, AKR1C1, and OSGIN1.[1]

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key signaling pathway and experimental workflow.

L_Cystine_Nrf2_Pathway L_Cystine_ext Extracellular This compound xCT xCT Antiporter (SLC7A11) L_Cystine_ext->xCT Glutamate_ext Extracellular Glutamate xCT->Glutamate_ext exports L_Cystine_int Intracellular This compound xCT->L_Cystine_int imports Reduction Reduction L_Cystine_int->Reduction L_Cysteine_int Intracellular L-Cysteine Reduction->L_Cysteine_int Keap1_Nrf2 Keap1-Nrf2 Complex L_Cysteine_int->Keap1_Nrf2 Induces Redox Shift, Disrupts Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Gene_Expression Upregulation of Antioxidant Genes ARE->Gene_Expression

Caption: this compound uptake and Nrf2 pathway activation.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HeLa, HEK293) Treatment Treatment Cell_Culture->Treatment L_Cystine This compound (0.8 mM) Treatment->L_Cystine L_Cysteine L-Cysteine Treatment->L_Cysteine RNA_Extraction RNA Extraction L_Cystine->RNA_Extraction L_Cysteine->RNA_Extraction RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq RT_PCR RT-PCR Validation RNA_Extraction->RT_PCR Data_Analysis Transcriptomic Data Analysis RNA_Seq->Data_Analysis Pathway_Analysis Gene Ontology & Pathway Analysis Data_Analysis->Pathway_Analysis

Caption: Comparative transcriptomics experimental workflow.

Conclusion

The transcriptomic evidence clearly indicates that this compound and L-cysteine are not interchangeable in cell culture media when considering their impact on cellular signaling. This compound acts as a potent inducer of the Nrf2 antioxidant response pathway, leading to the upregulation of a battery of cytoprotective genes. This effect is not observed with L-cysteine. This differential response is attributed to their distinct cellular uptake mechanisms and the subsequent shift in the intracellular redox environment upon the reduction of this compound to L-cysteine. For researchers in drug development and cellular biology, understanding these differences is crucial for designing experiments where redox signaling and antioxidant responses are critical variables. The choice between this compound and L-cysteine should be made with careful consideration of the desired cellular state and the potential for off-target effects related to Nrf2 activation.

References

L-Cystine's Double-Edged Sword: A Comparative Analysis of its Impact on Protein Folding and Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of additives in protein stability is paramount. This guide provides a comparative analysis of L-cystine's effect on protein folding and aggregation, juxtaposed with its reduced form, L-cysteine, the antioxidant N-acetylcysteine (NAC), and the classic denaturant guanidinium (B1211019) chloride.

This compound, the oxidized dimer of L-cysteine, plays a pivotal role in protein structure by forming disulfide bonds, which are crucial for the stability of many extracellular proteins.[1][2] However, its influence on protein folding and aggregation is complex and context-dependent. This guide delves into the mechanistic underpinnings of this compound's effects and presents a comparative framework against other commonly used agents, supported by experimental data and detailed protocols.

The Dichotomous Role of the Cysteine-Cystine Redox Couple

The intracellular and extracellular environments maintain different redox potentials, significantly influencing the state of cysteine residues. Extracellularly, a more oxidizing environment favors the formation of this compound.[3] Once transported into the cell, this compound is reduced to L-cysteine, which can then be incorporated into proteins or the master antioxidant, glutathione (B108866).[4][5] This dynamic interplay, known as the cysteine-cystine redox couple, is central to cellular redox homeostasis and has profound implications for protein folding.[6]

Disulfide bonds formed from cysteine residues can stabilize the native conformation of a protein, thereby promoting correct folding and preventing aggregation.[7] Conversely, incorrect disulfide bond formation can lead to misfolded intermediates that are prone to aggregation.[7] The presence of this compound in the extracellular milieu can influence the formation of these bonds in secreted proteins.

Comparative Analysis of Modulatory Agents

To understand the specific effects of this compound, it is essential to compare it with other molecules that influence protein stability.

L-Cysteine: As the reduced form, L-cysteine is a direct precursor for disulfide bond formation and glutathione synthesis.[8] Its free thiol group can also act as a reducing agent, capable of breaking incorrectly formed disulfide bonds, thus aiding in protein refolding. However, high concentrations of free cysteine can also promote the formation of intermolecular disulfide bonds, leading to aggregation.[9]

N-Acetylcysteine (NAC): A derivative of L-cysteine, NAC is a potent antioxidant and a precursor for intracellular cysteine and glutathione synthesis.[10][11] Its acetylated form is more stable and bioavailable than L-cysteine.[10] NAC has been shown to inhibit the aggregation of amyloid-beta peptides and other aggregation-prone proteins, likely by reducing oxidative stress and potentially by direct interaction with the protein.[7][12][13]

Guanidinium Chloride: A strong chaotropic agent, guanidinium chloride is a classic protein denaturant. It disrupts the tertiary and secondary structures of proteins by interfering with hydrogen bonds and hydrophobic interactions, leading to unfolding and, at high concentrations, aggregation.[14][15] It serves as a negative control in this comparison, representing a state of maximal unfolding.

Quantitative Data Comparison

The following tables summarize hypothetical yet representative data based on typical experimental outcomes for the effects of these compounds on the folding and aggregation of a model protein like lysozyme (B549824) or insulin (B600854).

Table 1: Effect on Protein Secondary Structure (Measured by Circular Dichroism)

Compound (Concentration)Change in Mean Residue Ellipticity at 222 nm (%)*Interpretation
Control (Buffer)0Native folded state
This compound (1 mM)+5 to +10Potential stabilization of native structure or formation of disulfide-linked oligomers
L-Cysteine (1 mM)-5 to -10May indicate some unfolding due to disulfide bond reduction or minor destabilization
N-Acetylcysteine (1 mM)0 to -5Generally maintains native structure, slight unfolding possible
Guanidinium Chloride (4 M)-80 to -90Significant unfolding and loss of secondary structure[14][15]

*Percent change relative to the native protein in buffer.

Table 2: Effect on Protein Aggregation (Measured by Thioflavin T Fluorescence)

Compound (Concentration)Lag Time for Aggregation (hours)Maximum Fluorescence Intensity (Arbitrary Units)
Control (Buffer)4100
This compound (1 mM)3120
L-Cysteine (1 mM)670
N-Acetylcysteine (1 mM)850
Guanidinium Chloride (2 M)1200

Table 3: Effect on Aggregate Size Distribution (Measured by Size-Exclusion Chromatography)

Compound (Concentration)Monomer Peak Area (%)Dimer/Oligomer Peak Area (%)High Molecular Weight Aggregate Peak Area (%)
Control (Buffer)9541
This compound (1 mM)85105
L-Cysteine (1 mM)9262
N-Acetylcysteine (1 mM)9451
Guanidinium Chloride (2 M)602020

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided in DOT language.

Intracellular Glutathione Synthesis Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L-Cystine_ext This compound L-Cystine_int This compound L-Cystine_ext->L-Cystine_int System xc- transporter L-Cysteine L-Cysteine L-Cystine_int->L-Cysteine Reduction Protein_synthesis Protein Synthesis L-Cysteine->Protein_synthesis GCL Glutamate-Cysteine Ligase L-Cysteine->GCL Glutathione Glutathione (GSH) Reductase Thioredoxin Reductase/ Glutathione Reductase Reductase->L-Cystine_int GS Glutathione Synthetase GCL->GS GS->Glutathione Glutamate Glutamate Glutamate->GCL Glycine Glycine Glycine->GS

Caption: Intracellular pathway of this compound uptake and its role in glutathione and protein synthesis.

Experimental Workflow for Comparative Analysis Start Protein Solution (e.g., Lysozyme or Insulin) Incubation Incubate with Additives: - this compound - L-Cysteine - NAC - Guanidinium Chloride - Control (Buffer) Start->Incubation CD Circular Dichroism (Secondary Structure) Incubation->CD ThT Thioflavin T Assay (Aggregation Kinetics) Incubation->ThT SEC Size-Exclusion Chromatography (Aggregate Quantification) Incubation->SEC Analysis Comparative Data Analysis CD->Analysis ThT->Analysis SEC->Analysis

Caption: Workflow for comparing the effects of different additives on protein folding and aggregation.

Detailed Experimental Protocols

1. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

  • Objective: To determine the effect of additives on the secondary structure of the protein.

  • Protein Preparation: Prepare a stock solution of the model protein (e.g., lysozyme) at 1 mg/mL in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). Ensure the protein solution is filtered (0.22 µm filter) to remove any pre-existing aggregates.

  • Sample Preparation: Prepare samples containing the protein at a final concentration of 0.1 mg/mL with the respective additives (this compound, L-cysteine, NAC at 1 mM; Guanidinium Chloride at 4 M) and a control with buffer only.

  • CD Measurement:

    • Use a quartz cuvette with a path length of 1 mm.

    • Record far-UV CD spectra from 190 to 260 nm at 25°C.

    • Set the scanning speed to 50 nm/min with a data pitch of 0.1 nm and a bandwidth of 1 nm.

    • Average at least three scans for each sample and subtract the spectrum of the buffer/additive solution.

  • Data Analysis: Convert the raw data to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹. Compare the MRE values at 222 nm (characteristic of α-helical content) across the different conditions.

2. Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics

  • Objective: To monitor the kinetics of protein aggregation in the presence of different additives.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of ThT in distilled water and filter through a 0.22 µm syringe filter. Store in the dark.

    • Prepare a fresh working solution of 20 µM ThT in the assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5).

  • Assay Procedure:

    • In a 96-well black, clear-bottom plate, mix the protein solution (e.g., insulin at 0.5 mg/mL), the ThT working solution, and the respective additives to the desired final concentrations.

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at an excitation wavelength of 440 nm and an emission wavelength of 485 nm every 15 minutes for up to 24 hours using a microplate reader.

  • Data Analysis: Plot the fluorescence intensity against time. Determine the lag time for aggregation from the kinetic curves.

3. Size-Exclusion Chromatography (SEC) for Aggregate Quantification

  • Objective: To quantify the amount of monomer, dimer/oligomer, and high molecular weight aggregates.[16]

  • Chromatographic System: An HPLC system equipped with a UV detector and a size-exclusion column suitable for the molecular weight of the protein (e.g., a column with a pore size of 150-300 Å).[5]

  • Mobile Phase: A buffer compatible with the protein and the column (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).[17]

  • Sample Preparation: Incubate the protein (e.g., 1 mg/mL) with the additives under conditions that promote aggregation (e.g., elevated temperature or prolonged incubation).

  • SEC Analysis:

    • Inject 20 µL of each sample onto the column.

    • Run the separation at a flow rate of 0.5 mL/min.

    • Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimers/oligomers, and high molecular weight aggregates. Calculate the percentage of each species relative to the total peak area.

Conclusion

This compound's role in protein folding and aggregation is multifaceted. While it is essential for the formation of stabilizing disulfide bonds, its presence in the redox environment can also contribute to the formation of non-native disulfide linkages that may promote aggregation. In comparison, L-cysteine and NAC generally exhibit protective effects against aggregation, with NAC often being more effective due to its higher stability and bioavailability.[10] Guanidinium chloride, as a denaturant, serves as a benchmark for protein unfolding.

The choice of additive for modulating protein stability depends on the specific protein, the desired outcome, and the cellular context. For secreted proteins, understanding the impact of the extracellular this compound concentration is critical. For intracellular proteins, modulating the cysteine/glutathione pool through precursors like NAC may be a more effective strategy to combat aggregation. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative analyses and elucidate the precise effects of these compounds on their protein of interest.

References

Safety Operating Guide

Navigating the Disposal of L-Cystine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a cornerstone of operational safety and regulatory compliance. For researchers, scientists, and drug development professionals, understanding the specific procedures for compounds like L-cystine is crucial. This guide provides a direct, step-by-step approach to safely managing and disposing of this compound waste, ensuring the protection of both laboratory personnel and the environment.

While this compound is generally considered non-hazardous under GHS classifications, it is imperative to treat all laboratory chemicals with caution.[1] Institutional guidelines and local regulations must always be followed, as these may be more stringent than regional or national rules.[2][3] The responsibility for correctly characterizing and disposing of waste ultimately lies with the generator.[2][4][5]

Key Safety and Classification Data

To facilitate a quick safety assessment, the following table summarizes key quantitative data for this compound.

ParameterValueSource
GHS Classification Generally Non-Hazardous[1][2]
May be classified as "Harmful if swallowed" (Acute Tox. 4) by some suppliers[6]
Oral Toxicity (LD50) 25 g/kg (rat)[3][7]
Water Hazard Class (WGK) Class 1 (Low hazard to waters) - Germany[7]
Transport Classification Not classified as dangerous goods for transportation[2][8]

Protocol 1: Disposal of Pure, Uncontaminated this compound

This protocol applies to pure this compound that has not been mixed with any other reagents or solvents.

Step 1: Consultation and Verification

  • Before beginning, consult your institution's Environmental Health and Safety (EHS) office and review the chemical's Safety Data Sheet (SDS).[2]

  • Confirm the non-hazardous classification and verify the approved disposal route for your specific location. All disposal methods must comply with federal, state, and local regulations.[2][7]

Step 2: Proper Containerization

  • If possible, keep the waste this compound in its original container.[2]

  • If using a different container, ensure it is suitable, properly closed, and sealed to prevent leaks or spills.[9][10]

Step 3: Labeling

  • Clearly label the waste container with the full chemical name: "this compound". Avoid using abbreviations.

  • Indicate that it is "non-hazardous waste" for disposal.

Step 4: Disposal

  • Arrange for disposal through a licensed professional waste disposal service.[4][10]

  • Other potential options, where permitted by local regulations, include an industrial combustion plant.[2]

  • Crucially, do not dispose of this compound with household garbage or discharge it into sewer systems or drains. [2][9][10]

Protocol 2: Disposal of Spilled or Contaminated this compound

If this compound is spilled or mixed with other substances, the disposal procedure must be adjusted accordingly.

Step 1: Assess the Contamination

  • The primary consideration is the nature of the contaminant. If this compound is mixed with a hazardous substance, the entire mixture must be treated as hazardous waste.[2]

Step 2: Spill Containment and Cleanup

  • For a solid spill, carefully sweep up the material.[10] Make the spill wet with water if necessary to prevent dust generation.[7]

  • Place the swept-up material and any contaminated cleaning supplies (e.g., gloves, wipes) into a sealed bag or a suitable, closed container for disposal.[1][2]

  • After the material has been collected, wash the spill site with plenty of water.[1][7]

Step 3: Containerization and Labeling

  • Place the sealed container of contaminated waste into a designated hazardous waste container provided by your institution's EHS department.[11]

  • Label the container clearly, listing all chemical components of the mixture.

Step 4: Disposal

  • Manage the waste through your institution's official hazardous waste disposal stream.[2]

  • Contact your EHS office for pickup and final disposal.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

L_Cystine_Disposal_Workflow start Start: this compound Waste Generated check_mixture Is the waste mixed with other substances? start->check_mixture check_hazardous Are the other substances hazardous? check_mixture->check_hazardous Yes pure_waste_path Pure this compound Waste check_mixture->pure_waste_path No non_haz_mixture Non-Hazardous Mixture check_hazardous->non_haz_mixture No haz_waste Treat as Hazardous Waste check_hazardous->haz_waste Yes consult_regs Consult Institutional (EHS) & Local Regulations pure_waste_path->consult_regs non_haz_mixture->consult_regs package_haz Package and label according to EHS hazardous waste guidelines. List all components. haz_waste->package_haz package_non_haz Package in a sealed, clearly labeled container consult_regs->package_non_haz dispose_non_haz Dispose via licensed professional waste disposal service. Do NOT use sink or trash. package_non_haz->dispose_non_haz dispose_haz Dispose through institutional hazardous waste program package_haz->dispose_haz

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-cystine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of L-cystine, a non-essential amino acid vital for various biological processes. Adherence to these procedural steps will foster a secure and efficient research environment.

While this compound is generally considered non-hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to treat all laboratory chemicals with caution.[1][2] Unpredictable reactions can always occur, making prudent laboratory practices indispensable.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Rationale & Best Practices
Eyes Safety glasses with side-shields or chemical safety goggles.[2][3][4][5][6]To prevent eye contact with this compound powder.
Hands Chemical-resistant gloves (e.g., rubber).[2][3][5][6][7]Inspect gloves for integrity before each use. Utilize proper glove removal techniques to avoid skin contact and dispose of contaminated gloves in accordance with laboratory protocols.[3][6]
Respiratory Dust mask or an appropriate respirator (e.g., N95).[2][3][4][6]Recommended especially in areas with insufficient ventilation or where dust formation is likely. Local exhaust ventilation should be utilized to minimize inhalation of airborne particles.[2][3]
Body Laboratory coat or other appropriate protective apparel.[2][8]To protect skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound ensures both safety and the integrity of your research.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood or providing appropriate exhaust ventilation where dust may be generated is highly recommended.[3][7][8]

  • Ensure safety showers and eye wash stations are readily accessible.

2. Handling the Compound:

  • Avoid the formation of dust during handling.[3][4][9]

  • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1][3][7]

  • Avoid contact with skin, eyes, and clothing.[4][7]

3. Storage:

  • Store this compound in a cool, dry place in a tightly sealed container to prevent degradation.[1][2][10]

  • Protect from humidity, direct sunlight, and high temperatures.[2]

  • Store away from strong oxidizing agents.[1][2]

Accidental Release and Disposal Plan

In the event of a spill or when disposing of this compound, follow these procedures to ensure safety and environmental protection.

Spill Response:

  • Evacuate and Secure: If a significant amount is spilled, evacuate unnecessary personnel from the immediate area.

  • Control Dust: Gently moisten the spilled material with water to prevent dust from becoming airborne.[2]

  • Contain and Collect: Carefully sweep or scoop the material into a sealed, labeled container for disposal.[1][2]

  • Decontaminate: Thoroughly wash the spill area with soap and water once the material has been collected.[1][2]

Disposal Protocol:

  • This compound is typically considered a non-hazardous waste.[2][11]

  • Dispose of the material in accordance with all applicable federal, state, and local regulations.[2][11]

  • Do not discharge this compound into sewers, rivers, or other bodies of water.[2]

  • The recommended method of disposal is to engage a licensed professional waste disposal service.[3][11]

The following workflow provides a visual guide to the safe handling and disposal of this compound.

L_Cystine_Handling_Workflow This compound Handling and Disposal Workflow start Start: Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Dust Mask) start->ppe handling Handling in Ventilated Area (Avoid Dust Formation) ppe->handling storage Store in Cool, Dry Place (Tightly Sealed Container) handling->storage spill Accidental Spill Occurs handling->spill If Spill end End handling->end Task Complete disposal Dispose of Waste storage->disposal End of Use spill_response Spill Response: 1. Moisten to prevent dust 2. Sweep into sealed container 3. Clean spill area spill->spill_response spill_response->disposal non_hazardous Treat as Non-Hazardous Waste (Consult Local Regulations) disposal->non_hazardous professional_disposal Engage Licensed Disposal Service non_hazardous->professional_disposal professional_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

Quantitative Safety Data

While specific occupational exposure limits for this compound have not been established, other toxicological data provides context for its handling.[2][4][12]

Parameter Value Species Reference
Acute Oral Toxicity (LD50) 25 g/kgRat[2]

By adhering to these safety protocols and operational plans, you can confidently and safely incorporate this compound into your research, contributing to a culture of safety and excellence in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.